Mal-Deferoxamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H53N7O11 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43) |
InChI Key |
WVJJZZJONDZKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCN1C(=O)C=CC1=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Mechanisms of Deferoxamine in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), a hexadentate iron chelator, has long been a cornerstone in the treatment of iron overload. Beyond its systemic iron-scavenging capabilities, a growing body of evidence highlights its potent neuroprotective effects, positioning it as a molecule of significant interest in the context of neurodegenerative diseases and acute neuronal injury. This technical guide provides an in-depth exploration of the core mechanisms of action of Deferoxamine in neuronal cells, with a focus on its role in iron chelation, mitigation of oxidative stress and ferroptosis, and modulation of crucial signaling pathways. The term "Mal-Deferoxamine" as a specific compound is not established in the scientific literature; however, Deferoxamine has been extensively studied in models of aluminum maltolate-induced neurotoxicity, where it serves as a therapeutic chelator. This guide will therefore focus on the actions of Deferoxamine (DFO).
Core Mechanism of Action: High-Affinity Iron Chelation
The primary mechanism underpinning the biological activity of Deferoxamine is its exceptionally high affinity for ferric iron (Fe³⁺). DFO is a natural siderophore produced by the bacterium Streptomyces pilosus.[1] Its structure contains three hydroxamic acid groups that coordinate with a single ferric ion in a 1:1 stoichiometric ratio to form a stable, water-soluble complex called ferrioxamine.[2][3] This complex is then readily excreted from the body.[1]
The stability of the ferrioxamine complex is remarkably high, with a logarithmic stability constant (log β) of 30.6.[4] This high stability allows DFO to effectively sequester free iron within the neuronal cytoplasm and organelles, thereby preventing it from participating in deleterious redox reactions.[5]
Below is a diagram illustrating the chelation of a ferric iron atom by Deferoxamine.
Key Neuroprotective Pathways
By sequestering intracellular iron, Deferoxamine initiates a cascade of neuroprotective effects through several interconnected pathways.
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. In neuronal cells, an excess of labile iron can catalyze the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals which subsequently trigger lipid peroxidation and cell death. Deferoxamine directly counteracts this process by reducing the pool of available iron, thereby inhibiting the initiation and propagation of lipid peroxidation.[6][7][8] Studies have shown that DFO treatment can prevent the characteristic morphological changes of ferroptosis in neurons, such as mitochondrial shrinkage and increased membrane density.[6]
Reduction of Oxidative Stress
Beyond the specific inhibition of ferroptosis, the iron-chelating action of DFO broadly mitigates oxidative stress in neuronal cells. By preventing the Fenton reaction, DFO reduces the overall burden of reactive oxygen species (ROS).[7][9] Experimental evidence demonstrates that DFO treatment leads to a decrease in the lipid peroxidation product malondialdehyde (MDA) and an increase in the levels of the endogenous antioxidant glutathione (GSH) in neuronal tissues.[6][7][9][10][11]
The signaling pathway for DFO's role in mitigating oxidative stress and ferroptosis is depicted below.
Activation of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
A pivotal and distinct mechanism of Deferoxamine's neuroprotective action is the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that is rapidly degraded under normoxic conditions by prolyl hydroxylase domain (PHD) enzymes. These enzymes require Fe²⁺ as a cofactor. By chelating intracellular iron, DFO inhibits PHD activity, leading to the accumulation of HIF-1α even in the presence of oxygen.[12][13][14]
Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a suite of neuroprotective proteins, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporters.[12][13] In neuronal contexts, DFO-mediated HIF-1α activation has been shown to be dependent on the MAPK/ERK signaling pathway.[13]
The following diagram illustrates the HIF-1α activation pathway by DFO.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of Deferoxamine.
Table 1: Iron Chelation Properties of Deferoxamine
| Parameter | Value | Reference |
| Binding Stoichiometry (DFO:Fe³⁺) | 1:1 | [2] |
| Logarithmic Stability Constant (log β) | 30.6 | [4] |
| Iron Binding Capacity | ~8.5 mg Fe³⁺ per 100 mg DFO | [1] |
Table 2: Effects of Deferoxamine on Oxidative Stress Markers in Neuronal Models
| Model | Treatment | Effect on Glutathione (GSH) | Effect on Malondialdehyde (MDA) | Reference |
| Aluminum Maltolate-induced rats | DFO | Increased | Decreased | [6][7][9] |
| Asphyxiated neonatal rats | DFO | Prevented depletion | Prevented increase | [10] |
| Aged rats post-surgery | DFO pre-treatment | Not specified | Sharply reduced | [11] |
Table 3: Quantitative Effects of Deferoxamine on HIF-1α Protein Levels
| Cell/Tissue Type | Treatment Conditions | Fold Increase in HIF-1α Protein | Reference |
| Neonatal rat brain (hypoxia-ischemia) | DFO treatment | ~4.03-fold at 4h post-HI | [12] |
| SCC-15 cells | 100 µmol/l DFO for 24h | Significant increase | [15] |
| MPTP-treated mice | Intranasal DFO | Upregulated expression | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of Deferoxamine in neuronal cells.
Cell Viability and Neuroprotection Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Detailed Protocol for Primary Cortical Neurons: [16][17][18][19]
-
Cell Plating: Isolate primary cortical neurons from embryonic day 16-18 mouse or rat pups and seed them in 96-well plates coated with poly-L-lysine at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
-
Cell Culture: Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 5-7 days to allow for maturation.
-
Treatment:
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis of HIF-1α
Western blotting is used to detect and quantify the levels of specific proteins, such as HIF-1α, in cell lysates.
Workflow Diagram:
Detailed Protocol for SH-SY5Y Cells: [14][20][21]
-
Cell Culture and Treatment: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium with 10% FBS. Treat the cells with Deferoxamine (e.g., 100 µM) for 4-8 hours to induce HIF-1α expression.
-
Lysis: Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Note: Due to the rapid degradation of HIF-1α, this step should be performed quickly.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., dilution 1:500 - 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., dilution 1:5000 - 1:10000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Synthesis of Deferoxamine Mesylate
Deferoxamine is a natural product, but it can also be synthesized. The mesylate salt is the common pharmaceutical formulation. A multi-step process for preparing highly pure deferoxamine mesylate has been described in the patent literature.[22] A simplified overview of a potential synthetic route involves the preparation of the deferoxamine B free base, followed by salt formation with methanesulfonic acid.
-
Preparation of Deferoxamine B Free Base: Crude deferoxamine hydrochloride can be dissolved in a solvent mixture like acetonitrile-water. The pH is adjusted to the alkaline range (e.g., pH 9.9 with ammonia) to precipitate the deferoxamine B free base. The precipitate is then isolated and purified.
-
Formation of the Mesylate Salt: The purified deferoxamine B free base is suspended in a mixture of ethanol and water. Methanesulfonic acid is slowly added until the free base dissolves and the desired pH (e.g., 3.5-4.5) is reached. The deferoxamine mesylate salt then precipitates out of the solution and can be isolated by filtration, washed, and dried.
Conclusion
The mechanism of action of Deferoxamine in neuronal cells is multifaceted, with its potent iron-chelating ability at its core. By sequestering labile iron, DFO effectively inhibits ferroptotic cell death and reduces broader oxidative stress. Furthermore, its ability to stabilize and activate the HIF-1α signaling pathway provides an additional layer of neuroprotection through the upregulation of pro-survival genes. This comprehensive understanding of DFO's mechanisms, supported by quantitative data and detailed experimental protocols, underscores its therapeutic potential for a range of neurological disorders and provides a solid foundation for further research and drug development efforts in this field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. rxmed.com [rxmed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage | Semantic Scholar [semanticscholar.org]
- 9. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferoxamine prevents cerebral glutathione and vitamin E depletions in asphyxiated neonatal rats: role of body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferoxamine pre-treatment protects against postoperative cognitive dysfunction of aged rats by depressing microglial activation via ameliorating iron accumulation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. US6858414B2 - Multistage process for the preparation of highly pure deferoxamine mesylate salt - Google Patents [patents.google.com]
Investigating the Iron-Chelating Properties of Mal-Deferoxamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (DFO), a hexadentate iron chelator, is a cornerstone in the treatment of iron overload disorders. Its remarkable affinity for ferric iron (Fe³⁺) and subsequent promotion of iron excretion have established it as a life-saving therapeutic.[1][2] To enhance its utility in targeted drug delivery and bioconjugation, DFO has been functionalized with various moieties, including maleimide, to create Mal-Deferoxamine. This modification allows for covalent attachment to thiol-containing molecules, such as proteins and peptides. This technical guide provides a comprehensive overview of the iron-chelating properties of this compound, detailing experimental protocols to assess its efficacy and exploring the key signaling pathways it modulates. While direct comparative quantitative data for this compound's iron binding affinity is not extensively available in the literature, this guide presents the known characteristics of the parent molecule, Deferoxamine, and provides the methodologies to perform such a comparative analysis.
Introduction to Deferoxamine and this compound
Deferoxamine is a naturally occurring siderophore produced by the bacterium Streptomyces pilosus.[3] Its structure contains three hydroxamic acid groups that coordinate with a single ferric iron ion in a 1:1 ratio, forming a stable, water-soluble complex called ferrioxamine.[4][5] This complex is then readily excreted from the body, primarily through the kidneys.[2] The high stability constant of the DFO-Fe(III) complex (log β ≈ 30.6) underscores its potent iron-scavenging ability.[1][3]
This compound is a derivative of DFO where the terminal primary amine has been modified with a maleimide group. This functionalization does not directly involve the hydroxamic acid groups responsible for iron chelation, thus preserving its primary function. The maleimide group serves as a reactive handle for conjugation to molecules containing free sulfhydryl groups via a Michael addition reaction. While comprehensive studies quantifying the iron-binding affinity of soluble this compound are limited, research on DFO immobilized on surfaces via a maleimide linker suggests that the chelating properties are retained and may even be enhanced by the local environment.[1]
Quantitative Data on Iron Chelation
A direct quantitative comparison of the iron-binding affinity between Deferoxamine and soluble this compound is not extensively documented in publicly available literature. However, the foundational data for Deferoxamine's iron chelation are well-established. The modification at the terminal amine is not expected to significantly alter the coordination chemistry of the distant hydroxamic acid groups with iron. Therefore, the stability constant of the this compound-iron complex is likely comparable to that of Deferoxamine.
Table 1: Iron Chelation Properties of Deferoxamine
| Property | Value | Reference |
| Binding Stoichiometry (DFO:Fe³⁺) | 1:1 | [4] |
| Stability Constant (log β) | ~30.6 | [1][3] |
| Chelated Iron Form | Ferric Iron (Fe³⁺) | [2] |
| Excretion Route of Ferrioxamine | Primarily Renal | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare the iron-chelating properties of this compound and Deferoxamine.
Synthesis of this compound
The synthesis of this compound involves the reaction of Deferoxamine mesylate with a maleimide-containing linker. A common method utilizes an N-hydroxysuccinimide (NHS) ester of a maleimido-alkanoic acid.
Protocol:
-
Dissolve Deferoxamine mesylate in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
-
Dissolve the maleimide-NHS ester (e.g., N-γ-maleimidobutyryl-oxysuccinimide ester) in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the maleimide-NHS ester solution dropwise to the Deferoxamine solution while stirring at room temperature.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the this compound product using preparative HPLC or column chromatography.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[1]
In Vitro Iron Chelation: UV-Vis Spectrophotometry
This method relies on the change in the absorbance spectrum of a chromogenic iron-binding dye upon the addition of a chelator. Ferrozine is a commonly used indicator that forms a colored complex with ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ferrous sulfate (FeSO₄) in deionized water.
-
Prepare a stock solution of Ferrozine in deionized water.
-
Prepare stock solutions of Deferoxamine and this compound of known concentrations in deionized water.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the FeSO₄ solution to each well.
-
Add varying concentrations of Deferoxamine or this compound to the wells.
-
Include control wells with only FeSO₄ and wells with the chelators but no iron.
-
Add the Ferrozine solution to all wells and mix thoroughly.
-
Incubate the plate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance of the wells at 562 nm using a microplate reader.[6]
-
-
Data Analysis:
-
The decrease in absorbance at 562 nm is proportional to the amount of iron chelated by the test compound.
-
Calculate the percentage of iron chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of chelation against the chelator concentration to determine the IC₅₀ value for each compound.
-
Intracellular Iron Chelation: Calcein AM Assay
The Calcein AM assay is a fluorescence-based method to measure the labile iron pool (LIP) within cells. Calcein AM is a cell-permeant, non-fluorescent molecule that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by binding to intracellular iron. The addition of a cell-permeable iron chelator will sequester iron from calcein, resulting in an increase in fluorescence.[7][8]
Protocol:
-
Cell Culture:
-
Plate cells (e.g., HeLa or K562 cells) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Calcein AM Loading:
-
Prepare a working solution of Calcein AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution). A final concentration of 0.1-1 µM is typical.
-
Wash the cells with buffer and then incubate with the Calcein AM working solution for 15-30 minutes at 37°C.[8][9]
-
Wash the cells twice with buffer to remove extracellular Calcein AM.
-
-
Chelation Assay:
-
Add fresh buffer to the cells.
-
Measure the baseline fluorescence using a fluorescence microplate reader (excitation ~490 nm, emission ~520 nm).
-
Add varying concentrations of Deferoxamine or this compound to the wells.
-
Monitor the increase in fluorescence over time. The rate and extent of the fluorescence increase are indicative of the chelator's ability to enter the cell and bind intracellular iron.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the baseline fluorescence.
-
Compare the kinetics and maximal fluorescence increase for Deferoxamine and this compound to assess their relative intracellular iron chelation efficacy.
-
Assessment of HIF-1α Stabilization: Western Blotting
Iron is a cofactor for prolyl hydroxylase domain (PHD) enzymes, which target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation under normoxic conditions. Iron chelators inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α.[10][11]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HeLa or HEK293) to ~70-80% confluency.
-
Treat the cells with varying concentrations of Deferoxamine or this compound for a specified time (e.g., 4-8 hours). Include an untreated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[3][10]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).[12]
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by the iron-chelating activity of Deferoxamine and, by extension, this compound is the HIF-1α pathway. The experimental workflow for comparing these two compounds involves a series of in vitro and cell-based assays.
HIF-1α Signaling Pathway
The following diagram illustrates the mechanism by which iron chelation by this compound leads to the stabilization of HIF-1α.
Caption: HIF-1α stabilization by this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of experiments to compare the iron-chelating properties of Deferoxamine and this compound.
Caption: Workflow for comparing DFO and Mal-DFO.
Conclusion
This compound represents a versatile tool for researchers in drug development, enabling the targeted delivery of a potent iron chelator to specific cells or tissues. While its core iron-chelating mechanism, mediated by the hydroxamic acid groups, is expected to be largely conserved from its parent molecule, Deferoxamine, rigorous quantitative comparisons are essential for its application in novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for such investigations, from initial synthesis and in vitro characterization to the assessment of its effects on intracellular iron levels and downstream signaling pathways. Further research to definitively quantify the iron binding affinity and kinetics of soluble this compound will be invaluable in advancing its use in the development of next-generation targeted iron chelation therapies.
References
- 1. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 4. ijbc.ir [ijbc.ir]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
The Effect of Deferoxamine on Ferroptosis Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Deferoxamine (DFO), an FDA-approved iron chelator, has been identified as a potent inhibitor of ferroptosis. This technical guide provides a comprehensive overview of the mechanisms by which DFO modulates ferroptosis pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Core Mechanism of Action: Iron Chelation
The primary mechanism by which Deferoxamine inhibits ferroptosis is through its high affinity for ferric iron (Fe³⁺)[1][2]. By sequestering intracellular labile iron, DFO prevents the Fenton reaction, a key process in which ferrous iron (Fe²⁺) reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals are potent initiators of lipid peroxidation, a central event in ferroptosis[2].
Modulation of Key Ferroptosis Pathways
Deferoxamine exerts its anti-ferroptotic effects by influencing several critical signaling pathways.
The System Xc⁻/GSH/GPX4 Axis
A canonical pathway in the defense against ferroptosis involves the cystine/glutamate antiporter (System Xc⁻), glutathione (GSH), and glutathione peroxidase 4 (GPX4). DFO has been shown to upregulate key components of this axis.
-
System Xc⁻ (SLC7A11/xCT): This transporter imports cystine, which is subsequently reduced to cysteine, a rate-limiting substrate for GSH synthesis. Studies have demonstrated that DFO treatment can increase the expression of SLC7A11 (also known as xCT)[2][3][4][5].
-
Glutathione (GSH): As a major intracellular antioxidant, GSH is a crucial cofactor for GPX4. By promoting cystine uptake, DFO helps maintain intracellular GSH levels, which are often depleted during ferroptosis[2][3][6].
-
Glutathione Peroxidase 4 (GPX4): This selenoenzyme is the central regulator of ferroptosis, detoxifying lipid peroxides by converting them into non-toxic lipid alcohols. Numerous studies have reported that DFO treatment leads to the upregulation of GPX4 expression at both the mRNA and protein levels[2][3][4][5][6].
The NRF2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Upon activation, NRF2 translocates to the nucleus and induces the expression of a wide range of antioxidant and cytoprotective genes. Emerging evidence suggests that DFO can activate the NRF2 pathway, further contributing to its anti-ferroptotic effects[7]. Activation of NRF2 can lead to the increased expression of genes involved in iron metabolism and antioxidant defense, including those in the GSH synthesis pathway.
Quantitative Effects of Deferoxamine on Ferroptosis Markers
The following tables summarize the quantitative effects of Deferoxamine on key markers of ferroptosis as reported in various studies.
| Parameter | Cell/Model System | DFO Concentration | Observed Effect | Reference |
| Cell Viability | Primary cortical neurons (erastin-induced ferroptosis) | 50 µM | Significantly rescued neurons from erastin-induced death | [4] |
| HT22 hippocampal neurons (erastin-induced ferroptosis) | 10-200 µM | Abrogated ferroptotic cell death | [8] | |
| Human SK-N-MC cells | 7.35 µM (IC50) | Antiproliferative activity | [1] | |
| Iron Levels | Irradiated HIEC cells | Not specified | Effectively inhibited the increase in intracellular Fe²⁺ | [6] |
| Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the increase in retinal iron | [2][3] | |
| Lipid Peroxidation (MDA) | Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the increase in MDA levels | [2][3] |
| Iron overload RAW 264.7 cells | 50 µM and 100 µM | Significantly reduced MDA content | [9] | |
| Reactive Oxygen Species (ROS) | Primary cortical neurons | 50 µM | Effectively reduced the generation of ROS | [4] |
| Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the increase in ROS levels | [2][3] | |
| GPX4 Expression | Primary cortical neurons | 50 µM | Upregulated GPX4 protein levels | [4] |
| Rat model of retinal ischemia-reperfusion | Not specified | Increased the expression of GPX4 (protein and mRNA) | [2][3] | |
| Irradiated HIEC cells | Not specified | Increased GPX4 levels | [6] | |
| SLC7A11 (xCT) Expression | Primary cortical neurons | 50 µM | Upregulated xCT protein levels | [4] |
| Rat model of retinal ischemia-reperfusion | Not specified | Increased the expression of SLC7A11 (protein and mRNA) | [2][3] | |
| GSH Levels | Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the decrease in GSH levels | [2][3] |
| Irradiated HIEC cells | Not specified | Increased GSH levels | [6] |
Experimental Protocols
Induction of Ferroptosis and Rescue with Deferoxamine
This protocol describes a general procedure for inducing ferroptosis in cultured cells using erastin and assessing the protective effect of Deferoxamine.
Materials:
-
Cell line of interest (e.g., HT-1080, HT22)
-
Complete cell culture medium
-
Erastin (ferroptosis inducer)
-
Deferoxamine mesylate salt
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
DFO Pre-treatment: Prepare a stock solution of DFO in sterile water or PBS. Dilute the DFO stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and add the DFO-containing medium. Incubate for a pre-determined time (e.g., 12-24 hours)[4].
-
Erastin Treatment: Prepare a stock solution of erastin in DMSO. Dilute the erastin stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM for HT-1080, 50 µM for primary neurons)[4]. For the DFO-treated wells, add erastin directly to the DFO-containing medium. For control wells, add erastin to a fresh medium. Include appropriate vehicle controls (DMSO and/or PBS).
-
Incubation: Incubate the cells for the desired period (e.g., 16-48 hours), depending on the cell line and erastin concentration[4][8].
-
Assessment of Cell Viability: Following incubation, measure cell viability using a standard assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.
Measurement of Lipid Peroxidation (MDA Assay)
This protocol outlines the measurement of malondialdehyde (MDA), a stable product of lipid peroxidation, using a colorimetric assay.
Materials:
-
Treated cells or tissue homogenates
-
MDA Lysis Buffer (e.g., containing butylated hydroxytoluene - BHT to prevent further oxidation)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA) or Phosphotungstic Acid
-
Microcentrifuge tubes
-
Water bath or heat block (95-100°C)
-
Spectrophotometer or microplate reader (532 nm)
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells with cold PBS. Lyse the cells in MDA Lysis Buffer on ice.
-
Tissues: Homogenize the tissue sample in cold MDA Lysis Buffer on ice.
-
Centrifuge the lysate/homogenate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.
-
-
Reaction Setup: In a microcentrifuge tube, mix the sample supernatant with a solution of TBA in an acidic environment (e.g., using TCA).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate[7].
-
Measurement: Transfer the clear supernatant to a new tube or a 96-well plate. Measure the absorbance at 532 nm.
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Deferoxamine in the context of ferroptosis and a typical experimental workflow.
Caption: Deferoxamine's dual action in inhibiting ferroptosis.
Caption: Activation of the NRF2 pathway by Deferoxamine.
Caption: A typical experimental workflow for studying DFO's effect on ferroptosis.
Conclusion
Deferoxamine is a robust inhibitor of ferroptosis, primarily acting through the chelation of intracellular iron. Its protective effects are further mediated by the upregulation of the System Xc⁻/GSH/GPX4 axis and the activation of the NRF2 antioxidant pathway. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating ferroptosis and potential therapeutic interventions. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex mechanisms underlying the anti-ferroptotic action of Deferoxamine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Deferoxamine attenuates visual impairment in retinal ischemia‒reperfusion via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 8. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Exploring the Neuroprotective Effects of Deferoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron dyshomeostasis is a critical factor in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. The accumulation of redox-active iron in the brain can catalyze the formation of highly toxic reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and neuronal cell death. This has prompted significant interest in iron chelation as a therapeutic strategy. Deferoxamine (DFO), a hexadentate iron chelator with a high affinity for ferric iron (Fe³⁺), is a well-established clinical treatment for systemic iron overload.[1] Recently, a substantial body of preclinical evidence has highlighted its potent neuroprotective effects across a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.[2][3][4]
This technical guide provides an in-depth exploration of the neuroprotective mechanisms of Deferoxamine, with a focus on its role in mitigating iron-mediated neurotoxicity. While the term "Mal-Deferoxamine" is not standard, it may allude to the use of DFO in experimental models where toxicity is induced by metal complexes such as aluminum maltolate (Al(mal)₃). In such studies, DFO has been shown to ameliorate neuronal ferroptosis by chelating brain iron and reducing oxidative damage. This document will synthesize key findings, present quantitative data from preclinical studies, detail experimental methodologies, and visualize the core signaling pathways involved in DFO-mediated neuroprotection.
Core Mechanisms of Neuroprotection
Deferoxamine exerts its neuroprotective effects through a multi-faceted mechanism of action that extends beyond simple iron chelation. The primary pathways include the inhibition of ferroptosis, activation of the hypoxia-inducible factor-1α (HIF-1α) survival pathway, and modulation of pathological protein phosphorylation.
Iron Chelation and Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. DFO directly counteracts this pathway by sequestering excess iron, thereby preventing the generation of lipid ROS. Furthermore, DFO upregulates key proteins in the anti-ferroptotic defense system.[5][6]
-
System xc-/GPX4 Axis: DFO treatment enhances the expression of the cystine/glutamate antiporter (System xc⁻), which facilitates the uptake of cystine for the synthesis of glutathione (GSH).[5][6] GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for neutralizing lipid peroxides. By bolstering the System xc⁻/GSH/GPX4 axis, DFO enhances the cell's capacity to mitigate lipid peroxidation and resist ferroptotic death.[5][6]
Activation of HIF-1α Signaling
DFO acts as a hypoxia-mimetic agent by chelating iron, which is a necessary cofactor for prolyl hydroxylase (PHD) enzymes. PHDs target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, DFO leads to the stabilization and accumulation of HIF-1α.[7][8]
-
MAPK Pathway Involvement: The DFO-mediated upregulation of HIF-1α is partly dependent on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly involving ERK1/2 and p38 MAPK.[7][9]
-
Neuroprotective Gene Expression: Once stabilized, HIF-1α translocates to the nucleus and activates the transcription of numerous neuroprotective and pro-survival genes, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and growth-associated protein 43 (GAP43).[7][9]
Modulation of Tau Phosphorylation and Neuronal Differentiation
In models relevant to Alzheimer's disease, excess iron has been shown to promote the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs). DFO has been found to counteract this process.
-
Inhibition of Kinases: Intranasal DFO administration decreases the iron-induced activities of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), two key kinases responsible for tau phosphorylation.[10][11]
-
Promotion of Neuronal Differentiation: DFO can promote the differentiation of neural progenitor cells (NPCs) into neurons. This is achieved by causing a G1/S phase cell cycle arrest, which leads to a prolonged elevation of the cyclin-dependent kinase inhibitor p27kip1 and subsequent activation of the neuroD signaling pathway.[12][13] Additionally, DFO has been shown to suppress the Wnt/β-catenin pathway, which also promotes neuronal differentiation.[14][15]
Data Presentation: Quantitative Effects of Deferoxamine
The following tables summarize quantitative data from key preclinical studies demonstrating the neuroprotective efficacy of DFO in various models of neurological disease.
Table 1: In Vitro Neuroprotective Effects of Deferoxamine
| Model System | Insult | DFO Concentration | Key Quantitative Findings | Reference(s) |
| Primary Cortical Neurons | Erastin (50 µM) | 12-hour pretreatment | Significantly reduced ROS generation (P < 0.001); Upregulated GPX4 and xCT protein levels (P < 0.05). | [5] |
| RGC-5 Cells | NMDA (400 µM) | 25 µM | Significantly increased cell survival rate; Improved mitochondrial membrane potential. | [16] |
| Jurkat Cells | Hydroquinone | Pretreatment | Partially restored cell viability and GSH content; Reduced accumulation of Fe²⁺, MDA, and lipid ROS. | [17] |
| Neural Progenitor Cells | --- | 100 µM (acute, 6h) | Maximized neuronal differentiation rate; Significantly increased neuronal markers and decreased glial markers. | [15] |
Table 2: In Vivo Neuroprotective Effects of Deferoxamine
| Animal Model | Disease/Injury Model | DFO Dosage & Route | Key Quantitative Findings | Reference(s) |
| APP/PS1 Transgenic Mice | Alzheimer's Disease (Iron-induced) | Intranasal (IN) | Abolished iron-induced tau phosphorylation at Thr205, Thr231, Ser396; Decreased CDK5 and GSK3β activity. | [10] |
| C57 Mice (Healthy) | Memory Baseline | 2.4 mg/mouse (~100 mg/kg) IN | Improved working memory from baseline; Increased HIF-1α levels and inhibited GSK-3β activity. | [18] |
| Rats | Spinal Cord Injury | 100 mg/kg Intraperitoneal (IP) | Significantly improved locomotor recovery (BBB score); Upregulated xCT and GPX4 expression (P < 0.001). | [6] |
| Neonatal Mice | Hypoxic-Ischemic Brain Injury | --- | Significantly decreased histopathological injury in non-transgenic mice compared to controls. | [19][20] |
| Rats | Intracerebral Hemorrhage (ICH) | 10-50 mg/kg IM or IP | DFO most effective when administered 2-4h post-ICH; Reduced brain water content and improved neurobehavioral scores. | [21] |
| Mice | Parkinson's Disease (MPTP-induced) | Intranasal (IN) | Increased survival of tyrosine hydroxylase (TH)-positive neurons; Upregulated HIF-1α, VEGF, and GAP43. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in the literature.
Protocol 1: In Vitro Ferroptosis Inhibition Assay
-
Cell Culture: Primary cortical neurons are isolated from E16 mouse embryos and seeded in 96-well plates for viability assays or 6-well plates for Western blotting.[5][22]
-
Drug Treatment: Twelve hours prior to inducing ferroptosis, cells are pretreated with DFO. Control groups may include an apoptosis inhibitor (e.g., Z-DEVD-FMK) and a necroptosis inhibitor (e.g., necrostatin-1).[5]
-
Induction of Ferroptosis: Ferroptosis is induced by treating the neurons with 50 µM erastin for 48 hours.[5][22]
-
Viability Measurement: Cell viability is assessed using an MTT assay. Briefly, MTT solution (5 mg/ml) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved, and absorbance is read to determine the percentage of viable cells relative to a control group.[16][23]
-
ROS Measurement: Total cellular ROS production is measured using a fluorescent probe (e.g., DCFH-DA). Fluorescence intensity is quantified to assess levels of oxidative stress.[5]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins (e.g., GPX4, xCT) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to quantify protein expression levels.[5]
Protocol 2: In Vivo Neuroprotection in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Male APP/PS1 double transgenic mice are used. These mice develop amyloid plaques and are susceptible to iron-induced tau pathology.[10]
-
Dietary Iron Overload: To induce tau hyperphosphorylation, a subset of mice is fed a high-iron diet.[10]
-
DFO Administration: DFO is administered intranasally. Awake mice are held in a supine position, and a total volume (e.g., 24 µl) of a DFO solution (e.g., 10%) is delivered with a micropipettor over several minutes. Treatment is typically performed daily for a period of weeks or months.[10][18]
-
Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze to measure spatial learning and memory.[24]
-
Tissue Collection and Processing: Following the treatment period, mice are euthanized, and brains are collected. The hippocampus and cortex are dissected for biochemical analysis.[10]
-
Biochemical Analysis:
-
Western Blotting: Brain tissue homogenates are used to quantify the levels of total tau and phosphorylated tau at specific sites (e.g., Thr231, Ser396) as well as the activity of kinases like CDK5 and GSK3β.[10]
-
Immunohistochemistry: Brain sections are stained with specific antibodies to visualize the localization and extent of amyloid-β deposition and neurofibrillary tangles.[10]
-
Conclusion and Future Directions
Deferoxamine demonstrates significant neuroprotective potential in a wide array of preclinical models of neurological disorders. Its ability to chelate iron, inhibit ferroptosis, activate pro-survival signaling through HIF-1α, and mitigate pathological protein phosphorylation underscores its promise as a multi-target therapeutic agent.[2][3][4] The development of non-invasive delivery methods, such as intranasal administration, has been a critical advance, potentially overcoming the poor blood-brain barrier permeability that has limited its clinical application in neurology.[21]
Future research should focus on optimizing dosing regimens for chronic neurodegenerative diseases, further elucidating the interplay between its various mechanisms of action, and translating the robust preclinical findings into well-designed clinical trials for conditions like Alzheimer's disease, Parkinson's disease, and acute brain injury.[25] The continued exploration of DFO and next-generation iron chelators represents a highly promising avenue for the development of disease-modifying therapies for neurological disorders.
References
- 1. Deferoxamine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferoxamine inhibits iron induced hippocampal tau phosphorylation in the Alzheimer transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Treatment with deferoxamine increases neurons from neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute course of deferoxamine promoted neuronal differentiation of neural progenitor cells through suppression of Wnt/β-catenin pathway: a novel efficient protocol for neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects on Iron Metabolism and System Xc- /GPX4 Pathway from Hydroquinone Suggest Ferroptosis of Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intranasal deferoxamine can improve memory in healthy C57 mice, suggesting a partially non‐disease‐specific pathway of functional neurologic improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The neuroprotective effect of deferoxamine in the hypoxic-ischemic immature mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. primo.alfred.edu [primo.alfred.edu]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer’s disease [frontiersin.org]
- 25. Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Deferoxamine's Impact on Reactive Oxygen Species Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), a hexadentate iron chelator, has long been a cornerstone in the treatment of iron overload conditions. Beyond its primary clinical application, a growing body of evidence highlights its significant influence on cellular redox homeostasis, particularly its ability to modulate the generation of reactive oxygen species (ROS). ROS, a group of highly reactive molecules including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), play a dual role in cellular physiology. While essential for various signaling pathways at low concentrations, their overproduction leads to oxidative stress, a condition implicated in a myriad of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.
This technical guide provides an in-depth exploration of the multifaceted impact of deferoxamine on ROS generation. We will delve into the core mechanisms of action, its role in critical signaling pathways, and present quantitative data from key studies. Furthermore, detailed experimental protocols are provided to facilitate further research in this promising area.
Core Mechanism of Action: Iron Chelation and Beyond
Deferoxamine's principal mechanism for reducing ROS levels is its high affinity for ferric iron (Fe³⁺)[1][2]. By sequestering free intracellular iron, DFO effectively inhibits the Fenton reaction, a major source of the highly cytotoxic hydroxyl radical[1][3][4].
The Fenton Reaction:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
By binding to Fe³⁺, DFO prevents its reduction back to Fe²⁺, thereby breaking the catalytic cycle of ROS production.
While iron chelation is the primary antioxidant mechanism, some studies suggest DFO may possess antioxidant capabilities independent of this function[5]. It has been shown to inhibit the formation of pro-oxidant heme-to-protein cross-linked myoglobin by reducing the ferryl intermediate, a mechanism that does not rely on iron chelation[5].
Quantitative Data on Deferoxamine's Effect on ROS Generation
The following tables summarize quantitative data from various studies investigating the impact of DFO on ROS levels and related markers.
Table 1: In Vitro Studies on ROS Reduction by Deferoxamine
| Cell Line | Treatment | DFO Concentration | Incubation Time | Method of ROS Detection | Key Findings | Reference |
| Primary Cortical Neurons | Erastin-induced ferroptosis | 50 µM | 12 hours (pretreatment) | DCFH-DA immunofluorescence | DFO significantly reduced erastin-induced ROS generation. | [6] |
| Acute Lymphoblastic Leukemia (ALL) Cells | DFO Treatment | Not specified | Not specified | Flow cytometry | DFO treatment significantly reduced ROS levels. | [7] |
| Human Intestinal Epithelial Cells (HIEC) | Ionizing Radiation (IR) | 500 nM | Pre-treatment | FerroOrange (for Fe²⁺), C11-BODIPY (for lipid peroxidation) | DFO pre-treatment effectively inhibited the IR-induced increase in intracellular Fe²⁺ and lipid peroxidation. | [8] |
| Chondrocytes | IL-1β induced inflammation | 50 µM and 100 µM | Not specified | DCFH-DA fluorescent probe | DFO suppressed the accumulation of ROS in a dose-dependent manner. | [9] |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | DFO Treatment | Not specified | Not specified | DCFH-DA and MitoSOX | DFO increased both intracellular and mitochondrial ROS levels, promoting cell migration. | [10] |
Table 2: In Vivo and Ex Vivo Studies on ROS Reduction by Deferoxamine
| Animal Model | Condition | DFO Dosage | Treatment Duration | Tissue/Sample Analyzed | Key Findings | Reference |
| Rat | Retinal Ischemia-Reperfusion | Not specified | Not specified | Retina | DFO attenuated the increase in retinal ROS levels. | [11] |
| Rat | Sepsis-induced liver injury | Not specified | Pre-treatment | Liver tissue and BRL-3A hepatocytes | DFO reduced intracellular ferrous ions and lipid peroxidation. | [12] |
| Mouse | Traumatic Brain Injury (TBI) | Not specified | Not specified | Brain microvascular endothelial cells (BMECs) and brain tissue | DFO treatment inhibited the accumulation of lipid-reactive oxygen species. | [13] |
| Rat | Experimental Autoimmune Uveitis | Osmotic pump infusion | 7 days | Retina | DFO significantly decreased levels of lipid peroxidation products (conjugated dienes, ketodienes, and thiobarbituric acid reactive substances). | [14] |
Deferoxamine's Role in Signaling Pathways Involving ROS
Deferoxamine's influence extends to key signaling pathways where ROS are critical mediators.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
HIF-1α is a master regulator of the cellular response to hypoxia. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. These PHDs require Fe²⁺ as a cofactor. By chelating iron, DFO inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α, even under normoxic conditions[15]. This "pseudo-hypoxic" state can have complex and sometimes contradictory effects on ROS. While some studies show DFO-induced HIF-1α stabilization is associated with reduced ROS[7], others suggest that in certain cancer cells, DFO can increase ROS, which in turn contributes to HIF-1α accumulation[10].
Caption: DFO's impact on the HIF-1α signaling pathway and its interplay with ROS.
Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation[8]. DFO is a potent inhibitor of ferroptosis[16]. Its mechanism of action in this context is twofold:
-
Direct Iron Chelation: By reducing the labile iron pool, DFO prevents the initiation of lipid peroxidation.
-
Upregulation of Antioxidant Systems: DFO has been shown to upregulate key components of the cellular antioxidant defense system, such as glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter system light chain (xCT), which are crucial for detoxifying lipid peroxides[6][16].
Caption: DFO's inhibition of the ferroptosis pathway through iron chelation and antioxidant system upregulation.
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is a general guideline for measuring total intracellular ROS using the DCFH-DA probe. Specific parameters may need to be optimized for different cell types and experimental conditions.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, 24-well plate, or culture dish) and allow them to adhere and grow to the desired confluency.
-
Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium or PBS/HBSS to the final working concentration (typically 5-50 µM).
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS/HBSS. Treat the cells with the experimental compounds (e.g., DFO, ROS inducer) in culture medium for the desired duration.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells once with PBS/HBSS. Add the DCFH-DA working solution to the cells and incubate for 15-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA working solution and wash the cells twice with PBS/HBSS to remove excess probe.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Add PBS/HBSS to the cells and immediately visualize them using a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Flow Cytometry: Detach the cells (if adherent), resuspend them in PBS, and analyze them on a flow cytometer using the appropriate laser and filter set (e.g., FITC channel).
-
Microplate Reader: Add PBS/HBSS to the wells and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Caption: Experimental workflow for measuring intracellular ROS using the DCFH-DA assay.
Measurement of Superoxide using Dihydroethidium (DHE)
Principle: DHE is a cell-permeable probe that is oxidized specifically by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cells of interest
-
Dihydroethidium (DHE)
-
DMSO
-
PBS or HBSS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the DCFH-DA assay.
-
Preparation of DHE Stock Solution: Dissolve DHE in DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.
-
Preparation of DHE Working Solution: Immediately before use, dilute the DHE stock solution in pre-warmed serum-free medium or PBS/HBSS to the final working concentration (typically 2-10 µM).
-
Loading with DHE: After treatment, remove the medium, wash the cells once with PBS/HBSS, and add the DHE working solution. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the DHE solution and wash the cells twice with PBS/HBSS.
-
Fluorescence Measurement: Visualize or quantify the red fluorescence using a fluorescence microscope (excitation ~518 nm, emission ~606 nm) or a flow cytometer (e.g., PE channel).
Measurement of Lipid Peroxidation
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically or fluorometrically.
Materials:
-
Cell or tissue lysate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Spectrophotometer or fluorometer
Procedure (General Outline):
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer containing BHT.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and heat at 90-100°C for a specified time (e.g., 60 minutes).
-
Measurement: Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) of the MDA-TBA adduct.
-
Quantification: Use an MDA standard curve to determine the concentration of MDA in the samples.
C11-BODIPY 581/591 Staining:
Principle: This fluorescent probe incorporates into cellular membranes. In the presence of lipid peroxides, the dye's fluorescence shifts from red to green. The ratio of green to red fluorescence provides a ratiometric measurement of lipid peroxidation.
Procedure: This is typically performed using fluorescence microscopy or flow cytometry, following the manufacturer's protocol for the specific reagent.
Conclusion
Deferoxamine's impact on reactive oxygen species generation is a complex and context-dependent phenomenon. Its well-established role as an iron chelator provides a direct mechanism for reducing ROS by inhibiting the Fenton reaction. This has significant implications for conditions characterized by iron-driven oxidative stress, such as ischemia-reperfusion injury and ferroptosis-mediated cell death. Furthermore, DFO's ability to modulate the HIF-1α pathway highlights its broader influence on cellular redox signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of deferoxamine in a wide range of diseases where ROS play a critical pathological role. Continued investigation into the nuanced effects of DFO on different cell types and in various disease models will be crucial for harnessing its full therapeutic potential.
References
- 1. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 2. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 4. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desferrioxamine inhibits production of cytotoxic heme to protein cross-linked myoglobin: a mechanism to protect against oxidative stress without iron chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Deferoxamine attenuates sepsis-induced liver injury by suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deferoxamine reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of deferoxamine on retinal lipid peroxidation in experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis of Mal-Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Maleimide-Deferoxamine (Mal-DFO), a critical bifunctional chelator used in the development of targeted therapeutics and diagnostic agents. This document details the core synthetic strategies, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field of drug development.
Introduction
Deferoxamine (DFO) is a potent hexadentate iron chelator produced by the bacterium Streptomyces pilosus. Its high affinity and specificity for ferric iron (Fe³⁺) have established it as a clinical standard for treating iron overload conditions. The terminal primary amine of the DFO molecule is not involved in iron coordination, providing a convenient site for chemical modification.
Mal-Deferoxamine is a derivative of DFO that incorporates a maleimide functional group. This group allows for the covalent conjugation of DFO to molecules containing thiol (-SH) groups, such as antibodies, peptides, and other proteins, through a Michael addition reaction. This bioconjugation strategy is widely employed to create targeted iron chelators for various applications, including:
-
Targeted Drug Delivery: Directing DFO to specific cells or tissues to chelate localized excess iron.
-
Immuno-PET Imaging: Radiolabeling of monoclonal antibodies with zirconium-89 (⁸⁹Zr), which is strongly chelated by DFO, for in vivo imaging.[1][2][3][4][5]
-
Therapeutic Conjugates: Development of antibody-drug conjugates (ADCs) where DFO's iron-chelating properties contribute to the therapeutic effect.
This guide will focus on the chemical synthesis of a discrete Mal-DFO molecule, a versatile intermediate for these applications.
Synthetic Strategy
The most common and efficient method for synthesizing this compound involves the acylation of the terminal primary amino group of Deferoxamine with a heterobifunctional crosslinker containing a maleimide group and an amine-reactive moiety. A widely used approach employs an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid.
The overall reaction scheme is as follows:
Deferoxamine + Maleimide-Linker-NHS Ester → this compound
This reaction proceeds under mild conditions and results in the formation of a stable amide bond between the DFO and the linker.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. The following protocol is based on established literature procedures for the conjugation of NHS esters to primary amines.
Materials and Reagents
-
Deferoxamine mesylate salt (Desferal®)
-
N-succinimidyl-6-maleimidohexanoate (or a similar maleimide-NHS ester linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Synthesis of this compound
-
Preparation of Deferoxamine Free Base:
-
Dissolve Deferoxamine mesylate salt in a minimal amount of deionized water.
-
Add a saturated solution of sodium bicarbonate to basify the solution to a pH of approximately 9-10.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the Deferoxamine free base as a white solid.
-
-
Conjugation Reaction:
-
Dissolve the Deferoxamine free base in anhydrous DMF.
-
In a separate vial, dissolve N-succinimidyl-6-maleimidohexanoate (1.1 equivalents) in anhydrous DMF.
-
To the Deferoxamine solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Add the solution of the maleimide-NHS ester dropwise to the Deferoxamine solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Purification of this compound:
-
Upon completion of the reaction, dilute the mixture with dichloromethane.
-
Wash the organic solution sequentially with a 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | ~50% | [6] |
| Purity | >95% (by HPLC) | Representative |
| Molecular Formula | C₃₅H₅₈N₈O₁₁ | Calculated |
| Molecular Weight | 766.88 g/mol | Calculated |
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the Deferoxamine backbone, the maleimide ring (typically around 6.7 ppm), and the linker. |
| ¹³C NMR | Resonances for the carbonyls of the amide and hydroxamate groups, carbons of the maleimide ring, and the aliphatic chains of DFO and the linker. |
| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass for [M+H]⁺ should be observed, confirming the molecular formula. |
| FT-IR | Characteristic absorption bands for N-H, C=O (amide and maleimide), and O-H stretching vibrations. |
Visualization of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action in a Biological Context
This diagram illustrates the mechanism of a this compound conjugate, such as an antibody-drug conjugate, for targeted iron chelation.
Caption: Cellular uptake and action of a Mal-DFO antibody conjugate.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides a valuable tool for the development of targeted therapies and diagnostics. The maleimide functionality allows for straightforward conjugation to a wide range of biomolecules, enabling the precise delivery of the potent iron chelator Deferoxamine to sites of interest. This guide provides the fundamental knowledge required for the successful synthesis and characterization of this compound, empowering researchers to advance their drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. In-depth cross-validation of human and mouse CD4-specific minibodies for noninvasive PET imaging of CD4+ cells and response prediction to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-PET Imaging of CD30-Positive Lymphoma Using 89Zr-Desferrioxamine-Labeled CD30-Specific AC-10 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Recent insights into interactions of deferoxamine with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Mal-Deferoxamine's Interaction with Cellular Iron Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, its redox activity can also lead to the generation of harmful reactive oxygen species (ROS), necessitating tight regulation of its cellular concentration. Dysregulation of iron homeostasis is implicated in a variety of pathological conditions, including iron-overload diseases and cancer. Mal-Deferoxamine (Mal-DFO), a derivative of Deferoxamine (DFO), is a potent iron chelator that has been extensively studied for its ability to modulate cellular iron metabolism. This technical guide provides a comprehensive overview of the mechanisms of action of Mal-DFO, its effects on key proteins of iron metabolism, and the signaling pathways it influences. Detailed experimental protocols for studying these interactions are also provided.
Mechanism of Action of this compound
This compound, like its parent compound Deferoxamine, is a hexadentate chelator with a very high affinity for ferric iron (Fe³⁺).[1][2] It forms a stable, water-soluble complex called ferrioxamine, which is then excreted from the body.[1][3] DFO primarily targets and chelates iron from several intracellular pools:
-
Non-Transferrin Bound Iron (NTBI): This is a particularly toxic form of iron that is not bound to the iron-transport protein transferrin and can readily participate in redox reactions.[2]
-
The Labile Iron Pool (LIP): This is a pool of chelatable, redox-active iron in the cytosol that is in transit between different cellular compartments and proteins.[3]
-
Iron Storage Proteins: DFO can chelate iron from the storage proteins ferritin and hemosiderin.[3] It has been shown to promote the degradation of ferritin in lysosomes.[4]
By binding to and facilitating the removal of intracellular iron, Mal-DFO effectively induces a state of intracellular iron depletion. This has profound effects on various cellular processes and signaling pathways.
Quantitative Effects of this compound on Cellular Iron Metabolism
The following tables summarize the quantitative data from various studies on the effects of Deferoxamine on key markers of cellular iron metabolism.
Table 1: Effect of Deferoxamine on Transferrin Receptor (TfR) Expression
| Cell Line | DFO Concentration | Duration of Treatment | Fold Increase in TfR Expression/Binding | Reference |
| K562 (human leukaemic) | 2-50 µM | 24-96 hours | Up to 6-8 fold | [5][6] |
| K562 (human leukaemic) | 20 µM | 96 hours | Approx. 2-fold increase in ⁵⁹Fe accumulation | [5][6] |
Table 2: Effect of Deferoxamine on Ferritin Levels
| Cell Line/System | DFO Concentration | Duration of Treatment | Effect on Ferritin Levels | Reference |
| Human Hepatoma Cells | Graded amounts | 48-96 hours | Decreased ferritin synthesis | [7] |
| Thalassemia Patients | N/A (in vivo) | N/A | Serum ferritin levels of 957±1,073 ng/mL | [8] |
| Thalassemia Patients | N/A (in vivo) | N/A | Serum ferritin levels of 8160.33 ± 233.75 ng/dL (compared to 3000.62 ± 188.23 ng/dL with Deferasirox) | [9] |
Table 3: Effect of Deferoxamine on Intracellular Iron and Related Proteins
| Cell System | DFO Concentration | Duration of Treatment | Observation | Reference |
| Sprague-Dawley Rats (in vivo) | N/A | N/A | Significant decrease in serum iron (38 ± 13 µg/dl vs 83 ± 37 µg/dl in control) | [10] |
| Sprague-Dawley Rats (in vivo) | N/A | N/A | Reduced liver iron concentration (42 ± 25 vs 106 ± 88 µ g/100 mg dry tissue) | [10] |
| MDA-MB-231 (breast cancer) | Not specified | Not specified | Significant increase in intracellular iron level | [11] |
| MCF-7 (breast cancer) | Not specified | Not specified | Depletion of intracellular iron | [11] |
Signaling Pathways Modulated by this compound
The primary mechanism by which Mal-DFO influences cellular signaling is through the induction of an iron-depleted state, which mimics hypoxia and stabilizes the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).
Caption: Mal-DFO induced stabilization of HIF-1α.
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, a process that requires iron as a cofactor.[12] Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[10] By chelating intracellular iron, Mal-DFO inhibits PHD activity, preventing HIF-1α hydroxylation and degradation.[12] This leads to the accumulation and stabilization of HIF-1α, which then translocates to the nucleus and dimerizes with HIF-1β (also known as ARNT).[10] The active HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.[13] These target genes are involved in various cellular processes, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[12][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the interaction of this compound with cellular iron metabolism.
Measurement of the Labile Iron Pool (LIP)
The labile iron pool can be quantified using fluorescent probes that are quenched upon binding to iron. A common probe is calcein-acetoxymethyl ester (calcein-AM).
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Harvest the cells by trypsinization and wash twice with Hanks' Balanced Salt Solution (HBSS).
-
Probe Loading: Resuspend the cells in HBSS and incubate with 0.05 µM calcein-AM for 15 minutes at 37°C with gentle shaking.[15]
-
Washing: Wash the cells twice with HBSS to remove extracellular calcein-AM.
-
Baseline Fluorescence Measurement: Resuspend the cells in fresh HBSS and measure the baseline fluorescence using a fluorometer or flow cytometer.
-
Iron Chelation and Fluorescence De-quenching: Add an excess of a membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone (SIH) or a derivative of 8-hydroxyquinoline) to the cell suspension.[16][17] This will chelate the iron bound to calcein, leading to an increase in fluorescence (de-quenching).
-
Data Analysis: The increase in fluorescence is proportional to the amount of iron that was bound to calcein, which represents the LIP. The LIP concentration can be calculated by calibrating the fluorescence signal with known concentrations of iron.[16]
Caption: Workflow for measuring the Labile Iron Pool.
Western Blot Analysis of Transferrin Receptor and Ferritin
Western blotting is a standard technique to quantify the protein levels of transferrin receptor (TfR1) and ferritin.
Protocol:
-
Cell Lysis: Treat cells with Mal-DFO for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[18][19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For TfR1, an 8% gel is suitable, while a 12% gel is appropriate for ferritin.[18][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for either TfR1 or ferritin overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: Western Blot workflow for TfR and Ferritin.
Conclusion
This compound is a powerful tool for modulating cellular iron metabolism. Its ability to chelate intracellular iron leads to a cascade of events, most notably the stabilization of HIF-1α and the subsequent activation of hypoxia-related signaling pathways. This has significant implications for various physiological and pathological processes, including angiogenesis, glucose metabolism, and cancer cell proliferation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate interactions of Mal-DFO with cellular iron homeostasis and to further explore its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deferoxamine has the Potential to Improve the COVID-19-Related Inflammatory Response in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of desferrioxamine on transferrin receptors, the cell cycle and growth rates of human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of desferrioxamine on transferrin receptors, the cell cycle and growth rates of human leukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of iron and desferoxamine on cell growth and in vitro ferritin synthesis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 9. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Depletion by Deferoxamine Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferoxamine-induced increase in the intracellular iron levels in highly aggressive breast cancer cells leads to increased cell migration by enhancing TNF-α-dependent NF-κB signaling and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Deferoxamine ameliorates adipocyte dysfunction by modulating iron metabolism in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.6. Western Blot Analysis [bio-protocol.org]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
Deferoxamine: A Technical Guide to its Discovery, History, and Mechanism as an Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferoxamine (DFO), a hexadentate siderophore isolated from Streptomyces pilosus, has been a cornerstone in the management of iron overload for over half a century. Its discovery was a serendipitous outcome of research into iron-containing antibiotics, leading to the identification of a potent iron-chelating agent. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental data related to deferoxamine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the scientific journey of this essential medicine. The guide includes quantitative data summarized in structured tables, detailed experimental protocols from pivotal studies, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of deferoxamine's role in iron chelation therapy.
Discovery and History
The journey of deferoxamine from a microbial metabolite to a life-saving therapeutic agent is a compelling narrative of scientific inquiry and fortuitous discovery.
A Serendipitous Finding
In the late 1950s, researchers at Ciba (now Novartis) in Basel, Switzerland, in collaboration with the Swiss Federal Institute of Technology in Zurich, were investigating iron-containing antibiotics known as ferrimycins.[1] During this research, they also isolated iron-containing antagonist compounds, which they named ferrioxamines.[1] The initial antibiotic project was abandoned due to the rapid development of bacterial resistance. However, the research team astutely shifted their focus to the therapeutic potential of the ferrioxamines themselves.[1]
From Ferrioxamine to Deferoxamine
The pivotal insight was the hypothesis that an iron-free version of ferrioxamine could bind to excess iron in the body and facilitate its excretion.[2] This led to the production of the iron-free molecule, deferoxamine, in December 1960.[1][2] The underlying principles of chelation chemistry, established by Alfred Werner who won the Nobel Prize in Chemistry in 1913 for his work on coordination compounds, provided the theoretical framework for this concept.[3][4][5][6] Werner's theory explained how metal ions could be sequestered by ligands, forming stable complexes.[2][3][4][5]
Preclinical and Early Clinical Development
Initial animal experiments in rabbits and dogs demonstrated that deferoxamine effectively increased urinary iron excretion and possessed a favorable safety profile.[1][7] These promising results paved the way for human trials. In 1961, the first patient with hemochromatosis was treated with deferoxamine, showing encouraging outcomes.[1][7] Subsequent clinical trials confirmed its efficacy, leading to its official registration in Switzerland and market launch in 1963.[1][7] The United States Food and Drug Administration (FDA) approved deferoxamine for medical use in 1968.[1][7][8][9]
Mechanism of Action
Deferoxamine's therapeutic effect is rooted in its high and specific affinity for trivalent (ferric) iron.
Iron Chelation
Deferoxamine is a hexadentate chelator, meaning it forms six bonds with a single iron ion, creating a highly stable, 1:1 octahedral complex called ferrioxamine.[10] This complex is water-soluble and biologically inert, preventing the iron from participating in harmful redox reactions that generate reactive oxygen species.[11][12] Once formed, ferrioxamine is readily excreted by the kidneys, leading to a net removal of iron from the body.[11][13] Some biliary excretion also occurs. Deferoxamine primarily chelates "free" or "labile" iron pools within the body, including iron from ferritin and hemosiderin, but it does not remove iron from essential proteins like hemoglobin or cytochromes.[14]
Interaction with the HIF-1α Signaling Pathway
Beyond its primary role as an iron chelator, deferoxamine has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][5][7][10][13][14][15][16][17][18][19] HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl-4-hydroxylase (PHD) enzymes, an iron-dependent process that targets it for degradation.[1][10] By chelating intracellular iron, deferoxamine inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[1][10] This, in turn, promotes the transcription of various genes, including vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis (new blood vessel formation).[1][5][7][10][14][15]
dot
Caption: Deferoxamine's effect on the HIF-1α signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to deferoxamine's properties and clinical use.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Molecular Weight | 656.79 g/mol | [20] |
| Iron Binding Capacity | 100 mg DFO binds ~8.5 mg Fe³⁺ | [13][20] |
| Stability Constant (log K) for Fe³⁺ | ~30 | |
| Terminal Half-life (IV) | 3.05 ± 1.30 hours | [11] |
| Volume of Distribution (steady state) | 1.35 ± 0.65 L/kg | [11] |
| Systemic Clearance | 0.50 ± 0.24 L/hr/kg | [11] |
| Bioavailability (Subcutaneous) | 47-107% (in rats with DFO-nanoparticles) | [6][15][21] |
| Protein Binding | <10% | [13] |
Table 2: Key Clinical Trial Data for Iron Overload in Thalassemia
| Study | Treatment Groups | Key Outcomes | Reference(s) |
| Tanner et al. (2007) | 1. Deferoxamine + Deferiprone2. Deferoxamine + Placebo | - Significant improvement in myocardial T2* (reduced iron) in the combination group compared to monotherapy.- Significant improvement in liver T2* in the combination group. | [22] |
| Aessopos et al. (2015) | 1. Deferiprone2. Deferoxamine | - Similar efficacy and safety profiles for both drugs in thalassemia intermedia over 5 years.- Linear decrease in mean serum ferritin levels in both groups. | [23] |
| Lal et al. (2013) | Deferasirox + Deferoxamine | - 31% decrease in median liver iron concentration.- 24% decrease in median serum ferritin.- Improvement in myocardial T2* in all subjects with elevated levels. | [24] |
Experimental Protocols
This section outlines methodologies for key experiments related to deferoxamine research.
In Vivo Assessment of Iron Chelation (Animal Model)
This protocol is based on studies evaluating the efficacy of iron chelators in animal models.[25][26]
-
Objective: To determine the iron-clearing efficiency of deferoxamine.
-
Animal Model: Hamsters or rats are often used due to similarities in plasma stability and metabolism of deferoxamine to humans.[25]
-
Procedure:
-
Induce iron overload in the animals, for example, by injecting [59Fe]-labeled ferritin intravenously. This allows for the sequestration of radio-labeled iron in liver parenchymal cells.[25]
-
Administer deferoxamine via the desired route (e.g., subcutaneous, intravenous, or oral).[25]
-
Collect urine and feces over a specified period (e.g., 24-48 hours).
-
Quantify the amount of [59Fe] excreted in the urine and feces using a gamma counter.
-
Calculate the percentage of the administered radioactive dose that is excreted to determine the iron-clearing efficiency.
-
Clinical Trial Protocol for Chronic Iron Overload
This protocol is a generalized representation based on published clinical trial designs for iron chelation therapy in patients with thalassemia.[7][16][22][24][27][28][29][30][31]
-
Objective: To evaluate the efficacy and safety of a deferoxamine-containing chelation regimen.
-
Study Design: Randomized, controlled trial.
-
Patient Population: Patients with transfusion-dependent β-thalassemia and evidence of iron overload (e.g., serum ferritin >1000 ng/mL).
-
Intervention:
-
Primary Outcome Measures:
-
Change in serum ferritin levels from baseline to the end of the study period (e.g., 6-12 months).
-
-
Secondary Outcome Measures:
-
Change in liver iron concentration (LIC) as measured by T2* magnetic resonance imaging (MRI).
-
Change in myocardial iron concentration as measured by T2* MRI.
-
Incidence and severity of adverse events.
-
-
Monitoring: Regular monitoring of complete blood count, renal function (serum creatinine), and liver function (transaminases).
dot
Caption: A generalized workflow for a clinical trial of an iron chelator.
Conclusion
Deferoxamine stands as a testament to the value of persistent scientific investigation and the unexpected discoveries that can arise from fundamental research. Its journey from a microbial siderophore to a first-line therapy for iron overload has saved countless lives and transformed the prognosis for patients with transfusion-dependent anemias. The elucidation of its mechanism of action, including its influence on the HIF-1α pathway, has opened new avenues for research into its potential therapeutic applications beyond iron chelation. This technical guide has provided a comprehensive overview of the critical scientific and historical aspects of deferoxamine, offering a valuable resource for the scientific community to build upon this legacy of innovation in drug development.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Four-hour measurement of urinary iron excretion after deferoxine treatment: a rapid, simple method for study of iron excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple assay for urinary iron after desferrioxamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Discovering Novel and Diverse Iron-Chelators in Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferoxamine Improves Alveolar and Pulmonary Vascular Development by Upregulating Hypoxia-inducible Factor-1α in a Rat Model of Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous infusion pharmacokinetics of desferrioxamine in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Study to Assess Iron Chelation Therapy in Patients With Chronic Iron Overload [ctv.veeva.com]
- 17. Effect of desferrioxamine and metals on the hydroxylases in the oxygen sensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. cjhp-online.ca [cjhp-online.ca]
- 24. researchgate.net [researchgate.net]
- 25. An improved animal model for studying desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural alterations in desferrioxamine compatible with iron clearance in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial | BMJ Open [bmjopen.bmj.com]
- 28. bmjopen.bmj.com [bmjopen.bmj.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. AbFero Announces PK Study Results For SP-420 In Transfusional Iron Overload -- Proceeds With Phase 1-2 Trial Of Iron Chelator - BioSpace [biospace.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Mal-Deferoxamine in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deferoxamine (DFO), an iron chelator, is a versatile tool in cell culture experiments, primarily utilized to mimic hypoxic conditions and to study the cellular response to iron deprivation. By chelating intracellular iron, DFO inhibits prolyl hydroxylases (PHDs), enzymes that require iron as a cofactor to mark the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. This inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes involved in angiogenesis, cell survival, and metabolism. These application notes provide detailed protocols for using DFO in cell culture to study its effects on cell viability, apoptosis, and protein expression, with a focus on the HIF-1α signaling pathway.
Data Presentation
Table 1: Dose-Dependent Effects of Deferoxamine on Cell Viability
| Cell Line | Deferoxamine (µM) | Treatment Duration (hours) | Assay | Result (% of Control Viability) | Reference |
| MCF-7 | 30 | 24 | MTT | Significant Decrease | [1][2] |
| 100 | 24 | MTT | Significant Decrease | [1][2] | |
| 300 | 24 | MTT | Significant Decrease | [1][2] | |
| 30 | 48 | MTT | Further Significant Decrease | [1][2] | |
| 100 | 48 | MTT | Further Significant Decrease | [1][2] | |
| 300 | 48 | MTT | Further Significant Decrease | [1][2] | |
| MM1S | 20 | 12 | CCK-8 | ~80% | [3] |
| 50 | 12 | CCK-8 | ~60% | [3] | |
| MM1R | 20 | 12 | CCK-8 | ~85% | [3] |
| 50 | 12 | CCK-8 | ~70% | [3] | |
| K562 | 10, 50, 100 | 12 | CCK-8 | Dose-dependent decrease | [4] |
| HCT116 | 200 | 24 | Crystal Violet | No significant change | [5] |
| 200 (with TRAIL) | 24 (DFO), 6 (TRAIL) | Crystal Violet | Inhibition of TRAIL-induced cell death | [5] |
Table 2: Effect of Deferoxamine on Apoptosis-Related Protein Expression in K562 Cells
| Protein | Deferoxamine (µmol/l) | Treatment Duration (hours) | Result (Protein and mRNA levels) | Reference |
| Bax | 10, 50, 100 | 12 | Dose-dependent increase | [4] |
| p53 | 10, 50, 100 | 12 | Dose-dependent increase | [4] |
| Fas | 10, 50, 100 | 12 | Dose-dependent increase | [4] |
| Bcl-2 | 10, 50, 100 | 12 | Dose-dependent decrease | [4] |
Mandatory Visualization
Caption: Deferoxamine's Mechanism of Action on the HIF-1α Signaling Pathway.
Caption: General Experimental Workflow for DFO Treatment in Cell Culture.
Experimental Protocols
Preparation of Deferoxamine Stock Solution
Materials:
-
Deferoxamine mesylate salt (e.g., Sigma-Aldrich)
-
Sterile, double-distilled water (ddH₂O) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (light-protected if possible)
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the Deferoxamine mesylate powder in sterile ddH₂O or cell culture medium to a desired stock concentration (e.g., 100 mM).[6]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[6]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[6]
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[6]
Cell Viability Assay (MTT-based)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deferoxamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight.[1]
-
The next day, treat the cells with various concentrations of Deferoxamine (e.g., 10, 30, 50, 100, 300 µM) by adding the appropriate volume of the stock solution. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 6, 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deferoxamine stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Treat cells with Deferoxamine at the desired concentrations and for the specified duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for HIF-1α Expression
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deferoxamine stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-105)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with Deferoxamine (e.g., 100-500 µM for 24 hours) to induce HIF-1α expression. It is crucial to include an untreated (normoxic) control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[1]
-
Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for optimal detection.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C, following the manufacturer's recommended dilution.[7]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
References
- 1. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator deferoxamine decreases myeloma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscimonit.com [medscimonit.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: In Vivo Administration of Deferoxamine in Mouse Models of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deferoxamine (DFO), a potent iron chelator, has demonstrated significant neuroprotective effects in various preclinical mouse models of stroke, including both ischemic and hemorrhagic subtypes. Iron overload is a critical factor in the secondary brain injury cascade following a stroke, contributing to oxidative stress, inflammation, and neuronal cell death. By chelating excess iron, DFO mitigates these detrimental processes. Furthermore, DFO has been shown to upregulate hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that orchestrates the expression of several neuroprotective genes, including vascular endothelial growth factor (VEGF), which promotes angiogenesis and neurogenesis.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DFO in mouse models of stroke. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of DFO and similar compounds.
Data Presentation: Quantitative Summary of Deferoxamine Administration in Mouse Stroke Models
The following tables summarize quantitative data from various studies on the administration of DFO in mouse models of stroke.
Table 1: Deferoxamine Dosage and Administration in Ischemic Stroke (MCAO) Mouse Models
| Mouse Strain | DFO Dosage | Administration Route | Timing of Administration | Key Outcomes | Reference |
| C57BL/6 | 100 mg/kg | Subcutaneous | 10 min and 24 h post-injury | Neuroprotective effects | [1] |
| CD-1 | 100 mg/kg | Intraperitoneal | 2 h and 6 h after injury, then every 12 h | Upregulation of HIF-1α and VEGF | [2] |
| Not Specified | 2.4 mg/mouse (~100 mg/kg) | Intranasal | 5 days/week for 4 weeks | Decreased GSK-3β activity, increased HIF-1α activity | [3] |
Table 2: Deferoxamine Dosage and Administration in Hemorrhagic Stroke (ICH) Mouse Models
| Mouse Strain | DFO Dosage | Administration Route | Timing of Administration | Key Outcomes | Reference |
| C57BL/6 | 100 mg/kg | Intraperitoneal | 6 h after ICH, then every 12 h for 3 days | Attenuated spatial memory disruption, iron deposits, microglial activation, and dendritic damage | [4] |
| C57BL/6 (12-month-old) | 200 mg/kg | Intraperitoneal | 6 h after ICH, then every 12 h for up to 3 days | Improved neurologic function, decreased iron accumulation and neuronal death, attenuated ROS production, reduced microglial activation and neutrophil infiltration |
Table 3: Effects of Deferoxamine on Stroke Outcomes
| Stroke Model | Outcome Measure | DFO Treatment Effect | Reference |
| ICH | Brain Water Content | Reduced by 85.7% | [5] |
| ICH | Neurobehavioral Score | Improved by -1.08 (on an unspecified scale) | [5] |
| ICH | Neuronal Loss | Reduced | [6] |
| ICH | Neurologic Function | Improved | [6] |
| ICH | Brain Injury Volume, Edema, Swelling | No significant reduction in some studies | [6] |
| Ischemic Stroke (Rats) | Infarct Volume | Decreased by 55% (pretreatment) and 55% (post-treatment) with intranasal DFO |
Experimental Protocols
Mouse Models of Stroke
The intraluminal filament model of MCAO is a widely used technique to induce focal cerebral ischemia in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a silicone-coated tip
-
Sutures
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain its body temperature.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated 6-0 nylon monofilament through the ECA stump and gently advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically about 9-11 mm from the carotid bifurcation.
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 minutes) to allow for reperfusion. For permanent MCAO, leave the filament in place.
-
Close the incision with sutures.
-
Allow the mouse to recover from anesthesia in a warm cage.
This model involves the stereotactic injection of collagenase into the striatum to induce a focal hemorrhage.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Stereotactic frame
-
Micro-drill
-
Hamilton syringe with a 30-gauge needle
-
Collagenase solution (e.g., Type VII-S collagenase)
-
Bone wax
Procedure:
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Make a scalp incision to expose the skull.
-
Using a micro-drill, create a small burr hole over the target coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to bregma, and 3.0 mm deep).
-
Slowly infuse a small volume of collagenase solution (e.g., 0.075 units in 0.5 µL of saline) into the striatum using a Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes to prevent backflow.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Place the mouse in a warm cage for recovery.
Deferoxamine Administration Protocols
-
Dissolve Deferoxamine mesylate salt in sterile saline (0.9% NaCl).
-
Administer the solution via intraperitoneal injection at the desired dose (e.g., 100-200 mg/kg).
-
The timing of administration can be varied (e.g., 2-6 hours post-stroke induction) and can involve single or multiple doses.
-
Dissolve Deferoxamine mesylate salt in a suitable vehicle like 0.2x PBS at a pH of approximately 6.0 to create a 10% solution.[3]
-
Acclimate the awake mouse to handling and the intranasal delivery procedure over several days.
-
Administer the DFO solution as droplets into the nasal cavity at the desired dose (e.g., 2.4 mg per mouse).[3]
Outcome Assessment Protocols
The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions. A higher score indicates greater neurological deficit.
Scoring System (example components):
-
Motor Tests:
-
Raising the mouse by the tail (0-3 points for flexion of limbs)
-
Walking on the floor (0-3 points for circling behavior)
-
-
Sensory Tests:
-
Placing and proprioceptive tests (0-2 points)
-
-
Beam Balance Test:
-
Ability to traverse a narrow beam (0-6 points)
-
-
Reflexes and Abnormal Movements:
-
Pinna reflex, corneal reflex, startle reflex (0-3 points)
-
A total score is calculated based on the sum of the individual test scores.
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Infarcted tissue, lacking viable mitochondria, remains unstained (white).
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin
Procedure:
-
At a predetermined time point (e.g., 24 hours post-stroke), euthanize the mouse and perfuse with saline.
-
Carefully remove the brain and place it in a cold brain matrix slicer.
-
Cut the brain into 1-2 mm thick coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.
-
Transfer the stained slices to 10% formalin for fixation.
-
Acquire digital images of the stained slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices, often with a correction for edema.
This method quantifies the water content in the brain tissue.
Procedure:
-
Euthanize the mouse and quickly remove the brain.
-
Separate the ischemic and non-ischemic hemispheres.
-
Immediately weigh the tissue samples to obtain the "wet weight."
-
Dry the samples in an oven at a high temperature (e.g., 100°C) for 24-48 hours until a constant weight is achieved.
-
Weigh the dried samples to obtain the "dry weight."
-
Calculate the percentage of water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100.
Visualization of Signaling Pathways and Workflows
Deferoxamine's Mechanism of Action in Stroke
Caption: Deferoxamine's neuroprotective signaling pathway in stroke.
Experimental Workflow for DFO Efficacy Testing
Caption: Experimental workflow for testing DFO efficacy in mouse stroke models.
References
- 1. Hypoxia Inducible Factor 1 as a Therapeutic Target in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Prophylactic neuroprotection against stroke: low-dose, prolonged treatment with deferoxamine or deferasirox establishes prolonged neuroprotection independent of HIF-1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hypoxia-Inducible Factor (HIF) in Ischemic Stroke and Neurodegenerative Disease [frontiersin.org]
Application Notes and Protocols for Deferoxamine in Rodent Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), an iron-chelating agent, is a critical tool in preclinical rodent research for investigating conditions associated with iron overload and oxidative stress. Commercially available as Deferoxamine Mesylate (brand name Desferal®), it is utilized in a wide array of studies, including those modeling neurodegenerative diseases, iron toxicity, and ischemia.[1][2][3] It is important to clarify that the term "Mal-Deferoxamine" is not a standard nomenclature. Scientific literature often refers to the use of Deferoxamine in models where neurotoxicity is induced by aluminum maltolate (Al(mal)3), which may be the source of this term.[4][5] This document will focus on the dosage and administration of the standard and widely used form, Deferoxamine Mesylate, in rodent studies.
Deferoxamine functions by binding to trivalent ferric iron, forming a stable, water-soluble complex called ferrioxamine.[6] This complex is then readily excreted by the kidneys, effectively reducing systemic iron levels.[6] Beyond iron chelation, DFO has been shown to upregulate Hypoxia-Inducible Factor-1 alpha (HIF-1α), which plays a role in cellular adaptation to low oxygen, and exhibits antioxidant properties.[3]
These application notes provide a detailed overview of Deferoxamine dosage and administration for various rodent models, compiled from peer-reviewed studies. The information is intended to serve as a comprehensive resource for designing and executing preclinical research involving this compound.
Data Presentation: Dosage and Administration in Rodent Studies
The following tables summarize the quantitative data on Deferoxamine Mesylate administration in mice and rats from various studies.
Table 1: Deferoxamine Dosage and Administration in Mouse Studies
| Route of Administration | Dosage | Frequency | Duration | Mouse Model/Experimental Context | Reference |
| Intraperitoneal (i.p.) | 100 mg/kg | Daily | 10 weeks | Apolipoprotein E-deficient (apoE−/−) mice (atherosclerosis model) | [1] |
| Intraperitoneal (i.p.) | 44, 88, 176, 352 mg/kg/day | Daily | Gestational days 6-15 | Developmental toxicity study in pregnant Swiss mice | [7] |
| Intraperitoneal (i.p.) | 75 mg/kg | Single dose, 1h after acetaminophen | N/A | Acetaminophen-induced hepatotoxicity model | [8] |
| Intraperitoneal (i.p.) | 150-300 mg/kg | Single dose, 1h after acetaminophen | N/A | Acetaminophen-induced hepatotoxicity model (dose-response) | [8] |
| Intraperitoneal (i.p.) | 10 mg | Single dose | 1, 3, or 6 days before infection | Beta-thalassemic, iron-overloaded mice (infection susceptibility) | [6] |
| Intranasal (i.n.) | ~100 mg/kg (2.4 mg/mouse) | Daily | 4 weeks | Healthy C57 mice (memory assessment) | [3] |
| Intranasal (i.n.) | 200 mg/kg | Every other day | 90 days | APP/PS1 transgenic mice (Alzheimer's disease model) | [9] |
| Oral (in chow) | Low dose | 2 weeks | N/A | Wildtype (WT) C57BL/6 mice (brain iron and protein evaluation) | [10] |
| Subcutaneous (s.c.) | 0.2 g/kg | Twice a day | 5 weeks | Aplastic anemia model with iron overload | [11] |
Table 2: Deferoxamine Dosage and Administration in Rat Studies
| Route of Administration | Dosage | Frequency | Duration | Rat Model/Experimental Context | Reference |
| Intranasal (i.n.) | 0.3 mg (1% solution) | 5 days/week | 5 weeks | Streptozotocin-induced model of Alzheimer's disease (Long Evans rats) | [5][12] |
| Intranasal (i.n.) | 0.03 mg (0.1% solution) | 5 days/week | 5 weeks | Streptozotocin-induced model of Alzheimer's disease (Long Evans rats) | [5][12] |
| Intramuscular (i.m.) | Not specified | Before radioiron injection | N/A | Normal and iron-deficient male rats (iron absorption study) | [13] |
| Intravenous (i.v.) | 3.3, 10, 30 µmol/kg | Single dose | N/A | Pharmacokinetic study in Sprague-Dawley rats | [14] |
| Subcutaneous (s.c.) | 3.3, 10, 30 µmol/kg | Single dose | N/A | Pharmacokinetic study in Sprague-Dawley rats | [14] |
| Not specified | Not specified | Not specified | Not specified | Aluminum maltolate-induced neuronal ferroptosis model (Sprague-Dawley rats) | [5] |
| Single bolus doses | 50, 100, 150 mg | Single dose | N/A | Model of Deferoxamine-induced retinopathy (albino rats) |
Experimental Protocols
Protocol 1: Preparation and Administration of Deferoxamine for Injection
Materials:
-
Deferoxamine Mesylate powder (e.g., Desferal®)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles (appropriate gauge for the intended route of administration)
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
Procedure for Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Reconstitution: Aseptically reconstitute the Deferoxamine Mesylate powder with Sterile Water for Injection. For a 500 mg vial, adding 2 mL of sterile water will yield a solution with a concentration of 213 mg/mL. For a 95 mg/mL solution, add 5 mL of sterile water to a 500 mg vial.[15]
-
Dilution: Further dilute the reconstituted solution with sterile normal saline to achieve the desired final concentration for injection. The final volume for injection should be appropriate for the size of the animal (typically 0.1-0.5 mL for mice and 0.5-2.0 mL for rats).
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. For intraperitoneal and subcutaneous injections, a pH close to physiological (7.2-7.4) is recommended to minimize irritation. Adjust with sterile NaOH or HCl if necessary.
-
Administration:
-
Intraperitoneal (i.p.): Gently restrain the rodent and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (s.c.): Lift the skin on the back of the neck or flank to form a tent and insert the needle into the subcutaneous space. Inject the solution slowly.
-
Procedure for Intravenous (i.v.) Injection:
-
Reconstitution: Reconstitute a 500 mg vial of Deferoxamine Mesylate with 5 mL of Sterile Water for Injection to obtain a 95 mg/mL solution.[15]
-
Dilution: This reconstituted solution must be further diluted for intravenous infusion. Dilute with normal saline, 5% dextrose in water, or Ringer's lactate solution.[16] The final concentration should be suitable for the intended infusion rate.
-
Administration: Administer via slow intravenous infusion, typically into the tail vein for rodents. The infusion rate should not exceed 15 mg/kg/hr for the initial dose.[16]
Procedure for Intranasal (i.n.) Administration:
-
Preparation: Dissolve Deferoxamine Mesylate in a suitable vehicle, such as 0.2x Phosphate Buffered Saline (PBS), to the desired concentration (e.g., 1% or 10% solution).[17]
-
Administration: Lightly anesthetize the animal (e.g., with isoflurane). Using a micropipette or a specialized intranasal delivery device, administer a small volume (e.g., 15 µL per nostril for rats) into the nasal cavity.[17]
Stability and Storage:
-
Reconstituted Deferoxamine solution is stable for one week at room temperature. However, for microbiological safety, it is recommended to use it within 3 hours of reconstitution.[18]
-
If prepared under aseptic conditions, the solution can be stored for up to 24 hours at room temperature. Do not refrigerate the reconstituted solution.[15]
Protocol 2: Induction of an Iron Overload Model in Mice and Treatment with Deferoxamine
Objective: To induce a state of iron overload in mice and subsequently treat with Deferoxamine to assess its iron-chelating efficacy.
Materials:
-
Iron dextran solution
-
Deferoxamine Mesylate
-
Materials for injection (as described in Protocol 1)
-
Equipment for blood collection and tissue harvesting
-
Assay kits for measuring serum ferritin and tissue iron content
Procedure:
-
Induction of Iron Overload:
-
Administer iron dextran to mice via intraperitoneal injection. The dosage and frequency will depend on the desired level of iron overload and should be determined based on pilot studies or literature.
-
Allow sufficient time for the iron to accumulate in tissues (e.g., 2-4 weeks).
-
-
Grouping and Treatment:
-
Divide the mice into at least two groups: an iron-overloaded control group receiving vehicle and an iron-overloaded group receiving Deferoxamine.
-
Administer Deferoxamine or vehicle according to the desired dosage and route (e.g., 100 mg/kg, i.p., daily for several weeks).[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, collect blood samples to measure serum ferritin levels.
-
Euthanize the animals and harvest tissues of interest (e.g., liver, spleen, heart) to determine iron concentration using methods such as atomic absorption spectrometry or colorimetric assays.
-
Compare the iron levels between the Deferoxamine-treated and control groups to evaluate the efficacy of the chelation therapy.
-
Signaling Pathways and Experimental Workflows
Deferoxamine's Mechanism of Action
Deferoxamine primarily acts by chelating excess iron, thereby preventing iron-mediated oxidative stress. Additionally, it influences other cellular pathways, notably the stabilization of HIF-1α.
References
- 1. Deferoxamine - Wikipedia [en.wikipedia.org]
- 2. rxmed.com [rxmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative evaluation of Al maltolate-induced neurodegeneration with subsequent Al removal by desferrioxamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intranasal deferoxamine reverses iron-induced memory deficits and inhibits amyloidogenic APP processing in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferoxamine Mesylate | C26H52N6O11S | CID 62881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. The role of the iron-chelating agent deferoxamine in spinal cord injury: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desferal (deferoxamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 16. Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease - Metallomics (RSC Publishing) [pubs.rsc.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Using Deferoxamine to Induce HIF-1α Expression In Vitro
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This process is mediated by iron-dependent prolyl hydroxylase domain enzymes (PHDs), which hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2] In hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hundreds of target genes involved in angiogenesis, cell survival, and metabolism.[2][3]
Deferoxamine (DFO), also known as Desferrioxamine (DFX), is a high-affinity iron chelator clinically approved for treating iron overload.[4] In a research setting, DFO is widely used as a hypoxia-mimetic agent. By chelating intracellular ferrous iron (Fe2+), a critical cofactor for PHD enzymes, DFO effectively inhibits their activity even under normoxic conditions.[5][6] This inhibition prevents HIF-1α hydroxylation and degradation, leading to its robust accumulation and the subsequent activation of hypoxic signaling pathways.[7][8] This pharmacological induction is a valuable tool for studying the functional consequences of HIF-1α activation in various fields, including cancer biology, tissue engineering, and ischemia research.[4][9]
Mechanism of Action
The mechanism by which DFO induces HIF-1α is a well-established biochemical pathway. In the presence of oxygen, PHDs utilize O2 and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit, a reaction that requires Fe2+ as a cofactor. DFO's primary function is to bind and remove this intracellular Fe2+, thereby rendering the PHDs inactive.[5][10] This leads to the stabilization and accumulation of HIF-1α, which can then initiate the transcription of its target genes.
Below are diagrams illustrating the HIF-1α signaling pathway under normal oxygenated conditions and in the presence of the hypoxia-mimetic agent Deferoxamine.
Caption: HIF-1α regulation pathway under normal oxygen conditions (Normoxia).
Caption: DFO-induced HIF-1α stabilization and downstream signaling.
Quantitative Data Summary
The optimal concentration and duration of DFO treatment can vary significantly depending on the cell type and experimental endpoint. Below is a summary of conditions reported in the literature.
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference(s) |
| HT29, HCT116 (Colon Cancer) | 50, 100, 200 | 48 | Dose-dependent increase in HIF-1α protein. 100 µM was selected as optimal. | [9] |
| MCF-7, MDA-MB-231 (Breast Cancer) | 1, 5, 10, 30, 100, 300 | 24, 48 | Significant effects on iron metabolism and apoptosis at ≥30 µM. | [11] |
| hPDLCs (Periodontal Ligament) | 5, 10 | 48 | Increased HIF-1α mRNA expression (1.4 to 1.6-fold). | [8] |
| SH-SY5Y (Neuroblastoma) | N/A (In vivo study context) | N/A (In vitro context) | DFO up-regulated HIF-1α via ERK and P38MAPK signaling. | [12] |
| General Recommendation | 100 | 12 | A common starting point for robust HIF-1α induction. | [13] |
Experimental Workflow
The following diagram outlines a typical workflow for a DFO-based experiment to study HIF-1α induction and the expression of its target genes.
Caption: General experimental workflow for DFO-induced HIF-1α studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Deferoxamine (DFO) Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and culture in standard growth medium until they reach 70-80% confluency.[11]
-
DFO Stock Preparation: Prepare a sterile, high-concentration stock solution of DFO Mesylate (e.g., 100 mM in sterile water or PBS).[13] Aliquot and store at -20°C for long-term use. Thawed aliquots can be used for several weeks.[13]
-
DFO Treatment: Thaw a DFO stock aliquot and dilute it directly into fresh, pre-warmed culture medium to the desired final concentration (e.g., 100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the DFO-containing medium. An untreated control plate should receive fresh medium without DFO.
-
Time Course: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the peak HIF-1α expression for a specific cell line.
Protocol 2: Western Blot for HIF-1α Detection
Proper sample preparation is critical for detecting the labile HIF-1α protein. Exposure to normoxic conditions during lysis can lead to rapid degradation.[14][15]
-
Reagent Preparation:
-
Lysis Buffer: RIPA buffer or a similar buffer supplemented with a complete protease and phosphatase inhibitor cocktail. For nuclear extracts, a specialized kit is recommended.
-
Laemmli Sample Buffer: Standard 2x or 4x buffer with a reducing agent like β-mercaptoethanol or DTT.
-
-
Cell Lysis (Critical Step):
-
At the end of the incubation period, place the culture plates on ice.
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer to the plate. Scrape the cells quickly, transfer the lysate to a pre-chilled microcentrifuge tube, and keep on ice.[14][16]
-
Alternative for maximal stabilization: Lyse cells directly in Laemmli sample buffer to immediately denature proteins and inactivate proteases.[14]
-
-
Nuclear Extraction (Recommended):
-
Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts significantly enriches the protein and yields a cleaner signal.[17] Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Sample Preparation for SDS-PAGE: Mix an appropriate amount of protein (20-50 µg) with Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel.[17] Run alongside a positive control (e.g., lysate from cells treated with CoCl2 or another known HIF-1α inducer) and a negative (untreated) control.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[17]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again as in step 10. Apply an ECL (Enhanced Chemiluminescence) detection reagent and image the blot.[18] The expected band for post-translationally modified HIF-1α is ~110-130 kDa.[19]
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH for whole-cell lysates; PCNA, Lamin B1 for nuclear extracts).
Protocol 3: RT-qPCR for HIF-1α Target Gene Expression
-
RNA Isolation: Following DFO treatment, lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen). Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step.[20]
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[20]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., VEGF, PGK1, GLUT1), and a qPCR master mix (e.g., SYBR Green).
-
Also prepare reactions for a stable housekeeping gene (e.g., ACTB, GAPDH, 18S rRNA).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[23] Normalize the expression of the target gene to the housekeeping gene and compare the DFO-treated samples to the untreated controls.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak HIF-1α band | HIF-1α protein degradation during sample prep. | Lyse cells very quickly on ice or directly in Laemmli buffer.[14] Use fresh protease/phosphatase inhibitors. Prepare nuclear extracts to enrich the signal.[17] |
| Insufficient DFO concentration or incubation time. | Perform a dose-response and time-course experiment (e.g., 50-200 µM DFO for 4-24h) to find the optimal induction conditions for your cell line. | |
| Poor antibody performance. | Use a well-validated antibody for HIF-1α. Check datasheets for recommended applications and positive controls. | |
| Multiple bands or bands at incorrect size | Protein degradation. | Degraded HIF-1α can appear at 40-60 kDa. Improve the speed of lysis and ensure inhibitors are active. |
| Post-translational modifications. | The theoretical MW is ~93 kDa, but the modified, active form runs at 110-130 kDa.[19] This is the expected band. | |
| Non-specific antibody binding. | Optimize antibody concentration and increase the number/duration of wash steps. Ensure blocking is sufficient. | |
| Inconsistent results between experiments | DFO stock degradation. | Aliquot DFO stock solution upon preparation and avoid repeated freeze-thaw cycles. |
| Variation in cell confluency or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Could Local Application of Hypoxia Inducible Factor 1-α Enhancer Deferoxamine Be Promising for Preventing of Medication-Related Osteonecrosis of the Jaw? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 19. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 20. The Role of Hypoxia-Inducible Factor 1 Alpha in Acute-on-Chronic Liver Failure | MDPI [mdpi.com]
- 21. Gene expression of HIF-1alpha and XRCC4 measured in human samples by real-time RT-PCR using the sigmoidal curve-fitting method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atlantis-press.com [atlantis-press.com]
- 23. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Deferoxamine to Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of Deferoxamine (DFO), an iron-chelating agent, to various nanoparticles. This strategy aims to improve the pharmacokinetic profile and therapeutic efficacy of DFO for the treatment of iron overload disorders and other related conditions.
Deferoxamine has a short plasma half-life and poor oral bioavailability, necessitating frequent and burdensome parenteral administration.[1][2] Encapsulating or conjugating DFO to nanoparticles offers a promising approach to overcome these limitations by enabling controlled release, extending circulation time, and potentially targeting specific tissues.[1][3] This document outlines protocols for conjugation to polymeric, magnetic, and chitosan-based nanoparticles, along with methods for their characterization.
I. Overview of Deferoxamine-Nanoparticle Conjugation Strategies
The conjugation of DFO to nanoparticles can be achieved through various chemical strategies, primarily involving the formation of stable covalent bonds between the drug and the nanoparticle surface or polymer matrix. Common approaches include:
-
Carbodiimide Chemistry: This method utilizes activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between a carboxyl group on the nanoparticle and the primary amine group of DFO.
-
Succinyl Linker: A succinyl moiety can be introduced to either the nanoparticle or DFO to provide a spacer and a reactive group for subsequent conjugation, often via amide bond formation.[4]
-
Self-Assembly: In some cases, DFO can be incorporated into nanoparticles through non-covalent interactions, such as ionic gelation with polymers like chitosan or self-assembly of polymer-DFO conjugates.[2][5][6]
The choice of nanoparticle and conjugation strategy depends on the desired physicochemical properties of the final formulation, such as size, drug loading capacity, and release kinetics.
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on DFO-nanoparticle formulations.
Table 1: Physicochemical Properties of Deferoxamine-Nanoparticles
| Nanoparticle Type | DFO Loading/Entrapment Efficiency | Particle Size (nm) | Reference |
| Polymeric Nanoparticles | High drug loading (up to 40%) | 105.3 | [3] |
| Chitosan-based Nanogels | Loading Efficiency: 26.1% ± 0.63 | 63 ± 2 | [5] |
| Chitosan Nanoparticles | Drug Loading: 11% to 40% | 150 - 400 | [6] |
| Carrier-Free DFO NPs | ~80% DFO loading | Uniform spherical NPs | [2] |
| Niosomes | Entrapment Efficiency: ~96% | ~136 | [7] |
| Magnetic Nanoparticles (Fe3O4@SiO2) | Not specified | ~18-19 (after functionalization) | [8] |
| Hyaluronic Acid-DFO Conjugates | Not specified | Self-assembled nanoparticles | [9] |
Table 2: Pharmacokinetic Parameters of Deferoxamine Formulations
| Formulation | Half-life (t½) | Administration Route | Key Findings | Reference |
| Free Deferoxamine | 20-30 min (human) | Subcutaneous/Intravenous | Requires frequent administration | [1] |
| Polymeric DFO Nanoparticles | ~50 h | Not specified | Prolonged vascular retention | [1][3] |
| Starch-DFO Conjugate (S-DFO) | ~135 h (at higher doses) | Intravenous | Extended half-life | [1] |
| DFO-conjugated Nanoparticles (DFO-NPs) | 2.0–3.2 h (IV), 5.7–10.1 h (SC) | Intravenous, Subcutaneous | Subcutaneous administration improves drug exposure | [10][11][12] |
III. Experimental Protocols
This section provides detailed protocols for the conjugation of DFO to different types of nanoparticles.
Protocol 1: Conjugation of Deferoxamine to Magnetic Nanoparticles using a Succinyl Linker
This protocol is adapted from a method for creating DFO-conjugated magnetic nanoparticles for bacterial detection, which can be modified for drug delivery applications.[4]
1. Synthesis of Fe3O4 Magnetic Nanoparticles (MNPs)
- Add 0.5 g of iron(III) acetylacetonate (Fe(acac)3) to 10 mL of benzyl alcohol in a 20 mL glass vial.
- Sonicate the mixture for 2 minutes.
- Transfer the vial to a heating block and heat at 180°C for 72 hours.
- After cooling, rinse the nanoparticles with 96% ethanol and centrifuge for 30 minutes to separate the nanoparticles.
2. SiO2 Coating of MNPs (MNP@SiO2)
- Prepare a suspension of 2 g of MNPs in 80 mL of isopropanol.
- Add 4 mL of 21% ammonia, 7.5 mL of distilled water, and 0.56 mL of tetraethyl orthosilicate (TEOS) in this order.
- Stir the mixture at 40°C for 2 hours, followed by 1 hour of sonication.
- Separate the coated nanoparticles using a magnet and re-disperse in 30 mL of isopropanol.
- Repeat the coating procedure once more.
- Rinse the final MNP@SiO2 with ethanol and separate using a magnet.
3. Amine Functionalization of MNP@SiO2 (MNP@SiO2@NH2)
- Suspend 500 mg of MNP@SiO2 in 9 mL of dimethylformamide (DMF).
- Add 9 mL of (3-aminopropyl)triethoxysilane (APTES).
- Shake the mixture at 60°C for 12 hours.
- Separate the functionalized particles with a magnet and wash three times with 96% ethanol via sonication.
4. Preparation of N-succinylferoxamine
- Prepare feroxamine by dissolving 100 mg of deferoxamine mesylate and 53.0 mg of Fe(acac)3 in 5 mL of distilled water and stirring overnight.
- To the feroxamine solution, add succinic anhydride to introduce a carboxyl group. (Detailed stoichiometry and reaction conditions should be optimized based on characterization).
5. Conjugation of N-succinylferoxamine to MNP@SiO2@NH2
- Activate the carboxyl group of N-succinylferoxamine using EDC/NHS chemistry.
- Add the activated N-succinylferoxamine to a suspension of MNP@SiO2@NH2 in an appropriate buffer (e.g., MES buffer, pH 6.0).
- Allow the reaction to proceed for several hours at room temperature with gentle mixing.
- Separate the final conjugate (MNP@SiO2@NH-Succinyl-Feroxamine) using a magnet and wash thoroughly to remove unreacted reagents.
Protocol 2: Preparation of Deferoxamine-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol describes the encapsulation of DFO in chitosan nanoparticles through the ionic gelation method.[5][6]
1. Preparation of Chitosan Solution
- Dissolve a specific amount of chitosan (e.g., 0.1-0.5% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v).
- Stir the solution overnight at room temperature to ensure complete dissolution.
- Adjust the pH of the solution to approximately 4.5-5.0 using NaOH.
2. Preparation of Deferoxamine and TPP Solution
- Dissolve Deferoxamine mesylate in deionized water to a desired concentration.
- Prepare a separate aqueous solution of sodium tripolyphosphate (TPP) (e.g., 0.1-1.0 mg/mL).
3. Formation of DFO-Loaded Chitosan Nanoparticles
- Add the DFO solution to the chitosan solution and stir for a defined period (e.g., 30 minutes).
- Add the TPP solution dropwise to the chitosan-DFO mixture under constant magnetic stirring at a specific rate (e.g., 800 rpm).
- Continue stirring for a designated time (e.g., 1-2 hours) to allow for the formation and stabilization of nanoparticles.
- The formation of opalescent suspension indicates the formation of nanoparticles.
4. Purification of Nanoparticles
- Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
- Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
- Repeat the washing step two to three times to remove unentrapped DFO and other reagents.
- The purified nanoparticles can be lyophilized for long-term storage.
IV. Characterization of Deferoxamine-Nanoparticles
A thorough characterization is crucial to ensure the quality, efficacy, and safety of the DFO-nanoparticle formulations.
-
Size and Morphology: Dynamic Light Scattering (DLS) for particle size and polydispersity index (PDI). Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphology and size verification.[7][13]
-
Surface Charge: Zeta potential measurements to assess the surface charge and stability of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Quantification of DFO in the nanoparticles. This can be done by spectrophotometry after forming the colored ferrioxamine complex or by High-Performance Liquid Chromatography (HPLC).[5][14]
-
In Vitro Drug Release: Dialysis method is commonly used to study the release profile of DFO from the nanoparticles in a buffer solution (e.g., PBS at pH 7.4) over time.[6][7]
-
Structural Characterization: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the conjugation of DFO to the nanoparticles by identifying characteristic functional group vibrations.[6] X-ray Diffraction (XRD) can be used to determine the physical state of the encapsulated drug (crystalline or amorphous).[6]
-
Biocompatibility: In vitro hemolysis and cytotoxicity assays (e.g., MTT assay) to evaluate the biocompatibility of the DFO-nanoparticle formulation.[14]
V. Visualizations
Signaling Pathway: Cellular Iron Homeostasis and Deferoxamine Action
References
- 1. Combating iron overload: a case for deferoxamine-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Magnetic Nanoparticles, Their Conjugation with the Siderophore Feroxamine and its Evaluation for Bacteria Detection [app.jove.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acid-Targeted Hyaluronic Acid Nanoparticles for Enhanced Oral Absorption of Deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Nano-niosome particles loaded with deferoxamine for management of iron overload complications [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Deferoxamine Treatment for Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Note: The topic "Mal-Deferoxamine" likely contains a typographical error. The content herein pertains to Deferoxamine (DFO) , a well-established iron chelator used in neuroscience research.
Introduction
Deferoxamine (DFO) is a high-affinity iron chelator used clinically for iron overload and toxicity.[1] In neuroscience, DFO is a valuable tool for studying the roles of iron in neuronal function and pathology. Elevated iron levels are implicated in neurodegenerative diseases through the promotion of oxidative stress and a form of iron-dependent cell death known as ferroptosis.[1][2] DFO mitigates these effects by sequestering labile iron, thereby exerting neuroprotective effects.[3] Furthermore, DFO has been shown to influence cell cycle regulation and promote neuronal differentiation from neural stem/progenitor cells (NPCs).[4][5] These application notes provide detailed protocols for the use of DFO in primary neuron cultures for neuroprotection and differentiation studies.
Mechanism of Action
Deferoxamine's primary mechanism is its ability to bind with high affinity to ferric iron (Fe³⁺), forming a stable complex that can be excreted from the cell.[1] This iron chelation leads to several downstream effects in neurons:
-
Reduction of Oxidative Stress: By sequestering labile iron, DFO prevents the Fenton reaction, which generates highly reactive hydroxyl radicals, thus protecting neurons from oxidative damage.[3][6]
-
Inhibition of Ferroptosis: DFO is a specific inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] It has been shown to protect primary cortical neurons from erastin-induced ferroptosis by regulating the GPX4/xCT signaling pathway.[7]
-
Activation of Pro-Survival Pathways: DFO can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that upregulates genes involved in cell survival and neuroprotection.[6]
-
Promotion of Neuronal Differentiation: In neural progenitor cells, DFO treatment blocks the G1/S phase of the cell cycle and enhances the expression of the cyclin-dependent kinase inhibitor p27(kip1).[4] This promotes cell cycle exit and activates the neuroD signaling pathway, leading to an increased number of differentiated neurons.[4][5]
Caption: Key signaling pathways modulated by Deferoxamine in neurons.
Quantitative Data Summary
The following tables summarize quantitative data from studies using DFO in primary neuronal and neural progenitor cell cultures.
Table 1: Effect of Deferoxamine on Neuronal Viability and Death
| Cell Type | Insult | DFO Concentration | Treatment Time | Outcome | Reference |
|---|---|---|---|---|---|
| Primary Cortical Neurons | Erastin (50 µM) | 50 µM | 12h pre-treatment | Rescued neurons from erastin-induced death; prevented neurite collapse. | [7] |
| Mixed Cortical Cultures | Hemoglobin (3 µM) | 100 µM | 24h pre-treatment, then washout | Increased neuronal loss by 3-4 fold compared to controls. | [8][9] |
| Mixed Cortical Cultures | Hydrogen Peroxide (100-300 µM) | 100 µM | 24h pre-treatment, then washout | Prevented most neuronal death induced by H₂O₂. |[8] |
Note: The timing of DFO administration is critical. While concomitant treatment is protective, pretreatment followed by washout can sensitize neurons to certain insults like hemoglobin, possibly by downregulating endogenous defenses like ferritin.[8][9]
Table 2: Effect of Deferoxamine on Neuronal Differentiation
| Cell Type | DFO Concentration | Treatment Time | Outcome Metric | Result | Reference |
|---|---|---|---|---|---|
| Rat E12.5 NPCs | 0.5 mM (500 µM) | 8 hours | % of β-tubulin III-positive cells | Increased from 14.4% (control) to 26.5%. | [5] |
| Rat E12.5 NPCs | 0.5 mM (500 µM) | 8 hours | % of GFAP/BrdU double-positive cells | Decreased from 15.7% (control) to 6.2%. | [5] |
| Rat E12.5 NPCs | 0.5 mM (500 µM) | 8 hours | MAP2 mRNA levels | Increased by 65% over control. |[5] |
Detailed Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from methods for culturing primary rodent neurons.[8][10][11]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18 or Swiss-Webster mouse at E14-16).[8]
-
Coating solution: Poly-D-Lysine (1 mg/mL in sterile water).
-
Dissection medium: Ice-cold Dulbecco's Modified Eagle Medium (DMEM).
-
Enzyme solution: Papain (20 units/mL) in a suitable buffer.
-
Enzyme inhibitor solution: Trypsin inhibitor in dissection medium.
-
Plating medium: DMEM, 5% Fetal Bovine Serum (FBS), 5% Equine Serum, 2 mM Glutamine.[8]
-
Growth/Feeding medium: DMEM, 10% Equine Serum, 2 mM Glutamine.[8]
Procedure:
-
Plate Coating: The day before dissection, coat culture plates/coverslips with Poly-D-Lysine solution and incubate overnight at 37°C. Wash twice with sterile water before use.[11]
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic cortices in ice-cold dissection medium. Remove the meninges.
-
Dissociation:
-
Incubate the cortical tissue in the papain enzyme solution at 37°C for 15-30 minutes, mixing gently every 5 minutes.[11]
-
Remove the enzyme solution and wash the tissue 3-4 times with warm dissection medium containing the enzyme inhibitor.
-
Gently triturate the tissue with a pipette in plating medium until a cloudy cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell density using a hemocytometer and Trypan blue staining.
-
Plate cells at a desired density (e.g., 1,000–5,000 cells/mm²) onto the coated plates.[10]
-
Incubate at 37°C, 5% CO₂.
-
-
Culture Maintenance: After 2-4 hours, replace the plating medium with growth medium. Perform a half-media change every 3 days. Cultures are typically ready for experiments after 11-14 days in vitro (DIV).[8][10]
Protocol 2: DFO Treatment for Neuroprotection Against Ferroptosis
This protocol is based on a study investigating DFO's effect on erastin-induced ferroptosis in primary cortical neurons.[7]
Materials:
-
Mature primary cortical neuron cultures (DIV 11-14).
-
Deferoxamine (DFO) mesylate salt. Prepare a stock solution in sterile water.
-
Erastin. Prepare a stock solution in DMSO.
-
Cell viability assay kit (e.g., MTT or LDH release assay).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Pre-treatment: Add DFO to the culture medium to a final concentration of 50 µM. Incubate for 12 hours.
-
Induction of Ferroptosis: Without washing out the DFO, add erastin to the culture medium to a final concentration of 50 µM. Include appropriate controls (vehicle only, DFO only, erastin only).
-
Incubation: Incubate the cultures for 48 hours at 37°C, 5% CO₂.
-
Assessment of Viability:
-
LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell death.[8]
-
MTT Assay: Add MTT reagent to the remaining cells and incubate according to the manufacturer's instructions to measure metabolic activity, an indicator of cell viability.[7]
-
Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., β-III-Tubulin) to visualize neuronal morphology and neurite integrity.[7]
-
Protocol 3: DFO Treatment to Enhance Neuronal Differentiation
This protocol is based on a study using DFO to increase neuron production from neural stem/progenitor cells (NPCs).[5]
Materials:
-
NPCs cultured as neurospheres in expansion medium (e.g., DMEM/F12 with N2 supplement and bFGF).[5]
-
Deferoxamine (DFO) mesylate salt.
-
Differentiation medium (e.g., DMEM with 1% FBS).[5]
-
PO/FN-coated dishes (Poly-L-ornithine/Fibronectin).
Procedure:
-
DFO Treatment: Treat NPCs cultured in expansion medium with DFO at a final concentration of 0.5 mM (500 µM) for 8 hours.
-
Plating for Differentiation:
-
After 8 hours, gently collect the neurospheres.
-
Wash twice with differentiation medium to remove DFO and expansion factors.
-
Plate the cells onto PO/FN-coated dishes in differentiation medium.
-
-
Incubation: Allow cells to differentiate for 3 days at 37°C, 5% CO₂.
-
Assessment:
-
Fix the cells and perform immunocytochemistry for neuronal (β-III-Tubulin, MAP2) and glial (GFAP) markers.
-
Quantify the percentage of marker-positive cells to determine the efficiency of neuronal differentiation.[5]
-
Caption: Experimental workflow for a neuroprotection study using DFO.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Treatment with deferoxamine increases neurons from neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferoxamine deconditioning increases neuronal vulnerability to hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deferoxamine deconditioning increases neuronal vulnerability to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Note: Synthesis and Application of Fluorescently-Labeled Deferoxamine for Cellular Uptake Studies
Introduction Deferoxamine (DFO) is a hexadentate siderophore with a high affinity and specificity for ferric iron (Fe³⁺).[1] It is widely used clinically for the treatment of iron overload.[2][3] Beyond its role as an iron chelator, DFO is known to stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia, by inhibiting the iron-dependent prolyl hydroxylase (PHD) enzymes that target HIF-1α for degradation.[2][4] This activity has spurred research into DFO's therapeutic potential in areas like angiogenesis and tissue engineering.[2][4]
To investigate the pharmacokinetics, cellular uptake mechanisms, and intracellular localization of DFO, researchers have developed fluorescently-labeled DFO conjugates.[5][6] By covalently attaching a fluorophore to the DFO molecule, its journey into and within cells can be tracked using techniques like fluorescence microscopy and flow cytometry.[5][7] This application note provides detailed protocols for the synthesis, purification, and use of fluorescently-labeled DFO for cellular uptake studies.
Principle of Synthesis The synthesis of fluorescent DFO conjugates typically involves the reaction of the primary amine group of DFO with an amine-reactive fluorescent dye.[6] Common choices for fluorophores include fluorescein isothiocyanate (FITC), coumarin derivatives, and NBD (7-nitrobenz-2-oxa-1,3-diazole).[5][8][9] The resulting conjugate retains the iron-chelating properties of DFO while gaining the fluorescent properties of the attached dye, enabling its use as a probe in cellular imaging and uptake assays.[5]
Experimental Protocols
Protocol 1: Synthesis and Purification of Fluorescently-Labeled DFO (DFO-Fluorophore)
This protocol describes a general method for conjugating an amine-reactive fluorescent dye (e.g., an N-hydroxysuccinimide [NHS] ester) to Deferoxamine mesylate.
Materials:
-
Deferoxamine (DFO) mesylate salt
-
Amine-reactive fluorescent dye (e.g., FITC, or an NHS ester of dyes like Alexa Fluor™ or Cy™)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer and/or NMR for characterization
-
Reaction vials, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: Dissolve Deferoxamine mesylate in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL in a reaction vial.
-
Addition of Base: Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA or TEA to the DFO solution to deprotonate the primary amine, facilitating the reaction. Stir for 10-15 minutes at room temperature.
-
Dye Conjugation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO. Add 1.0 to 1.2 molar equivalents of the dissolved dye to the DFO solution dropwise while stirring.
-
Reaction: Protect the reaction vial from light by wrapping it in aluminum foil. Allow the reaction to proceed at room temperature for 4-12 hours or overnight with continuous stirring.
-
Monitoring (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Purification: Purify the fluorescent DFO conjugate from unreacted starting materials and byproducts using reverse-phase HPLC. A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is typically used.
-
Characterization: Collect the fractions containing the desired product. Confirm the identity and purity of the DFO-fluorophore conjugate by mass spectrometry (to verify the molecular weight) and/or NMR spectroscopy.[5]
-
Storage: Lyophilize the purified product and store it at -20°C or lower, protected from light and moisture.
Protocol 2: Cellular Uptake Assay by Fluorescence Microscopy
This protocol outlines the steps to visualize the uptake of fluorescent DFO in cultured cells.
Materials:
-
Adherent cells of interest (e.g., MDA-MB-231, HepG2, NIH-3T3)[8][10]
-
Sterile glass-bottom dishes or multi-well plates suitable for imaging
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Purified DFO-Fluorophore conjugate
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Treatment: Prepare a working solution of the DFO-Fluorophore in culture medium at the desired final concentration (e.g., 0.1-10 µM).[8] Aspirate the old medium from the cells and replace it with the medium containing the fluorescent conjugate.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator.[11]
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescent conjugate and stop the uptake process.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Counterstaining: Wash the cells twice with PBS. Add a solution of Hoechst or DAPI to stain the nuclei for 5-10 minutes.
-
Final Wash and Imaging: Wash the cells twice more with PBS. Add fresh PBS to the wells and visualize the cells using a fluorescence microscope. Capture images using filter sets appropriate for the chosen fluorophore and the nuclear stain. The cellular uptake of the DFO conjugate can be observed as intracellular fluorescence.[5]
Protocol 3: Quantitative Cellular Uptake Assay
This protocol provides a method to quantify the uptake of fluorescent DFO using a fluorescence plate reader or flow cytometer.
Materials:
-
Suspension or adherent cells of interest
-
96-well black, clear-bottom plates (for plate reader) or 6-well plates (for flow cytometry)
-
Complete cell culture medium
-
PBS and/or Hanks' Balanced Salt Solution (HBSS)
-
Purified DFO-Fluorophore conjugate
-
Trypsin-EDTA (for adherent cells)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate plates and grow to 70-95% confluency.[12]
-
Treatment: On the day of the assay, remove the culture medium and replace it with fresh medium or HBSS containing various concentrations of the DFO-Fluorophore.[12] Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined time at 37°C.[12] Time-course experiments can be performed to determine uptake kinetics.[7]
-
Stopping the Assay:
-
For Plate Reader: Aspirate the treatment solution and wash the cells 3-4 times with ice-cold PBS to remove extracellular fluorescence.[12] Lyse the cells with a suitable lysis buffer.
-
For Flow Cytometry: Wash cells with ice-cold PBS. Detach adherent cells using Trypsin-EDTA, then neutralize with complete medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS or FACS buffer.
-
-
Quantification:
-
For Plate Reader: Measure the fluorescence intensity of the cell lysates in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.[13][14]
-
For Flow Cytometry: Analyze the cell suspension on a flow cytometer to measure the mean fluorescence intensity per cell.
-
-
Data Analysis: Subtract the background fluorescence from the negative control wells. The resulting fluorescence intensity is proportional to the amount of internalized DFO-Fluorophore. Data can be normalized to protein concentration for plate reader assays.
Data Presentation
Quantitative data from synthesis and uptake studies should be organized for clarity and comparison.
Table 1: Physicochemical Properties of DFO and a Fluorescent DFO Conjugate. This table presents a comparison of key properties between the parent DFO molecule and a synthesized fluorescent derivative, DFOKC (a coumarin derivative of DFO linked via lysine).[8]
| Property | Deferoxamine (DFO) | DFOKC | Reference |
| Molecular Weight | 560.68 g/mol | 895.03 g/mol | [8] |
| Protonation Constants (log K) | pKa1: 10.8, pKa2: 9.5, pKa3: 8.9, pKa4: 8.3 | pKa1: 10.6, pKa2: 9.4, pKa3: 8.8, pKa4: 8.2 | [8] |
| Excitation Wavelength | N/A | ~380 nm | [8] |
| Emission Wavelength | N/A | ~450 nm | [8] |
Table 2: Representative Cellular Uptake Data of Fluorescent DFO. This table shows example quantitative data from a cellular uptake study using a fluorescent plate reader, comparing uptake in different cell lines and conditions.
| Cell Line | Treatment | Incubation Time (h) | Mean Fluorescence Intensity (RFU) ± SD |
| MDA-MB-231 | 1 µM DFO-Fluorophore | 4 | 15,840 ± 950 |
| MDA-MB-231 | Control (No Treatment) | 4 | 210 ± 30 |
| MCF-7 | 1 µM DFO-Fluorophore | 4 | 9,760 ± 620 |
| MCF-7 | Control (No Treatment) | 4 | 235 ± 45 |
| NIH-3T3 | 1 µM DFO-Fluorophore | 4 | 12,100 ± 810 |
| NIH-3T3 | Control (No Treatment) | 4 | 220 ± 25 |
Note: Data are hypothetical but representative of typical experimental outcomes.
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Workflow for the synthesis of fluorescently-labeled DFO.
Caption: Experimental workflow for fluorescent DFO uptake studies.
Caption: DFO's role in the stabilization of HIF-1α.[2][4][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 3. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 4. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ThIV–Desferrioxamine: characterization of a fluorescent bacterial probe - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Deferoxamine Complexes of Cu(II) and Zr(IV): Insights in the Development of Dual Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorescent Deferoxamine Complexes of Cu(II) and Zr(IV): Insights in the Development of Dual Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Iron Depletion by Deferoxamine Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Deferoxamine Stock Solution for Research Applications
Application Note
This document provides detailed protocols for the preparation, storage, and application of Deferoxamine stock solutions for experimental use. Deferoxamine, an iron chelator, is widely utilized in research to induce hypoxia-like conditions by inhibiting iron-dependent prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). It also functions as a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death.
This guide is intended for researchers, scientists, and professionals in drug development. The protocols outlined below are compiled from publicly available data sheets and scientific literature. It is assumed that the user is referring to Deferoxamine Mesylate, the common salt form used in research, as "Mal-Deferoxamine" is not a standard nomenclature.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and efficacy of Deferoxamine. The following table summarizes the solubility and recommended storage conditions for Deferoxamine Mesylate.
| Parameter | Solvent | Concentration | Storage of Stock Solution | Stability |
| Solubility | DMSO | ~5-100 mg/mL[1][2] | -20°C or -80°C | At least 6 months |
| Water | ~50-65 mg/mL[3] | -20°C (short-term) | Aqueous solutions not recommended for storage > 1 day[1] | |
| PBS (pH 7.2) | ~5 mg/mL[1] | Use immediately | Precipitation may occur; not recommended for stock solutions[2] | |
| Cell Culture Medium | Readily soluble[4] | Use immediately | N/A | |
| Storage (Solid) | Crystalline solid | N/A | -20°C[1] | ≥ 4 years[1] |
Note: The molecular weight of Deferoxamine Mesylate is 656.79 g/mol .[3] Batch-specific molecular weights may vary.[3] Always refer to the manufacturer's certificate of analysis.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Deferoxamine Mesylate Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution in an organic solvent, suitable for long-term storage and subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
Deferoxamine Mesylate powder (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the Deferoxamine Mesylate vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of Deferoxamine Mesylate powder using a calibrated balance in a sterile environment (e.g., a biological safety cabinet). For example, to prepare 1 mL of a 100 mM stock solution, weigh out 65.68 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the 65.68 mg example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Application of Deferoxamine in Cell Culture
This protocol provides a general guideline for treating cultured cells with Deferoxamine to study its effects on HIF-1α stabilization or ferroptosis inhibition.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
100 mM Deferoxamine Mesylate stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density and allow them to adhere and reach the appropriate confluency (often ~70%) before treatment.[5]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM Deferoxamine stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Example for 100 µM final concentration: Add 1 µL of the 100 mM stock solution to 1 mL of culture medium. Mix gently by pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of Deferoxamine. This is crucial as organic solvents can have physiological effects.[1]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Deferoxamine (e.g., 1 µM, 10 µM, 100 µM, 300 µM) or the vehicle control.[5][6]
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).[5][6][7]
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as Western blotting for HIF-1α, cell viability assays (e.g., CCK-8), or apoptosis assays.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by Deferoxamine.
Caption: Workflow for Deferoxamine stock preparation and use.
Caption: Deferoxamine inhibits PHD enzymes, stabilizing HIF-1α.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Deferoxamine in Intracerebral Hemorrhage Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deferoxamine (DFX) in preclinical animal models of intracerebral hemorrhage (ICH). Deferoxamine, a potent iron chelator, has demonstrated significant neuroprotective effects by mitigating secondary brain injury following ICH.[1][2][3][4] This document outlines the underlying mechanisms of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols and workflows.
Mechanism of Action
The primary therapeutic benefit of deferoxamine in the context of ICH stems from its high affinity for ferric iron (Fe³⁺).[5][6] Following the rupture of blood vessels in the brain, the breakdown of hemoglobin from extravasated erythrocytes releases a substantial amount of iron.[3][4][5] This free iron catalyzes the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, neuroinflammation, and ultimately, neuronal cell death through processes like ferroptosis.[3][5]
Deferoxamine crosses the blood-brain barrier, chelates the excess iron to form a stable, non-toxic complex called ferrioxamine, which is then eliminated from the body.[2][6] This action reduces iron-mediated toxicity, thereby decreasing brain edema, neuronal death, and subsequent neurological deficits.[2][4][5]
Beyond iron chelation, deferoxamine also exerts neuroprotective effects through the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[7][8] By inhibiting prolyl hydroxylases that require iron as a cofactor, deferoxamine prevents the degradation of HIF-1α. This transcription factor then upregulates the expression of several neuroprotective genes, including those involved in angiogenesis like Vascular Endothelial Growth Factor A (VEGF-A).[7][9] Another identified mechanism involves the reduction of c-Jun N-terminal kinases (JNK) activation, which is associated with white matter injury after ICH.[10]
Signaling Pathways
Caption: Deferoxamine's dual mechanism in ICH.
Quantitative Data Summary
The efficacy of deferoxamine has been quantified across various animal models and outcome measures. The following tables summarize key findings.
Table 1: Effects of Deferoxamine on Brain Edema and Neurological Deficits
| Animal Model | ICH Induction | Deferoxamine Dose (mg/kg) | Administration Route | Time Window | Reduction in Brain Water Content (%) | Improvement in Neurobehavioral Score | Reference |
| Rat (various strains) | Autologous Blood, Collagenase, Lysed Erythrocytes | 10-50 | Intramuscular, Intraperitoneal | 2-4 hours post-ICH | 85.7% (meta-analysis) | Significant improvement (meta-analysis) | [1][11] |
| Aged Rat (Fischer 344) | Autologous Blood | 50, 100 | Not specified | 2 hours post-ICH | - | Significant reduction in deficits | [10] |
| Rat (Sprague-Dawley) | Autologous Blood | 100 | Intraperitoneal | 2 hours post-ICH | - | Significant improvement | [12] |
| Piglet | Autologous Blood | 50 | Intramuscular | 2 hours post-ICH | Reduced white matter edema | - | [4][13] |
Table 2: Effects of Deferoxamine on Cellular and Volumetric Outcomes
| Animal Model | ICH Induction | Deferoxamine Dose (mg/kg) | Key Findings | Reference |
| Aged Rat (Fischer 344) | Autologous Blood | 50, 100 | Attenuated white matter loss (6.3% and 5.1% vs 27.2% in vehicle) | [10] |
| Rat (Sprague-Dawley) | Collagenase | 50 | Reduced neuronal death, microglia/macrophage activation, and iron accumulation | [14][15] |
| Piglet | Autologous Blood | 50 | Reduced perihematomal iron accumulation and neuronal death | [13] |
| Aged Rat | Autologous Blood | 100 | Reduced neuronal death; slowed hematoma lysis (hematoma volume at day 7: 13.2 mm³ vs 3.8 mm³ in vehicle) | [16] |
| Rat (Sprague-Dawley) | Autologous Blood | 100 | Reduced free iron levels in cerebrospinal fluid | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols based on common practices in the cited literature.
Intracerebral Hemorrhage Induction (Autologous Blood Model in Rats)
This is one of the most common models for mimicking clinical ICH.
Materials:
-
Male Sprague-Dawley or Fischer 344 rats (age and weight specified by study design)
-
Anesthetic (e.g., isoflurane, phenobarbital)
-
Stereotaxic frame
-
Microinjection pump
-
Hamilton syringe (250 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill)
-
Heparinized saline
Protocol:
-
Anesthetize the rat and mount it securely in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Using stereotaxic coordinates for the desired brain region (commonly the striatum, e.g., 0.2 mm anterior, 3.0 mm lateral to bregma, and 6.0 mm ventral to the skull surface), drill a small burr hole.
-
Withdraw approximately 100-200 µL of blood from the tail artery into a heparinized syringe.
-
Slowly lower the injection needle through the burr hole to the target depth.
-
Infuse 100 µL of autologous whole blood at a constant rate over 10 minutes.
-
Leave the needle in place for an additional 10 minutes to prevent reflux.
-
Slowly retract the needle, seal the burr hole with bone wax, and suture the scalp incision.
-
Allow the animal to recover from anesthesia with appropriate postoperative care.
Deferoxamine Administration
Materials:
-
Deferoxamine mesylate powder
-
Sterile saline or phosphate-buffered saline (PBS) for reconstitution
-
Syringes and needles for injection
Protocol:
-
Prepare a fresh solution of deferoxamine in sterile saline or PBS to the desired concentration (e.g., for a 50 mg/kg dose in a 300g rat, dissolve DFX to a concentration that allows for a reasonable injection volume).
-
At the designated time point post-ICH (e.g., 2 hours), administer the deferoxamine solution via the chosen route (intraperitoneal or intramuscular are common).[1][12][14]
-
For studies requiring multiple doses, repeat the administration at specified intervals (e.g., every 12 hours for up to 7 days).[12][13][14]
-
Administer an equivalent volume of the vehicle (saline or PBS) to the control group.
Assessment of Neurological Deficits
Neurological function is a critical outcome measure. A composite scoring system is often used.
Protocol (based on a 24-point scale):
-
Spontaneous Activity (0-3): Observe the rat in a clear container for 5 minutes.
-
3: Normal activity.
-
2: Slightly decreased activity.
-
1: Moves only when stimulated.
-
0: No movement.
-
-
Symmetry of Limb Movement (0-3): Observe gait and posture.
-
3: Normal gait.
-
2: Mild contralateral limb deficit.
-
1: Significant contralateral limb deficit.
-
0: No movement of the contralateral limb.
-
-
Forelimb Outstretching (0-3): Lift the rat by its tail.
-
3: Both forelimbs extend symmetrically.
-
2: Contralateral forelimb shows delayed or incomplete extension.
-
1: Minimal extension of the contralateral forelimb.
-
0: No extension of the contralateral forelimb.
-
-
Climbing (1-3): Place the rat on a wire grid.
-
3: Climbs normally.
-
2: Impaired climbing ability.
-
1: Unable to climb.
-
-
Body Proprioception (1-3): Push the rat gently from each side.
-
3: Resists pushing from both sides.
-
2: Reduced resistance on the contralateral side.
-
1: Falls when pushed on the contralateral side.
-
-
Response to Vibrissae Stimulation (1-3): Lightly touch the vibrissae on each side.
-
3: Responds symmetrically.
-
2: Reduced response on the contralateral side.
-
1: No response on the contralateral side.
-
A higher score indicates better neurological function. Assessments are typically performed at multiple time points (e.g., 1, 3, 7, and 28 days post-ICH).
Experimental Workflow Diagram
Caption: General experimental workflow for DFX studies in ICH models.
Conclusion
Deferoxamine has consistently been shown to be a promising neuroprotective agent in various animal models of intracerebral hemorrhage.[1][3] Its primary mechanism of iron chelation, supplemented by its ability to stabilize HIF-1α and modulate inflammatory pathways like JNK, makes it a multifaceted therapeutic candidate. The provided protocols and data serve as a foundational resource for researchers aiming to investigate its efficacy and further elucidate its mechanisms of action in the pursuit of effective treatments for ICH. While preclinical results are strong, further research is needed to optimize dosing and treatment windows for potential clinical translation.[3][11]
References
- 1. Efficacy of Deferoxamine in Animal Models of Intracerebral Hemorrhage: A Systematic Review and Stratified Meta-Analysis | PLOS One [journals.plos.org]
- 2. Deferoxamine therapy for intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage [frontiersin.org]
- 4. Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine for Spontaneous Intracranial Hemorrhage: A Pilot Study on Neurological and Radiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of deferoxamine-activated hypoxia-inducible factor-1 on the brainstem after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of HIF-1α/VEGF-A pathway by deferoxamine ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferoxamine reduces intracerebral hemorrhage-induced white matter damage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of deferoxamine in animal models of intracerebral hemorrhage: a systematic review and stratified meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferoxamine reduces CSF free iron levels following intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deferoxamine reduces intracerebral hematoma-induced iron accumulation and neuronal death in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. the-combination-of-deferoxamine-and-minocycline-strengthens-neuroprotective-effect-on-acute-intracerebral-hemorrhage-in-rats - Ask this paper | Bohrium [bohrium.com]
- 16. Deferoxamine reduces neuronal death and hematoma lysis after intracerebral hemorrhage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mal-Deferoxamine in Alzheimer's disease research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Emerging evidence points to the dysregulation of metal ion homeostasis, particularly iron, as a key contributor to AD pathogenesis. Iron can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. Deferoxamine (DFO), a potent iron chelator, has garnered significant interest as a therapeutic agent in AD research. This document provides detailed application notes and protocols for the use of DFO in studying Alzheimer's disease. While the user specified "Mal-Deferoxamine," our comprehensive review of the literature indicates that this likely refers to the use of Deferoxamine in the context of aluminum maltolate-induced AD models, a common method to simulate AD-like pathology.
Mechanism of Action
Deferoxamine exerts its neuroprotective effects through several mechanisms:
-
Iron Chelation and Reduction of Oxidative Stress : DFO is a high-affinity iron chelator that sequesters excess iron, thereby inhibiting the Fenton reaction, which produces highly toxic hydroxyl radicals. This reduction in oxidative stress protects neurons from damage and a form of iron-dependent cell death known as ferroptosis.[1][2]
-
Up-regulation of Hypoxia-Inducible Factor-1α (HIF-1α) : By chelating iron, an essential cofactor for prolyl hydroxylases that target HIF-1α for degradation, DFO stabilizes HIF-1α.[3][4] This transcription factor then promotes the expression of several neuroprotective genes, including those for transferrin receptor (TFR), divalent metal transporter 1 (DMT1), and brain-derived neurotrophic factor (BDNF).[3]
-
Modulation of Tau Phosphorylation : DFO has been shown to inhibit iron-induced hyperphosphorylation of tau protein by suppressing the activity of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), two key kinases involved in tau pathology.[5]
-
Regulation of Amyloid Precursor Protein (APP) Processing : Studies suggest that DFO can promote the non-amyloidogenic processing of APP, thereby reducing the production of toxic Aβ peptides.[6]
-
Anti-inflammatory Effects : DFO exhibits anti-inflammatory properties, which are beneficial in the context of neuroinflammation, a critical component of AD pathology.[4][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of Deferoxamine in Alzheimer's disease models.
| Parameter | Model | Treatment | Result | Reference |
| Brain Concentration | C57 Mice | Intranasal DFO (2.4 mg) | Micromolar concentrations achieved in brain parenchyma after 30 minutes. | [1][8] |
| Cognitive Function | APP/PS1 Mice | Intranasal DFO (2.4 mg, 3x/week for 3 months) | Significantly reduced escape latencies in the Morris water maze compared to vehicle. | [9] |
| Cognitive Function | APP/PS1 Mice | Intranasal DFO (200 mg/kg, every other day for 90 days) | Reversed iron-induced spatial learning and memory impairments. | [6] |
| Aβ Deposition | APP/PS1 Mice | Intranasal DFO | Decreased beta-amyloid (Aβ) deposition. | [3] |
| Synapse Loss | APP/PS1 Mice | Intranasal DFO | Rescued synapse loss. | [3] |
| Tau Phosphorylation | APP/PS1 Mice | Intranasal DFO | Abolished iron-induced tau phosphorylation at Thr205, Thr231, and Ser396. | [5] |
| Protein Expression | APP/PS1 Mice | Intranasal DFO | Significantly increased the expression level of Synaptophysin (SYP). | [3] |
| Cell Viability | Primary Cortical Neurons | DFO pretreatment | Rescued neurons from erastin-induced ferroptotic death. | [2] |
Signaling Pathways
Experimental Protocols
Protocol 1: Intranasal Administration of Deferoxamine in APP/PS1 Transgenic Mice
Objective: To assess the in vivo efficacy of intranasally administered DFO on cognitive function and AD pathology in a transgenic mouse model.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Deferoxamine mesylate salt (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Pipettor and sterile pipette tips
-
Animal restraining device (optional)
Procedure:
-
Preparation of DFO Solution: Prepare a fresh solution of DFO in sterile saline at the desired concentration (e.g., 80 mg/mL for a 2.4 mg dose in 30 µL). Ensure the solution is fully dissolved and at room temperature before administration.
-
Animal Handling: Gently restrain the mouse. Familiarize the animals with the handling procedure for several days prior to the experiment to minimize stress.
-
Intranasal Administration:
-
Set a micropipette to the desired volume (e.g., 15 µL per nostril).
-
Position the mouse in a supine position.
-
Carefully dispense half of the total dose volume as a single drop onto the opening of one nostril. Allow the mouse to inhale the droplet.
-
Wait for approximately 1-2 minutes, then administer the remaining half of the dose to the other nostril.
-
-
Treatment Schedule: Administer DFO or vehicle (saline) intranasally according to the experimental design (e.g., three times per week for 3 months).[9]
-
Behavioral Testing: At the end of the treatment period, perform behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., Aβ ELISA, Western blotting for tau and synaptic markers, immunohistochemistry for plaques and tangles).
Protocol 2: Assessment of DFO-Mediated Neuroprotection Against Ferroptosis in Primary Cortical Neurons
Objective: To determine the protective effect of DFO against erastin-induced ferroptosis in vitro.
Materials:
-
Primary cortical neurons isolated from E16 mouse embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Deferoxamine mesylate salt (Sigma-Aldrich)
-
Erastin (ferroptosis inducer, Sigma-Aldrich)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Reactive Oxygen Species (ROS) detection reagent (e.g., DCFDA)
-
Antibodies for Western blotting (e.g., anti-GPX4, anti-β-actin)
-
Immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody, fluorescent secondary antibody, DAPI)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
DFO Pre-treatment: Treat the neurons with various concentrations of DFO (or vehicle) for a specified period (e.g., 12 hours).
-
Induction of Ferroptosis: Add erastin (e.g., 50 µM) to the culture medium and incubate for an additional 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
ROS Measurement:
-
Load the cells with a ROS-sensitive fluorescent dye.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope to quantify ROS levels.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III-tubulin).
-
Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI.
-
Visualize and quantify neuronal morphology (e.g., neurite length and branching) using a fluorescence microscope.
-
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key ferroptosis markers (e.g., GPX4) and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Analysis of Tau Phosphorylation by Western Blot
Objective: To investigate the effect of DFO on iron-induced tau phosphorylation in brain tissue homogenates.
Materials:
-
Brain tissue homogenates from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total tau and phosphorylated tau at specific sites (e.g., p-Tau Thr231, p-Tau Ser396)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Tau Ser396) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated tau to total tau or a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Deferoxamine represents a promising therapeutic agent for Alzheimer's disease by targeting the multifaceted role of iron dyshomeostasis in its pathogenesis. The protocols and data presented here provide a framework for researchers to investigate the neuroprotective effects of DFO in various experimental settings. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic potential for clinical applications in Alzheimer's disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversal by desferrioxamine of tau protein aggregates following two days of treatment in aluminum-induced neurofibrillary degeneration in rabbit: implications for clinical trials in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Aspects of Aluminum Exposure in Alzheimer's Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Link between Aluminum and the Pathogenesis of Alzheimer's Disease: The Integration of the Aluminum and Amyloid Cascade Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine - Wikipedia [en.wikipedia.org]
- 8. A Novel Star Like Eight-Arm Polyethylene Glycol-Deferoxamine Conjugate for Iron Overload Therapy [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Troubleshooting Deferoxamine precipitation in cell culture media
<content_type> <content_type> <content_type> <content_type>## Deferoxamine (DFO) Technical Support Center
This guide provides troubleshooting for common issues encountered when using Deferoxamine (DFO) in cell culture, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my Deferoxamine (DFO) precipitating in my cell culture media?
A1: Deferoxamine precipitation in cell culture media can be caused by several factors:
-
High Concentration: Exceeding the solubility limit of DFO in your final culture medium is a common cause.
-
Improper Solvent: Using an inappropriate solvent for the initial stock solution can lead to precipitation upon dilution in aqueous media.
-
pH Instability: DFO is most stable in a slightly acidic to neutral pH range (4-6). Standard cell culture media is typically buffered to a physiological pH of ~7.4, which can reduce its stability over time.[1]
-
Temperature Fluctuations: Freeze-thaw cycles of stock solutions or temperature shifts in the incubator can cause components, including DFO, to fall out of solution.[2]
-
Interaction with Media Components: DFO is a chelating agent and can interact with metal ions present in the media or serum, potentially forming insoluble complexes.[3]
-
Solution Age: Aqueous solutions of DFO can deteriorate upon storage and should ideally be prepared fresh before use.[4]
Q2: What is the best way to dissolve Deferoxamine mesylate and prepare a stock solution?
A2: The recommended method is to first create a concentrated stock solution in a suitable solvent, which is then further diluted to the final working concentration in your cell culture medium.
-
Primary Solvents: Sterile, double-distilled water (ddH₂O) or DMSO are the most common and effective solvents.[4][5][6][7][8] Using fresh, moisture-free DMSO is recommended to avoid reducing solubility.[5][6]
-
Avoid PBS/Saline for Stocks: Do not prepare concentrated stock solutions in phosphate-buffered saline (PBS) or normal saline, as precipitation may occur.[5]
-
Sterilization: After dissolving, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4][7]
-
Storage: Aliquot the sterile stock solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[4]
Q3: What are the recommended concentrations for DFO stock and working solutions?
A3: Typical concentrations are:
-
Stock Solution: A 100 mM stock in sterile ddH₂O or DMSO is common for a 1000x concentration.[4][8]
-
Working Concentration: The final concentration in cell culture media typically ranges from 1 µM to 300 µM, depending on the cell line and experimental goal.[9] For hypoxia induction, a common concentration is 100 µM.[4][8] Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can the type of serum used in my media affect DFO?
A4: Yes. The source of serum can influence cellular response to DFO. For example, cells cultured in media with fetal bovine serum (FBS) have been shown to be more susceptible to DFO's cytotoxic effects at lower concentrations compared to those grown in human pooled serum (HPS).[10] This is linked to differences in iron availability and transferrin receptor expression.[10] While not directly causing precipitation, this interaction is a critical experimental variable to consider.
Troubleshooting Guide: DFO Precipitation
If you observe a precipitate in your cell culture medium after adding Deferoxamine, follow these steps.
Troubleshooting Workflow
Data & Protocols
Deferoxamine Mesylate Solubility Data
The solubility of DFO can vary between suppliers but generally follows these guidelines. Always refer to the manufacturer's product sheet for specific data.
| Solvent | Approximate Solubility | Reference |
| Water | 50 - 100 mg/mL | [5] |
| DMSO | 5 - 100 mg/mL (use fresh) | [5][6][11] |
| PBS (pH 7.2) | ~5 mg/mL (not for stocks) | [11] |
| Ethanol | Insoluble | [5] |
Note: The molecular weight of Deferoxamine Mesylate is 656.79 g/mol .
Experimental Protocol: Preparation of a 100 mM DFO Stock Solution
This protocol provides a reliable method for preparing a sterile, concentrated stock of DFO for cell culture use.
Materials:
-
Deferoxamine mesylate powder (e.g., Sigma-Aldrich, D9533)
-
Sterile, double-distilled water (ddH₂O) or high-quality, anhydrous DMSO
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Pre-Weigh DFO: In a sterile environment (e.g., a laminar flow hood), weigh out 65.68 mg of Deferoxamine mesylate powder and place it into a sterile conical tube. This mass is for a final volume of 1 mL.
-
Dissolution:
-
Sterilization: Draw the entire DFO solution into a sterile syringe. Attach the 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This removes any potential microbial contaminants.[4]
-
Aliquoting: Immediately dispense the sterile stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4] This is critical to avoid contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use.[4][8] The solid powder should be stored at -20°C and protected from air exposure.[4]
Protocol for Use:
-
Thaw a single aliquot of the DFO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed medium to achieve the final desired working concentration (e.g., for a 100 µM final concentration from a 100 mM stock, add 1 µL of stock per 1 mL of medium).
-
Gently swirl the medium while adding the DFO stock to ensure even distribution and prevent localized high concentrations that could cause precipitation.
-
Use the DFO-containing medium immediately. Do not store media with DFO for extended periods.
DFO's Mechanism of Action: HIF-1α Stabilization
Deferoxamine is an iron chelator used to mimic a hypoxic state in cell culture. It binds free iron (Fe³⁺), which is a necessary cofactor for prolyl hydroxylase domain (PHD) enzymes.[3][8] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination and rapid degradation by the proteasome. By chelating iron, DFO inhibits PHD activity, preventing HIF-1α degradation. This allows HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[5][6]
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Cell Culture Academy [procellsystem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Deferoxamine Mesylate | DFOM | ferroptosis inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Mal-Deferoxamine solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-Deferoxamine and its common form, Deferoxamine Mesylate.
A Note on "this compound": The term "this compound" is not standard. It is likely a shorthand for Maleimide-Deferoxamine , a derivative of Deferoxamine used for conjugation to molecules containing sulfhydryl groups. This guide will address the specific solubility of Maleimide-Deferoxamine and provide broader solubility and handling information for the widely used Deferoxamine Mesylate (DFO), as the principles are often transferable.
Troubleshooting Guide
Issue 1: this compound (Maleimide-Deferoxamine) Fails to Dissolve
Possible Cause: Use of an incorrect solvent.
Solution:
-
Recommended Solvents: Maleimide-Deferoxamine is reported to be soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]
-
Protocol:
-
Start by attempting to dissolve the compound in fresh, anhydrous DMSO or DMF.
-
Vortex briefly to aid dissolution. Gentle warming (37°C) can be applied if necessary, but be mindful of potential degradation with prolonged heat.
-
For aqueous applications, prepare a concentrated stock solution in the recommended organic solvent first. Then, dilute the stock solution into your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Issue 2: Deferoxamine Mesylate (DFO) Fails to Dissolve in Aqueous Buffers
Possible Cause: Exceeding the solubility limit or using an inappropriate buffer.
Solution:
-
Check Concentration: The solubility of Deferoxamine Mesylate in water is approximately 50 mg/mL.[2][3] In Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is lower, at around 5 mg/mL.[4]
-
pH Adjustment: The pH of a 10% solution of Deferoxamine Mesylate in water is between 3.5 and 5.5. Adjusting the pH of your buffer may influence solubility.
-
Recommended Practice: For cell culture experiments, it is common to dissolve DFO directly in sterile water or cell culture medium to prepare a stock solution.[5] One researcher recommends preparing a 100 mM stock in double-distilled water, filter-sterilizing it, and storing it in aliquots at -20°C.[6]
Issue 3: Precipitation Observed After Dissolving DFO
Possible Cause 1: Solution instability, especially in aqueous buffers.
Solution:
-
Fresh Preparation: Aqueous solutions of DFO can deteriorate and should ideally be prepared fresh for each experiment.[7] It is not recommended to store aqueous solutions for more than one day.[4]
-
Storage of Stock Solutions: If you need to store a stock solution, prepare it in an organic solvent like DMSO or in sterile water, aliquot it into small, single-use volumes, and store at -20°C to minimize freeze-thaw cycles.[6]
Possible Cause 2: Interaction with components in the buffer.
Solution:
-
Avoid Saline and PBS for Concentrated Stocks: Some sources advise against preparing concentrated stock solutions in normal saline or PBS, as precipitation may occur.[8] It is better to use water or an organic solvent for the initial stock and then dilute into the final buffer.
Possible Cause 3: "Salting out" effect.
Solution:
-
Solvent Composition: In mixed solvent systems, such as water-acetone, the solubility of Deferoxamine can be complex. The addition of a non-solvent like acetone to an aqueous solution can cause the compound to precipitate out, a phenomenon known as "salting out".[9] Carefully control the composition of your solvent mixture if you are using a multi-component system.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound (Maleimide-Deferoxamine)?
A1: The recommended solvents for Maleimide-Deferoxamine are DMF and DMSO.[1]
Q2: What is the solubility of Deferoxamine Mesylate (DFO) in common solvents?
A2: Please refer to the solubility data table below.
Q3: Can I store Deferoxamine solutions?
A3: It is highly recommended to prepare aqueous solutions of Deferoxamine fresh.[7] For longer-term storage, prepare a concentrated stock solution in DMSO or sterile water, create single-use aliquots, and store them at -20°C.[6] Avoid repeated freeze-thaw cycles.
Q4: My Deferoxamine solution is cloudy. Can I still use it?
A4: No, cloudy or turbid solutions should be discarded as this indicates precipitation or degradation.[7]
Q5: How should I prepare a Deferoxamine stock solution for cell culture?
A5: A common method is to dissolve Deferoxamine Mesylate in sterile, cold double-distilled water to make a concentrated stock (e.g., 100 mM). This stock solution should then be filter-sterilized through a 0.22 µm filter, aliquoted into sterile microcentrifuge tubes, and stored at -20°C.[6]
Data Presentation
Table 1: Solubility of Deferoxamine Mesylate (DFO)
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL | [2][3] |
| DMSO | ~5 mg/mL | [4] |
| PBS (pH 7.2) | ~5 mg/mL | [4] |
| Ethanol | Insoluble | [10] |
Table 2: Solubility of Maleimide-Deferoxamine
| Solvent | Solubility | Reference |
| DMF | Soluble | [1] |
| DMSO | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Deferoxamine Mesylate Stock Solution in Water for Cell Culture
Materials:
-
Deferoxamine Mesylate powder (FW: 656.79 g/mol )
-
Sterile, double-distilled water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of Deferoxamine Mesylate required. For 1 mL of a 100 mM stock solution: Mass = 0.1 mol/L * 0.001 L * 656.79 g/mol = 0.06568 g = 65.68 mg
-
Weigh out the calculated amount of Deferoxamine Mesylate powder in a sterile environment.
-
Add the appropriate volume of sterile, cold ddH₂O.
-
Vortex until the powder is completely dissolved. The solution should be clear.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Protect from light.
Protocol 2: Preparation of a 10 mg/mL Maleimide-Deferoxamine Stock Solution in DMSO
Materials:
-
Maleimide-Deferoxamine powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 10 mg of Maleimide-Deferoxamine powder in a sterile, dry container.
-
Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Vortex until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from moisture and light.
Mandatory Visualizations
Deferoxamine's Role in HIF-1α Stabilization
Deferoxamine acts as a hypoxia-mimetic agent by chelating iron, which is a necessary cofactor for prolyl hydroxylase (PHD) enzymes. The inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.
Caption: Deferoxamine stabilizes HIF-1α by inhibiting iron-dependent prolyl hydroxylases.
Deferoxamine's Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Deferoxamine inhibits ferroptosis by chelating excess iron, thereby preventing the formation of lipid reactive oxygen species (ROS) through the Fenton reaction. It can also upregulate the expression of key anti-ferroptotic proteins.
Caption: Deferoxamine inhibits ferroptosis by chelating iron and upregulating antioxidant pathways.
References
- 1. Deferoxamine-maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. bio-techne.com [bio-techne.com]
- 3. ≥92.5% (TLC), powder, iron-chelating agent | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aidic.it [aidic.it]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Deferoxamine (DFO) Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deferoxamine (DFO) in animal models. The information addresses unexpected side effects and aims to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ototoxicity
Q1: I am observing hearing loss in my guinea pig model treated with DFO. Is this an expected side effect?
A1: Yes, ototoxicity is a potential side effect of DFO, particularly at high doses. Studies in guinea pigs have demonstrated that DFO can cause an elevation in the compound action potential (CAP) threshold, indicating hearing loss. This is often accompanied by damage to the outer hair cells of the cochlea.[1]
Troubleshooting:
-
High Mortality/Adverse Events: If you observe high mortality or severe adverse events in your animals, consider that acute DFO toxicity can lead to respiratory depression, which in turn can cause hypoxia. This hypoxia can contribute to or be mistaken for direct ototoxicity.[2] It is crucial to monitor respiratory function in animals receiving high acute doses.
-
Variability in Auditory Brainstem Response (ABR): If your ABR measurements show high variability, ensure that your experimental setup is consistent. Factors such as the age of the animals can influence ABR thresholds and latencies.[3]
Retinopathy
Q2: My rat model is showing signs of retinal toxicity after DFO administration. What should I look for and is this a known issue?
A2: Retinal toxicity is a known side effect of DFO. In albino rats, DFO can cause a dose-dependent suppression of the electroretinogram (ERG) b-wave amplitude, which is an indicator of photoreceptor function.[4][5]
Troubleshooting:
-
Inconsistent ERG Results: High variability in ERG recordings can be a significant issue. To minimize this, ensure consistent dark adaptation times (at least 2 hours), stable anesthesia, and proper pupil dilation for all animals. The type of electrode used and its placement can also significantly impact the results.[6][7][8][9][10]
-
Unexpectedly Severe Retinopathy: The severity of DFO-induced retinopathy can be exacerbated by exposure to white light and hyperoxia. Conversely, housing animals in darkness or under red light may offer some protection against DFO's toxic effects on the retina.
Increased Susceptibility to Infection
Q3: I have observed an increased rate of mortality due to infection in my iron-overloaded, DFO-treated mice. Is this a documented side effect?
A3: Yes, an unexpected side effect of DFO in iron-overloaded animal models is an increased susceptibility to certain infections. Specifically, studies in β-thalassemic mice have shown significantly increased mortality from Listeria monocytogenes infection when pre-treated with DFO.[11] This effect was not observed in mice that were not iron-overloaded.
Troubleshooting:
-
High Mortality in Infection Models: If you are using an infection model in conjunction with DFO treatment in iron-overloaded animals, be aware of this potential for increased susceptibility. It is crucial to carefully monitor the animals for signs of infection and consider that the mortality may be a result of the infection being exacerbated by DFO, rather than direct DFO toxicity.
Paradoxical Inflammatory and Cellular Responses
Q4: I am seeing an unexpected activation of inflammatory pathways (e.g., MAPK/ERK) in my cell or animal model with DFO treatment. Isn't DFO supposed to be an antioxidant?
A4: While DFO can have antioxidant properties by chelating iron, it can also paradoxically lead to the activation of certain signaling pathways. In some cellular models, DFO has been shown to enhance the phosphorylation of ERK, a key component of the MAPK pathway.[12] This appears to be due to the inhibition of MAPK phosphatases (MKPs) by DFO. This can lead to a synergistic enhancement of AP-1 activity, which is involved in inflammatory responses.
Troubleshooting:
-
Contradictory Results on Inflammation: If you are investigating the anti-inflammatory effects of DFO and observe unexpected pro-inflammatory signals, it is important to consider the specific cellular context and the signaling pathways being analyzed. The interplay between DFO's iron chelation and its effects on phosphatases can lead to complex outcomes.
Quantitative Data Summary
Table 1: Deferoxamine-Induced Ototoxicity in Guinea Pigs
| DFO Dose | Animal Model | Duration of Treatment | Auditory Measurement | Observed Effect |
| 40-60 mg/kg/day | Guinea Pig | Not specified | Auditory Brainstem Response (ABR) | 15-25 dB threshold shift at 8 kHz in the DFO + Gentamicin group, compared to a 40-60 dB shift in the Gentamicin-only group.[1] |
| 150 mg/kg twice daily | Guinea Pig | 19 days | Distortion Product Oto-Acoustic Emissions | The mean amplitude post-injection in the DFO + Gentamicin group was statistically significantly different from the Gentamicin-only group.[13] |
Table 2: Deferoxamine-Induced Retinopathy in Rats
| DFO Dose | Animal Model | Time Point | Retinal Function Measurement | Observed Effect |
| Single dose (unspecified) | Albino Rat | 1 day post-injection | Electroretinogram (ERG) b-wave | Significant depression of the b-wave amplitude.[4] |
| Not specified | Rat | Not specified | Electroretinogram (ERG) b-wave | Early, dose-related suppression of the b-wave amplitude.[5] |
Table 3: Increased Susceptibility to Infection with Deferoxamine in Mice
| DFO Dose | Animal Model | Pathogen | Outcome |
| 10 mg (intraperitoneal) | β-thalassemic, iron-overloaded mice | Listeria monocytogenes | Significantly increased mortality (p < 0.02) when DFO was given 1, 3, and 6 days before infection.[11] |
Experimental Protocols
Protocol 1: Evaluation of DFO-Induced Ototoxicity in Guinea Pigs
-
Animal Model: Healthy adult guinea pigs.
-
Grouping:
-
Control group: Saline administration.
-
DFO group: DFO administered intraperitoneally at the desired dosage.
-
Positive control (optional): A known ototoxic agent like gentamicin.
-
-
Drug Administration: Administer DFO or saline for the specified duration.
-
Auditory Function Assessment:
-
Measure Auditory Brainstem Response (ABR) or Compound Action Potential (CAP) thresholds at baseline and after the treatment period.
-
Present acoustic stimuli (e.g., clicks or tone bursts at various frequencies) and record the neural responses.
-
Determine the lowest sound intensity that elicits a detectable response (the threshold). An increase in this threshold indicates hearing loss.
-
-
Histological Analysis:
-
After the final auditory assessment, perfuse the animals and dissect the cochleae.
-
Prepare the cochlear tissue for scanning electron microscopy to visualize the hair cells.
-
Quantify any damage or loss of inner and outer hair cells.
-
Protocol 2: Assessment of DFO-Induced Retinopathy in Rats
-
Animal Model: Albino rats (e.g., Wistar or Sprague-Dawley).
-
Grouping:
-
Control group: Vehicle injection.
-
DFO group(s): Administer single or repeated doses of DFO via the desired route (e.g., intravenous, intraperitoneal).
-
-
Electroretinography (ERG):
-
Dark-adapt the rats for a minimum of 2 hours before ERG recording.
-
Anesthetize the animals and dilate their pupils.
-
Place a corneal electrode on the eye to record the electrical response of the retina to a light flash.
-
Measure the amplitude of the a-wave (reflecting photoreceptor function) and b-wave (reflecting bipolar cell function). A decrease in the b-wave amplitude is a key indicator of DFO-induced retinopathy.
-
-
Histological Examination (optional):
-
Euthanize the animals and enucleate the eyes.
-
Process the retinal tissue for histological staining to assess for any structural abnormalities in the retinal layers.
-
Protocol 3: Investigating DFO's Effect on Susceptibility to Listeria monocytogenes Infection
-
Animal Model: Iron-overloaded mice (e.g., β-thalassemic mice) and wild-type controls.
-
Grouping:
-
Iron-overloaded + DFO + L. monocytogenes
-
Iron-overloaded + Saline + L. monocytogenes
-
Wild-type + DFO + L. monocytogenes
-
Wild-type + Saline + L. monocytogenes
-
-
DFO Administration: Administer a single intraperitoneal injection of DFO (e.g., 10 mg) at a specified time point before infection.
-
Infection: Infect the mice with a sublethal dose of Listeria monocytogenes via intraperitoneal injection.
-
Monitoring: Monitor the animals for signs of illness and record mortality over a set period (e.g., 10 days).
-
Bacterial Load Assessment (optional): At a predetermined time point post-infection, euthanize a subset of animals and homogenize their spleens and livers to determine the bacterial load by plating serial dilutions on appropriate agar.
Visualizations
References
- 1. [Deferoxamine protects against gentamicin ototoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificliterature.org [scientificliterature.org]
- 4. Polymer conjugation reduces deferoxamine induced retinopathy in an albino rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and Structural Abnormalities in Deferoxamine Retinopathy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Technical issues in electrodiagnostic recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroretinography in Small Animal Practice - WSAVA2004 - VIN [vin.com]
- 9. retinographics.com [retinographics.com]
- 10. researchgate.net [researchgate.net]
- 11. Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferoxamine synergistically enhances iron-mediated AP-1 activation: a showcase of the interplay between extracellular-signal-regulated kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of deferoxamine in the prevention of gentamicin ototoxicity: a histological and audiological study in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Deferoxamine-Induced Cytotoxicity in Primary Cells
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing Deferoxamine (DFO)-induced cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is Deferoxamine (DFO) and how does it induce cytotoxicity?
Deferoxamine is a high-affinity iron chelator used clinically to treat iron overload disorders.[1][2] Its cytotoxic effects are primarily attributed to its ability to bind and remove intracellular iron, which is essential for cell growth and proliferation.[1][3] Iron depletion inhibits iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis, leading to cell cycle arrest and apoptosis.[3] Some studies suggest that DFO's cytotoxicity may also involve the production of reactive oxygen species (ROS) and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4][5]
Q2: Which are the most common assays to measure DFO-induced cytotoxicity in primary cells?
Several assays can be used to quantify DFO-induced cytotoxicity. The choice depends on the specific cytotoxic mechanism being investigated. Common assays include:
-
MTT or WST Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for plasma membrane damage and necrosis.[7]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Caspase Activity Assays: These assays measure the activity of caspases (e.g., Caspase-3), which are key enzymes in the apoptotic pathway.[9][10]
-
Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like Dihydroethidium (DHE) can measure the levels of intracellular ROS, which may be involved in DFO's cytotoxic mechanism.[11]
Q3: What are the typical concentrations and incubation times for DFO treatment in primary cells?
The effective concentration of DFO and the required incubation time can vary significantly depending on the primary cell type. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
| Cell Type | DFO Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Rat Cortical Brain Cultures | 0.2 - 0.8 mg/ml | 72 hours - 6 days | Decreased cell viability.[12] | [12] |
| Human Bone Marrow Progenitors | 5 - 20 µM | Not specified | Inhibition of colony formation.[13] | [13] |
| Human Neuronal Tumor Cells | Not specified (dose-dependent) | Not specified | Decreased viability.[4] | [4] |
| K562 Leukemia Cells | 10, 50, 100 µmol/L | 24 hours | Reduced viability and increased apoptosis.[9] | [9] |
| Jurkat and NALM-6 ALL Cells | 5 - 150 µmol/L | 48 hours | Inhibition of cell viability.[5] | [5] |
Q4: How does the culture medium affect DFO cytotoxicity experiments?
The composition of the cell culture medium, particularly the type of serum, can significantly impact the observed cytotoxicity of DFO. For instance, cells cultured in fetal bovine serum (FBS) may be more susceptible to DFO compared to those grown in human pooled serum (HPS), due to differences in iron availability.[14] It is recommended to maintain consistent media conditions throughout your experiments.
Experimental Workflow for Assessing DFO Cytotoxicity
Caption: Experimental workflow for assessing Deferoxamine-induced cytotoxicity.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Primary cells
-
96-well plate
-
Deferoxamine (DFO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of culture medium.[15] Incubate overnight to allow for cell attachment.
-
DFO Treatment: Prepare serial dilutions of DFO in culture medium. Remove the old medium from the wells and add 100 µL of the DFO dilutions. Include wells with medium only (blank) and cells with vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay kits.[7][17]
Principle: The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant indicates a loss of plasma membrane integrity, a hallmark of cytotoxicity.[7]
Materials:
-
Primary cells cultured in a 96-well plate and treated with DFO.
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye).
-
Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control.[17]
-
Microplate reader.
Procedure:
-
Prepare Controls: Set up three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis solution.
-
Background: Culture medium alone.
-
-
Sample Collection: After DFO treatment, carefully collect 10-50 µL of supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490-520 nm).[17]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100%.
Annexin V/PI Staining for Apoptosis
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[8][18][19]
Principle: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[20]
Materials:
-
DFO-treated primary cells (both adherent and suspension).
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂).[18]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method. Centrifuge to pellet the cells (1-5 x10⁵ cells per sample).[18]
-
Washing: Wash the cells once with cold 1X PBS.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | - Contamination of culture.- Phenol red or serum in the medium can interfere. | - Check for contamination.- Use serum-free medium for the final incubation step or run a background control with medium only. |
| High spontaneous LDH release | - High cell density leading to spontaneous death.[21]- Rough handling or pipetting of cells.[21]- Cells are overly sensitive to culture conditions. | - Optimize cell seeding density.[21]- Handle cells gently during media changes and supernatant collection.- Ensure optimal culture conditions (pH, temperature, CO₂). |
| Inconsistent results between replicates | - Uneven cell seeding.- Bubbles in wells.[21]- Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding.- Check for and remove bubbles with a sterile needle.[21]- Use calibrated pipettes and be consistent with technique. |
| False positives in Annexin V/PI assay | - Mechanical damage to cells during harvesting (especially for adherent cells).[8]- PI can stain RNA in the cytoplasm of cells with compromised membranes, leading to false positives.[20] | - Use gentle cell scraping or a non-enzymatic dissociation solution.- Consider using a modified protocol that includes an RNase A treatment step to remove cytoplasmic RNA.[20] |
| No cytotoxic effect observed | - DFO concentration is too low or incubation time is too short.- DFO solution has degraded.- The specific primary cells are resistant to DFO. | - Perform a dose-response and time-course experiment to find optimal conditions.- Prepare fresh DFO solutions for each experiment.[22]- Consider that some primary cells may have robust iron-handling mechanisms. |
Signaling Pathways in Deferoxamine-Induced Cytotoxicity
Deferoxamine's cytotoxic effects are mediated through several interconnected signaling pathways, primarily initiated by the chelation of intracellular iron.
Caption: Key signaling pathways involved in Deferoxamine-induced cytotoxicity.
Pathway Description:
-
Iron Chelation: DFO enters the cell and binds to free intracellular iron, depleting the labile iron pool.[5][9]
-
Enzyme Inhibition: This iron depletion directly inhibits iron-dependent enzymes. A key target is ribonucleotide reductase, which is essential for converting ribonucleotides to deoxyribonucleotides, a necessary step for DNA synthesis and repair.[3]
-
Cell Cycle Arrest & Apoptosis: Inhibition of DNA synthesis leads to cell cycle arrest, which in turn can trigger the intrinsic apoptotic pathway.[23]
-
Caspase Activation: The apoptotic cascade involves the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[9] DFO treatment has been shown to increase Caspase-3 activity.[9]
-
Role of ROS: While primarily an iron chelator, some studies suggest DFO can also induce the production of Reactive Oxygen Species (ROS), which can cause oxidative damage and contribute to cell death.[4] Conversely, DFO can also reduce ROS levels in other contexts, highlighting its complex role.[11][24]
-
HIF-1α Stabilization: By chelating iron, DFO inhibits prolyl hydroxylases, iron-dependent enzymes that target HIF-1α for degradation. This leads to the stabilization and accumulation of HIF-1α, mimicking a hypoxic state.[3][5]
-
Ferroptosis Modulation: Interestingly, while inducing apoptosis, DFO is also known to be an inhibitor of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[24][25] It can upregulate GPX4, a key enzyme that protects against ferroptosis.[24] This highlights the complexity of DFO's effects on different cell death pathways.
References
- 1. The iron chelator deferoxamine decreases myeloma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferoxamine (desferrioxamine). New toxicities for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine-induced cytotoxicity in human neuronal cell lines: protection by free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. [Deferoxamine induces apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abstract 170: Deferoxamine Treatment Decreases Levels Of Reactive Oxygen Species And Cellular Apoptosis In Irradiated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferoxamine toxicity in hepatoma and primary rat cortical brain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. researchgate.net [researchgate.net]
- 23. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
Technical Support Center: Deferoxamine (DFO) Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Deferoxamine (DFO) for maximum efficacy. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Deferoxamine? A1: Deferoxamine is a high-affinity iron chelator. It works by binding to trivalent (ferric) iron in the bloodstream, forming a stable, water-soluble complex called ferrioxamine.[1] This complex is then readily excreted by the kidneys, and to a lesser extent in the feces via bile, thereby reducing the total body iron load.[1][2] 100 mg of DFO can bind approximately 8.5 mg of ferric iron.[1] It does not effectively bind iron that is already incorporated into molecules like transferrin, hemoglobin, or cytochromes.[3]
Q2: What are the key pharmacokinetic properties to consider when designing an experiment? A2: DFO has a short plasma half-life. After intravenous administration, it exhibits a biphasic elimination pattern with a rapid initial phase (half-life of approximately 1 hour) and a slower terminal phase (half-life of about 3 to 6 hours).[1][2][4][5] This short half-life necessitates continuous infusion for sustained chelation, as only a small fraction of total body iron is available for chelation at any given time.[3]
Q3: How do I select the appropriate administration route and duration for my study? A3: The choice depends on the clinical or experimental context.
-
Subcutaneous (SC) Infusion: This is the preferred route for chronic iron overload management.[3][6] It is typically administered over 8-12 hours, often overnight, for 5-7 days a week.[7][8] This duration is often as effective as a 24-hour infusion for many patients.[7]
-
Intravenous (IV) Infusion: This route is reserved for acute iron toxicity or for patients with severe cardiac iron overload who require intensive chelation.[3][8][9] For acute toxicity, infusions are typically not extended beyond 24 hours due to the risk of adverse effects like Acute Respiratory Distress Syndrome (ARDS).[2][10] For severe chronic overload, continuous 24-hour IV infusions may be used under specialist supervision.[11][12]
Q4: How can I monitor the efficacy of DFO treatment in my experiments? A4: Efficacy is primarily assessed by measuring the reduction in iron stores. Key parameters include:
-
Serum Ferritin: A common, though sometimes unreliable, marker of total body iron.[13] Levels should be monitored regularly (e.g., monthly).[11]
-
Liver Iron Concentration (LIC): Considered a more accurate measure of body iron stores. It can be assessed through biopsy or non-invasively using techniques like SQUID biomagnetic liver susceptometry or quantitative MRI (e.g., T2*).[11][14]
-
Urinary Iron Excretion: Measuring 24-hour urinary iron excretion after DFO administration provides a direct indication of the amount of iron being removed.
Q5: Can Vitamin C be used to enhance DFO's efficacy? A5: Yes, Vitamin C (ascorbic acid) can increase the availability of iron for chelation by mobilizing it from tissue stores.[3][8] However, this can also increase the risk of iron toxicity, particularly to the heart.[3][15] Therefore, it should be used cautiously. It is recommended to start Vitamin C only after one month of regular DFO therapy and to limit the dose (e.g., <200 mg/day in adults).[3][15] It should not be given on days when DFO is not administered.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Chelation Efficacy (Minimal change in ferritin or LIC) | Inadequate DFO dose or infusion duration.Poor patient compliance (in clinical settings).Low levels of chelatable iron (patient has low iron overload). | Increase DFO dose in increments based on iron store assessments (e.g., 5-10 mg/kg every 3-6 months).[11]Increase infusion duration (e.g., from 8 to 12 hours) or frequency (e.g., from 5 to 7 days/week).[16]Consider adding low-dose Vitamin C to mobilize iron stores, with careful cardiac monitoring.[3][8] |
| Local Injection Site Reactions (Pain, swelling, redness) | Infusion rate is too rapid.Incorrect dilution of DFO.Allergy to dressing materials.Shallow needle insertion. | Ensure correct dilution (e.g., 10%) and a slow, continuous infusion rate.[8]Vary injection sites regularly.[8]Apply a topical low-potency corticosteroid cream after infusion.[8]In severe cases, consider adding a small amount of hydrocortisone to the infusion mixture.[8] |
| Signs of Systemic Toxicity (e.g., hearing loss, visual disturbances) | DFO dose is too high relative to the body's iron load (low serum ferritin).Exceeding recommended maximum daily doses. | Immediately cease DFO administration. Most auditory and visual disturbances are reversible upon cessation.[7]Perform baseline and annual audiometry and ophthalmology reviews.[8]Adjust dose downwards as serum ferritin levels decline.[7] A high ratio of DFO metabolites to the parent compound may predict excessive dosing.[13] |
| Hypotension or Shock | Rapid intravenous (IV) injection. | DFO should be administered via a slow IV infusion, not a rapid injection.[7][16] The initial infusion rate should not exceed 15 mg/kg/hr.[7][9] If hypotension occurs, the infusion rate should be reduced.[10] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Deferoxamine
| Parameter | Value | Source(s) |
| Mechanism of Action | Chelates trivalent (ferric) iron, forming ferrioxamine for excretion. | [1] |
| Bioavailability | Poorly absorbed orally; administered via SC, IV, or IM routes. | [1][3] |
| Initial Half-Life (IV) | ~1 hour (rapid phase) | [1] |
| Terminal Half-Life (IV) | 3.05 ± 1.30 hours | [4] |
| Systemic Clearance | 0.50 ± 0.24 L/hr/kg | [4] |
| Metabolism | Primarily by plasma enzymes. | [1][2] |
| Primary Route of Elimination | Renal (as ferrioxamine). | [1][2] |
Table 2: Recommended Dosing and Duration for Deferoxamine
| Indication | Route | Recommended Daily Dose | Typical Duration / Frequency | Notes | Source(s) |
| Chronic Iron Overload | Subcutaneous (SC) | 20-60 mg/kg | 8-12 hour infusion, 5-7 days/week | Dose should be individualized based on serum ferritin levels. Do not exceed an average of 50 mg/kg/day. | [7][17] |
| Acute Iron Intoxication (Severe) | Intravenous (IV) | 15 mg/kg/hour (continuous infusion) | Usually sufficient for 6 hours; do not exceed 24-48 hours. | Reserved for patients in cardiovascular collapse/shock. Prolonged use >24h increases ARDS risk. | [2][9][10] |
| Intensive Chelation (Severe Cardiac Siderosis) | Intravenous (IV) | 50-60 mg/kg/day | Continuous 24-hour infusion | Requires an indwelling central line for long-term management. | [8][11] |
| Chronic Iron Overload | Intramuscular (IM) | 0.5-1 g/day | Once daily | Generally less preferred than SC infusion for chronic management. | [9][16] |
Experimental Protocols
Protocol 1: Assessment of DFO Efficacy via 24-Hour Urinary Iron Excretion
This protocol details a method to directly quantify the amount of iron removed by a specific DFO dosage and treatment duration.
-
Baseline Collection: Collect a 24-hour urine sample from the subject before initiating the DFO infusion to establish a baseline iron excretion rate.
-
DFO Administration: Administer the specified dose of DFO (e.g., 40 mg/kg) via the chosen route and duration (e.g., 8-hour subcutaneous infusion).
-
Treatment-Period Collection: Immediately following the start of the infusion, begin a new 24-hour urine collection. Ensure the entire volume is collected in an acid-washed, metal-free container.
-
Sample Preparation: Measure and record the total volume of the 24-hour urine sample. Acidify an aliquot of the urine to prevent iron precipitation.
-
Iron Quantification: Determine the iron concentration in the urine sample using atomic absorption spectroscopy or another validated method.
-
Calculation: Calculate the total iron excreted over 24 hours using the formula: Total Iron Excreted (mg) = Iron Concentration (mg/L) x Total Urine Volume (L)
-
Efficacy Determination: Subtract the baseline iron excretion from the treatment-period excretion to determine the net amount of iron removed by the DFO treatment. This value can be used to compare the efficacy of different treatment durations.
Protocol 2: Monitoring for DFO-Induced Ocular and Auditory Toxicity
This protocol is essential for long-term studies to ensure subject safety.
-
Baseline Assessment: Before initiating long-term DFO therapy, perform comprehensive baseline examinations:
-
Regular Monitoring: Repeat these examinations at regular intervals throughout the study (e.g., annually for long-term studies, more frequently for high-dose regimens).[8]
-
Dose Titration: Correlate examination findings with serum ferritin levels. The risk of toxicity increases significantly when high doses of DFO are administered to subjects with low iron stores (low ferritin).[7]
-
Action Protocol: If any visual or auditory disturbances are detected (e.g., decreased acuity, blurred vision, tinnitus, hearing loss), DFO treatment must be immediately discontinued.[7][16] Follow-up examinations should be scheduled to determine if the toxicity is reversible.
Mandatory Visualizations
Caption: DFO's mechanism of action on the HIF-1α stabilization pathway.
Caption: Experimental workflow for optimizing DFO treatment duration.
Caption: Logical flowchart for DFO dose adjustment based on serum ferritin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. wikem.org [wikem.org]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intravenous infusion pharmacokinetics of desferrioxamine in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdr.net [pdr.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 9. Desferal (deferoxamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. litfl.com [litfl.com]
- 11. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 12. Long-term outcome of continuous 24-hour deferoxamine infusion via indwelling intravenous catheters in high-risk beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deferoxamine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring long-term efficacy of iron chelation treatment with biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deferoxamine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. drugs.com [drugs.com]
Long-term stability of Mal-Deferoxamine stock solutions at -20°C
Technical Support Center: Mal-Deferoxamine Stock Solutions
Disclaimer: The following information is provided for guidance purposes for research applications. Specific stability data for this compound stock solutions at -20°C is not extensively available in public literature. Therefore, it is crucial for researchers to perform in-house stability assessments for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While this compound is a derivative of Deferoxamine (DFO), its solubility characteristics may differ. For DFO mesylate, sterile water is a common solvent.[1] Some suppliers also indicate solubility in DMSO.[2][3] However, it is critical to consult the manufacturer's datasheet for your specific lot of this compound. One supplier of Deferoxamine mesylate advises against preparing stock solutions with normal saline or PBS, as precipitation may occur.[2]
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.[5][6]
Q3: What factors can affect the stability of my this compound stock solution at -20°C?
A3: Several factors can influence the stability of your stock solution:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.[4]
-
Light Exposure: Some chemical compounds are sensitive to light.[5][7] It is advisable to store aliquots in amber vials or in a dark freezer.
-
Solvent Purity: The quality of the solvent used can impact the stability of the dissolved compound.
-
pH of the Solution: The stability of chelating agents can be pH-dependent.[8]
-
Air Exposure: Oxidation can be a degradation pathway for many organic molecules.[7]
Q4: How long can I expect my this compound stock solution to be stable at -20°C?
A4: Without specific experimental data for this compound, a definitive shelf-life cannot be provided. For Deferoxamine mesylate, one supplier suggests a storage period of up to one month at -20°C.[4] However, this should be considered a general guideline. For critical experiments, it is highly recommended to perform a stability study or use freshly prepared solutions.
Q5: Are there any visual signs of degradation I should look for?
A5: Yes, you should always visually inspect your stock solution before use. Signs of degradation can include:
-
Color Change: Any deviation from the initial color of the solution.[7]
-
Precipitation: The formation of solid particles in the solution.[7][9]
-
Cloudiness: A loss of clarity in the solution.[7]
If any of these are observed, the solution should be discarded.
Troubleshooting Guide: Assessing Stock Solution Stability
If you are experiencing inconsistent experimental results, it may be due to the degradation of your this compound stock solution. This guide provides a workflow to assess its stability.
Problem: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound stock solution.
Solution Workflow:
-
Visual Inspection:
-
Carefully examine a thawed aliquot of your stock solution.
-
Look for any color changes, precipitation, or cloudiness.
-
If any of these are present, discard the stock and prepare a fresh solution.
-
-
Analytical Chemistry Assessment (If available):
-
The most reliable way to check for degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[9][10][11]
-
Compare a chromatogram of an aged aliquot to that of a freshly prepared solution.
-
Look for a decrease in the area of the main peak (this compound) and the appearance of new peaks, which could indicate degradation products.[9]
-
-
Functional Assay:
-
If analytical equipment is not available, a functional assay can provide an indirect measure of stability.
-
As this compound is an iron chelator, its function is to bind iron.[12][13]
-
A simple colorimetric assay can be used to assess its iron-binding capacity.
-
Compare the performance of an aged aliquot to a freshly prepared standard in this assay. A significant decrease in activity suggests degradation.
-
-
Review Storage and Handling Practices:
Data Presentation
Table 1: General Recommendations for Stock Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Solvent | Consult manufacturer's datasheet. High-purity water or DMSO are common. | Ensures complete dissolution and minimizes solvent-induced degradation. |
| Storage Temp. | -20°C or -80°C. | Slows down chemical degradation processes. |
| Aliquoting | Single-use volumes. | Avoids repeated freeze-thaw cycles which can damage the molecule.[4] |
| Container | Amber, tightly-sealed vials. | Protects from light and prevents evaporation or contamination.[5] |
| Labeling | Include compound name, concentration, date of preparation, and initials. | Ensures proper identification and tracking of stock age.[5][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-requisites: Ensure you have the correct personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: In a sterile conical tube, add the appropriate volume of the recommended solvent (e.g., sterile, nuclease-free water or DMSO) to achieve the desired final concentration.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.[5] Visually inspect to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Storage: Immediately place the labeled aliquots in a -20°C freezer for storage.
Protocol 2: Stability Assessment by HPLC
-
Objective: To determine the stability of a this compound stock solution over time by comparing it to a freshly prepared standard.
-
Materials:
-
Aged this compound stock solution (stored at -20°C).
-
Freshly prepared this compound solution of the same concentration (Standard).
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18 reverse-phase).[9]
-
Mobile phase as determined by method development.
-
-
Method:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a known volume of the freshly prepared "Standard" solution.
-
Record the chromatogram, noting the retention time and peak area of the main this compound peak.
-
Inject the same volume of the "Aged" stock solution.
-
Record the chromatogram under the identical conditions.
-
-
Data Analysis:
-
Compare the chromatograms of the "Standard" and "Aged" samples.
-
Calculate the percentage of remaining this compound in the aged sample relative to the fresh standard. A common threshold for stability is retaining >90% of the initial concentration.
-
Observe the presence of any new peaks in the aged sample's chromatogram, which would suggest the formation of degradation products.[9]
-
Visualizations
Caption: Troubleshooting workflow for assessing this compound stability.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fastercapital.com [fastercapital.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. nouryon.com [nouryon.com]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
Addressing variability in experimental results with Deferoxamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Deferoxamine (DFO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Deferoxamine in experimental settings?
A1: Deferoxamine is a high-affinity iron chelator.[1][2] In experimental biology, its primary role is often to mimic a hypoxic state. By chelating intracellular iron (Fe³⁺), DFO inhibits the activity of prolyl hydroxylase domain (PHD) enzymes.[3][4] These enzymes require iron as a cofactor to hydroxylate and target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation under normoxic conditions. By inhibiting PHDs, DFO stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism.[3][4]
Q2: How should I prepare and store my Deferoxamine stock solution to ensure consistency?
A2: Proper preparation and storage of your DFO stock solution are critical for reproducible results. Deferoxamine mesylate is soluble in water and cell culture medium.[5] For cell culture experiments, a common practice is to prepare a high-concentration stock solution (e.g., 100 mM) in sterile, nuclease-free water or PBS.[6]
-
Preparation: Dissolve the DFO powder in the desired solvent and sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C.[6] While some sources suggest that aqueous solutions should be prepared fresh, storing single-use aliquots at -20°C is a widely accepted practice to maintain stability for an extended period.[6] Reconstituted solutions can be stored at room temperature for a maximum of 24 hours.[7] Do not refrigerate reconstituted solutions as this may cause precipitation.[7]
Q3: What are the typical working concentrations and incubation times for Deferoxamine in cell culture experiments?
A3: The optimal concentration and incubation time for DFO treatment are highly dependent on the cell type and the specific biological question being investigated. A dose-response and time-course experiment is strongly recommended for each new cell line and experimental setup.
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| K562 (leukemia) | 10 - 100 | 12 | Inhibition of cell viability, induction of apoptosis | [8] |
| MCF-7 (breast cancer) | 1 - 300 | 24 - 72 | Dose- and time-dependent reduction in cell viability | [9] |
| MDA-MB-231 (breast cancer) | 1 - 300 | 24 - 48 | Decreased cell growth and migration at higher concentrations | [9] |
| Multiple Myeloma (MM1S, MM1R) | 10 - 50 | 12 | Decreased cell viability | [10] |
| NB4 (promyelocytic leukemia) | 50 - 200 | 24 - 72 | Decreased cell viability and metabolic activity | [11] |
Q4: Can Deferoxamine interfere with common cell viability assays?
A4: Yes, Deferoxamine has been reported to interfere with the MTT assay, a common method for assessing cell viability.[12] This interference can lead to an underestimation of cell viability. If you are using an MTT assay, it is crucial to wash the cells to remove DFO before adding the MTT reagent.[12] Alternatively, consider using other viability assays that are not affected by the chemical properties of DFO, such as those based on ATP measurement (e.g., CellTiter-Glo®) or live/dead cell staining with fluorescent dyes.
Troubleshooting Guides
Issue 1: Inconsistent or no induction of HIF-1α expression.
| Potential Cause | Troubleshooting Step |
| Degraded DFO stock solution | Prepare a fresh stock solution of DFO from a new vial. Ensure proper storage of aliquots at -20°C and avoid repeated freeze-thaw cycles.[6] |
| Suboptimal DFO concentration or incubation time | Perform a dose-response (e.g., 10-500 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your specific cell line. |
| High cell density | High cell density can lead to nutrient depletion and changes in the microenvironment, potentially affecting the cellular response to DFO. Ensure consistent and appropriate cell seeding density across experiments. |
| Cell line-specific sensitivity | Different cell lines exhibit varying sensitivities to DFO. Confirm that your cell line is responsive to DFO-induced HIF-1α stabilization by checking relevant literature. |
| Presence of iron in the culture medium | The chelating effect of DFO can be counteracted by high levels of iron in the serum supplement. The type of serum (e.g., fetal bovine serum vs. human pooled serum) can significantly impact the cytotoxicity of DFO.[13] Consider using serum with a lower iron content or reducing the serum concentration during DFO treatment, if experimentally feasible. |
Issue 2: High variability in cell viability or cytotoxicity results.
| Potential Cause | Troubleshooting Step |
| Inconsistent DFO concentration | Ensure accurate and consistent preparation of DFO dilutions for each experiment. Calibrate pipettes regularly. |
| Variations in cell seeding density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density. |
| Edge effects in multi-well plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental conditions or ensure proper humidification of the incubator. |
| Serum variability | Different lots of serum can have varying concentrations of iron and other components that may interact with DFO. If possible, use the same lot of serum for a series of related experiments. The source of serum (human vs. bovine) can also dramatically alter cellular responses to DFO.[13] |
| Interference with viability assay | As mentioned in the FAQs, DFO can interfere with the MTT assay.[12] Ensure you are using a compatible assay or have implemented the necessary washing steps. |
Issue 3: Unexpected or contradictory effects on Reactive Oxygen Species (ROS).
| Potential Cause | Troubleshooting Step |
| Dual role of DFO in ROS modulation | DFO can have both antioxidant and pro-oxidant effects. By chelating iron, it can reduce the formation of hydroxyl radicals via the Fenton reaction. However, in some contexts, DFO has been reported to increase ROS.[14] The net effect can be cell-type and context-dependent. |
| Timing of ROS measurement | The impact of DFO on ROS levels may be transient. Perform a time-course experiment to capture the dynamics of ROS production or scavenging following DFO treatment. |
| Type of ROS assay | Different fluorescent probes measure different types of ROS. Ensure you are using a probe that is appropriate for the specific reactive species you are interested in. |
| Cellular context and metabolic state | The baseline metabolic state of your cells can influence their redox environment and how they respond to DFO. Ensure consistent cell culture conditions. |
Experimental Protocols
Protocol 1: In Vitro Deferoxamine Treatment for HIF-1α Stabilization
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
DFO Preparation: On the day of the experiment, thaw a single-use aliquot of your DFO stock solution. Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the DFO-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the DFO stock, e.g., water or PBS).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting: After incubation, wash the cells with cold PBS. For protein analysis (e.g., Western blot for HIF-1α), lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. For RNA analysis, use a suitable RNA extraction kit.
Signaling Pathways and Experimental Workflows
To aid in understanding the molecular mechanisms and designing experiments, the following diagrams illustrate key pathways and workflows.
Caption: Deferoxamine-mediated stabilization of HIF-1α.
Caption: General experimental workflow for in vitro DFO treatment.
Caption: A logical approach to troubleshooting DFO experiments.
References
- 1. bio-techne.com [bio-techne.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The iron chelator deferoxamine decreases myeloma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Effect of Deferoxamine and Arsenic Trioxide on Viability and Vitality of APL Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferoxamine but Not Dimethyloxalylglycine, L-Mimosine, or Cobalt Dichloride Can Interfere with the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deferoxamine-induced cytotoxicity in human neuronal cell lines: protection by free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mal-Deferoxamine in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Mal-Deferoxamine. Our goal is to help you minimize off-target effects and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Deferoxamine (DFO)?
A1: Deferoxamine (DFO) is a potent iron chelator used to treat iron overload. This compound is a derivative of DFO that has been functionalized with a maleimide group. This maleimide moiety allows for the covalent conjugation of DFO to molecules containing a free thiol group, such as antibodies or other proteins, to create targeted iron-chelating agents. The primary amine on DFO is used for this conjugation, which does not interfere with its iron-chelating activity.
Q2: What are the primary on-target and off-target effects of Deferoxamine?
A2:
-
On-target effects: The primary on-target effect of Deferoxamine is the chelation of ferric iron, forming a stable complex that is excreted from the body. This is beneficial in conditions of iron overload.
-
Off-target effects: Common side effects of DFO include pain at the site of injection, diarrhea, vomiting, and fever.[1] More severe, dose-limiting toxicities include auditory and visual neurotoxicity, growth retardation in children, and an increased risk of certain infections.[2]
Q3: How does conjugation of this compound to a targeting moiety (e.g., an antibody) alter its potential off-target effects?
A3: Conjugation of this compound to a targeting moiety can alter its off-target profile in several ways:
-
Altered Biodistribution: The biodistribution of the conjugate will be primarily dictated by the targeting moiety. This can lead to accumulation and potential toxicity in tissues that express the target antigen, even if they are not the intended site of action.
-
Linker Instability: The maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to the premature release of the DFO payload in circulation. This can cause systemic off-target toxicities similar to those of unconjugated DFO.[3]
-
Immunogenicity: The conjugate may elicit an immune response, leading to altered pharmacokinetics and potential allergic reactions.
-
Reduced Systemic Toxicity: By targeting DFO to a specific site, the systemic exposure can be reduced, potentially lowering the risk of common DFO-related side effects. Conjugation to polymers has been shown to significantly decrease the acute toxicity of DFO.
Troubleshooting Guides
Problem 1: Unexpected in vivo Toxicity
Q: My this compound conjugate is showing higher than expected toxicity in my animal model (e.g., weight loss, signs of distress, organ damage). What are the possible causes and how can I troubleshoot this?
A:
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Assess Linker Stability: Analyze plasma samples from treated animals to quantify the amount of unconjugated DFO. This can be done using LC-MS/MS.[4][5] 2. Optimize Linker Chemistry: If significant deconjugation is observed, consider using next-generation maleimides (e.g., dibromomaleimide) that form more stable linkages.[6] 3. Control Reaction pH: During the post-conjugation purification process, avoid basic pH conditions that can accelerate the retro-Michael reaction. |
| On-Target, Off-Tissue Toxicity | 1. Verify Target Expression Profile: Confirm the expression of your target antigen in the tissues showing toxicity using techniques like immunohistochemistry or qPCR. 2. Dose Reduction: Lower the dose of the conjugate to a level that maintains efficacy while minimizing toxicity. 3. Alternative Targeting Moiety: If off-tissue toxicity is unavoidable, consider a targeting moiety with a more restricted expression profile. |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize your Conjugate: Accurately determine the average DAR of your conjugate using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. 2. Optimize Conjugation Reaction: Adjust the molar ratio of this compound to your targeting molecule during the conjugation reaction to achieve a lower DAR. Higher DARs can lead to faster clearance and increased toxicity.[7] |
| Payload-Related Toxicity | 1. Reduce Dose: The observed toxicity may be a direct effect of the DFO payload. A dose-response study can help identify the maximum tolerated dose (MTD). 2. Conjugate to a Larger Moiety: Conjugating DFO to larger molecules like high molecular weight polymers has been shown to significantly reduce its toxicity.[8] |
Problem 2: Lower Than Expected in vivo Efficacy
Q: My this compound conjugate is not showing the expected therapeutic effect in my disease model. What could be the reasons and how can I address this?
A:
| Potential Cause | Troubleshooting Steps |
| Poor Tumor/Tissue Penetration | 1. Analyze Biodistribution: Perform a biodistribution study using a radiolabeled version of your conjugate to determine if it is reaching the target tissue.[9][10] 2. Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., more frequent, lower doses) to improve tissue exposure. 3. Co-administration with Unconjugated Antibody: In some cases, co-administering the ADC with the unconjugated antibody can improve tumor penetration.[11] |
| Inefficient Payload Release | 1. Assess Intracellular Processing: For conjugates that require internalization, confirm that your targeting moiety is efficiently internalized by the target cells. 2. Linker Design: If using a cleavable linker, ensure that the cleavage mechanism is active in the target tissue.[12] |
| Development of Resistance | 1. Analyze Target Expression: In long-term studies, tumors may downregulate the target antigen. Analyze post-treatment tissue samples to assess target expression levels.[13][14] 2. Investigate Drug Efflux: Cells can develop resistance by upregulating drug efflux pumps.[13] |
| Suboptimal Pharmacokinetics | 1. Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of your conjugate to ensure it has a sufficient half-life to reach the target tissue.[15] 2. Modify Conjugate Structure: The physicochemical properties of the conjugate can impact its PK. For example, increasing the hydrophilicity of the linker can improve the PK profile.[16] |
Quantitative Data Summary
Table 1: In Vivo Toxicity of Deferoxamine in Mice
| Compound | Administration Route | LD50 | Reference |
| Deferoxamine (DFO) | Intravenous | 250 mg/kg | [17] |
| Dextran-DFO Conjugate | Intravenous | ~4000 mg/kg (DFO equivalents) | [17] |
Table 2: Developmental Toxicity of Deferoxamine in Mice
| Parameter | Dosage | Observation | Reference |
| Maternal Toxicity NOAEL | < 44 mg/kg/day | Reduced body weight gain at higher doses. | [18] |
| Developmental Toxicity NOAEL | 176 mg/kg/day | Decrease in live fetuses per litter at 352 mg/kg/day. | [18] |
Experimental Protocols
Protocol 1: Maleimide Conjugation of Deferoxamine to a Thiol-Containing Protein
Objective: To covalently conjugate this compound to a protein (e.g., an antibody) containing free thiol groups.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
This compound
-
Conjugation Buffer: 1x PBS, pH 7.2-7.4
-
Anhydrous DMSO
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Desalting column or ultrafiltration device for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
(Optional) If reducing disulfide bonds to generate free thiols, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or an ultrafiltration device with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 2: Assessment of in vivo Neurotoxicity in Rodents
Objective: To evaluate the potential neurotoxic effects of a this compound conjugate in a rodent model.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats)
-
This compound conjugate
-
Vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Equipment for histological analysis
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Dosing:
-
Administer the this compound conjugate and vehicle control to respective groups of animals via the desired route (e.g., intravenous, intraperitoneal).
-
Include a positive control group treated with unconjugated DFO at a dose known to induce neurotoxicity.
-
-
Behavioral Monitoring:
-
Conduct behavioral tests at regular intervals throughout the study to assess for any deficits in motor function or learning and memory.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform histological staining (e.g., H&E, Fluoro-Jade) to assess for neuronal damage, particularly in the auditory and visual pathways.
-
-
Data Analysis:
-
Statistically compare the behavioral and histological data between the treatment groups and the vehicle control group.
-
Visualizations
Caption: Experimental workflow for the preparation and in vivo testing of this compound conjugates.
Caption: On-target vs. off-target pathways of this compound conjugates in vivo.
Caption: Troubleshooting logic for unexpected in vivo outcomes with this compound conjugates.
References
- 1. Deferoxamine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of lymphoma growth in vivo by combined treatment with hydroxyethyl starch deferoxamine conjugate and IgG monoclonal antibodies against the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo efficacy, toxicity and biodistribution of ultra-long circulating desferrioxamine based polymeric iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanogel-DFO Conjugates as a Model to Investigate Pharmacokinetics, Biodistribution, and Iron Chelation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Modulation of deferoxamine toxicity and clearance by covalent attachment to biocompatible polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of the developmental toxicity of deferoxamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deferoxamine attenuates iron-induced long-term neurotoxicity in rats with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deferoxamine halt rotenone-induced Parkinson's like symptoms in experimental rats: biochemical, neuroinflammatory, neurotransmitters, and histological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferoxamine interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding deferoxamine (DFO) interference with common laboratory assays. Deferoxamine, a potent iron chelator, can significantly impact the accuracy of various laboratory tests, leading to misinterpretation of experimental results. This guide offers insights into the mechanisms of interference, quantitative data on the effects, and detailed protocols for mitigation.
Frequently Asked Questions (FAQs)
Q1: Which laboratory assays are most susceptible to interference from deferoxamine?
A1: Deferoxamine primarily interferes with assays measuring iron and iron-related parameters due to its high affinity for ferric iron.[1] This includes serum iron, total iron-binding capacity (TIBC), unsaturated iron-binding capacity (UIBC), and ferritin immunoassays. Colorimetric assays are particularly vulnerable, as the reddish-brown color of the ferrioxamine (deferoxamine-iron complex) can cause spectral interference. There is also evidence of interference with certain enzymatic assays and potential impacts on liver function tests.
Q2: What is the primary mechanism of deferoxamine interference?
A2: The primary mechanism is the chelation of iron. In assays for serum iron, deferoxamine binds to iron, making it unavailable for the chromogenic reagents used in many automated methods. This typically leads to a falsely decreased measurement of serum iron.[2] In the case of ferritin immunoassays, the exact mechanism is less clear but may involve steric hindrance or conformational changes in the ferritin molecule upon iron chelation, affecting antibody binding. Additionally, the inherent color of the ferrioxamine complex can interfere with spectrophotometric readings in various assays.
Q3: Can deferoxamine affect coagulation assays?
A3: While direct, significant interference of deferoxamine with routine coagulation assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) is not well-documented in the provided search results, it is a theoretical possibility. Any substance that alters the ionic environment or interferes with the optical detection of clot formation could potentially affect these assays. For instance, other drugs have been shown to prolong PT and aPTT.[3][4] Given that deferoxamine is a chelator, it could potentially interact with calcium ions, which are essential for the coagulation cascade. However, specific studies quantifying this effect are needed.
Q4: How can I minimize or eliminate deferoxamine interference in my samples?
A4: The most effective strategy is to collect samples at a time when deferoxamine levels are at their lowest, typically right before the next dose (trough level). If this is not possible, several laboratory-based methods can be employed to mitigate interference. One common approach is solid-phase extraction (SPE) to remove the drug from the sample before analysis. It is crucial to validate any removal method to ensure it does not also remove the analyte of interest.
Troubleshooting Guides
Issue 1: Unexpectedly Low Serum Iron and High TIBC/UIBC Results
Possible Cause: Deferoxamine interference is a likely cause. Deferoxamine chelates serum iron, leading to an underestimation of its concentration by colorimetric methods. The now unbound transferrin leads to a falsely elevated TIBC and UIBC.
Troubleshooting Steps:
-
Review Patient Medication: Confirm if the patient is on deferoxamine therapy and the timing of the last dose relative to sample collection.
-
Sample Re-collection: If possible, collect a new sample at trough deferoxamine concentration (immediately before the next dose).
-
Alternative Assay Method: Consider using an alternative method for iron determination that is less susceptible to chelator interference, such as inductively coupled plasma-mass spectrometry (ICP-MS), although this is not routinely available in most clinical labs.
-
Sample Pre-treatment: If re-collection is not feasible, sample pre-treatment using solid-phase extraction (SPE) to remove deferoxamine can be attempted. See the detailed protocol below.
Issue 2: Discrepant Ferritin Levels in a Patient on Deferoxamine
Possible Cause: Deferoxamine can interfere with ferritin immunoassays, though the effect can be variable depending on the assay platform and the specific antibodies used. The interference can lead to either falsely low or falsely high results.
Troubleshooting Steps:
-
Consult Assay Manufacturer: Contact the manufacturer of the ferritin immunoassay to inquire about known interference from deferoxamine or other chelating agents.
-
Serial Dilution: Perform a serial dilution of the patient sample. If a non-linear relationship is observed between the dilution factor and the measured ferritin concentration, it may suggest the presence of an interfering substance.
-
Alternative Immunoassay Platform: Analyze the sample using a different ferritin immunoassay from another manufacturer, as antibody specificities and assay designs can vary, potentially reducing the interference.
-
Sample Pre-treatment: As with iron assays, SPE can be explored to remove deferoxamine prior to analysis.
Quantitative Data on Deferoxamine Interference
The following tables summarize the potential quantitative impact of deferoxamine and the analogous iron chelator deferasirox on key laboratory parameters. It is important to note that the extent of interference can vary based on the drug concentration, the specific assay method, and the analytical platform used.
Table 1: Reported Effects of Iron Chelators on Iron Metabolism Assays
| Parameter | Drug | Observed Effect on Measurement | Reference |
| Serum Iron | Deferoxamine | Falsely decreased | [5] |
| Serum Iron | Deferasirox | Falsely decreased | [2] |
| Total Iron-Binding Capacity (TIBC) | Deferoxamine | Falsely increased | |
| Unsaturated Iron-Binding Capacity (UIBC) | Deferasirox | Falsely increased | [2] |
| Serum Ferritin | Deferoxamine | Variable (can be falsely high or low) | |
| Serum Ferritin | Deferasirox | Variable |
Table 2: Potential Effects of Deferoxamine on Liver Function Tests
| Parameter | Observed Effect | Note | Reference |
| Alanine Aminotransferase (ALT) | May be elevated | Can be a sign of drug-induced liver injury rather than direct assay interference. | |
| Aspartate Aminotransferase (AST) | May be elevated | Can be a sign of drug-induced liver injury rather than direct assay interference. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Deferoxamine Removal from Serum/Plasma
This protocol provides a general guideline for removing deferoxamine from serum or plasma samples using a mixed-mode cation exchange SPE cartridge. Note: This protocol should be validated for your specific application to ensure efficient removal of deferoxamine without significant loss of the analyte of interest.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
SPE vacuum manifold
-
Conditioning solvent: Methanol
-
Equilibration solvent: Deionized water
-
Wash solvent 1: 2% Formic acid in deionized water
-
Wash solvent 2: Methanol
-
Elution solvent: 5% Ammonium hydroxide in methanol
-
Nitrogen evaporator
-
Reconstitution solvent appropriate for the subsequent assay
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load 500 µL of the patient serum or plasma onto the cartridge.
-
Washing 1: Pass 1 mL of 2% formic acid in water through the cartridge to wash away interfering substances while retaining deferoxamine.
-
Washing 2: Pass 1 mL of methanol through the cartridge to remove any remaining hydrophobic interferences.
-
Elution: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Deferoxamine should remain bound to the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical method.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for handling potential deferoxamine interference.
Caption: Deferoxamine's effect on the HIF-1α signaling pathway.
References
- 1. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Drugs Used in Intensive Care on Routine Coagulation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Falsely prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desferrioxamine infusion due to heparin interference with iron assay. A paediatric problem - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mal-Deferoxamine and Deferasirox for Brain Iron Chelation
For Researchers, Scientists, and Drug Development Professionals
The accumulation of iron in the brain is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in secondary injury following intracerebral hemorrhage.[1][2] Iron's ability to catalyze the formation of reactive oxygen species can lead to oxidative stress and neuronal damage.[3][4] Chelation therapy, which involves the use of agents that bind to and facilitate the removal of excess iron, is a promising therapeutic strategy.[2] This guide provides a comparative overview of two prominent iron chelators, Mal-Deferoxamine (Deferoxamine) and Deferasirox, with a focus on their potential for brain iron chelation.
Overview of Deferoxamine and Deferasirox
Deferoxamine (DFO) , also known as desferrioxamine, is a hexadentate iron chelator that has been a mainstay for treating systemic iron overload for decades.[2][5] It has a high affinity for ferric iron (Fe3+), forming a stable complex that is excreted primarily through the kidneys.[5][6] However, its use for brain iron chelation is hampered by its poor ability to cross the blood-brain barrier (BBB) when administered systemically, its short plasma half-life, and the need for parenteral administration.[2][7] To overcome these limitations, alternative delivery methods such as intranasal (IN) administration have been explored.[1][2]
Deferasirox (DFX) is a newer, orally active tridentate iron chelator.[8][9] It binds to iron in a 2:1 ratio and is primarily eliminated through the feces.[9][10] Its oral bioavailability offers a significant advantage in terms of patient compliance compared to the parenteral administration of DFO.[11] However, like DFO, its effectiveness for brain iron chelation is limited by the BBB.[7]
Comparative Efficacy in Brain Iron Reduction
Direct comparative studies of Deferoxamine and Deferasirox for brain iron chelation are limited. The available data is derived from separate preclinical and clinical studies investigating each drug's potential in various models of neurological disease.
Deferoxamine:
-
Preclinical Evidence: In a transgenic mouse model of Alzheimer's disease, intranasal DFO administration was shown to inhibit iron-induced amyloidogenic processing of amyloid precursor protein (APP) and reverse behavioral deficits.[12] Another study in wildtype mice demonstrated that low-dose oral DFO could decrease brain iron by 18% as measured by MRI and reduce levels of iron-storage and signaling proteins.[13][14][15] In animal models of traumatic brain injury, DFO has been shown to suppress post-injury iron overload and reverse cognitive deficits.[1]
-
Clinical Evidence: An early clinical trial in Alzheimer's patients using intramuscular DFO suggested a significant slowing of disease progression.[16] More recent efforts have focused on the potential of intranasal DFO to deliver the drug more effectively to the brain.[1]
Deferasirox:
-
Preclinical Evidence: In a study on aged rats, daily administration of Deferasirox for over four months prevented age-related iron accumulation and the overexpression of transferrin receptor 1 and ferritin in the brain.[3] It also reversed alterations in amyloid-β peptide metabolism.[3] In a rat model of Alzheimer's, lactoferrin-conjugated Deferasirox was shown to have higher brain permeability and neuroprotective effects.[17][18]
-
Clinical Evidence: A study in patients with aceruloplasminemia, a genetic disorder leading to iron accumulation in the brain and other organs, found that short-term Deferasirox treatment was effective in reducing liver iron but had no effect on brain iron accumulation or neurological symptoms.[7] However, some case reports suggest potential neurological improvements with Deferasirox in aceruloplasminemia.[19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Deferoxamine and Deferasirox on brain iron and related markers. It is important to note that direct comparisons are challenging due to differences in experimental models, dosages, and analytical methods.
Table 1: Preclinical Efficacy of Deferoxamine on Brain Iron and Neuropathology
| Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Intranasal, 200 mg/kg every other day | 90 days | Reversed iron-induced memory deficits; Inhibited amyloidogenic APP processing. | [12] |
| Wildtype C57BL/6 Mice | Oral (in chow) | 2 weeks | Decreased brain iron by 18% (MRI); Reduced ferritin light and heavy chains by >30%. | [13][14][15] |
| Rat Model of TBI | Not specified | Not specified | Suppressed post-TBI iron overload; Reversed hydrocephalus and cognitive deficits. | [1] |
Table 2: Preclinical Efficacy of Deferasirox on Brain Iron and Neuropathology
| Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |
| Aged Rats | Oral | > 4 months | Prevented age-related brain iron accumulation; Reversed altered amyloid-β metabolism. | [3] |
| Rat Model of Alzheimer's | Intraperitoneal (Lactoferrin-conjugated) | Not specified | Attenuated learning deficits induced by beta-amyloid injection. | [17][18] |
Physicochemical and Pharmacokinetic Properties
The ability of a drug to cross the BBB is a critical factor for its efficacy as a brain iron chelator. The following table compares key properties of Deferoxamine and Deferasirox.
Table 3: Comparative Properties of Deferoxamine and Deferasirox
| Property | Deferoxamine | Deferasirox | Reference |
| Administration Route | Subcutaneous/Intravenous/Intramuscular/Intranasal | Oral | [11][20] |
| Bioavailability | Poorly absorbed orally | ~70% (oral suspension) | [9][20] |
| Plasma Half-life | ~20-30 minutes | 8-16 hours | [2][8] |
| Protein Binding | <10% | ~99% (to albumin) | [6][9] |
| Excretion | Primarily renal | Primarily fecal (via bile) | [6][9] |
| BBB Permeability | Low (systemic), Improved with intranasal delivery | Low | [2][7] |
Mechanisms of Action and Experimental Workflows
The primary mechanism of action for both drugs is the chelation of excess iron, thereby preventing it from participating in oxidative reactions. In the context of neurodegeneration, this can lead to a reduction in oxidative stress and its downstream consequences.
The preclinical evaluation of brain iron chelators typically follows a standardized workflow to assess their efficacy and safety.
References
- 1. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease [mdpi.com]
- 2. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oral Iron Chelator, Deferasirox, Reverses the Age-Dependent Alterations in Iron and Amyloid-β Homeostasis in Rat Brain: Implications in the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hepatic but not brain iron is rapidly chelated by deferasirox in aceruloplasminemia due to a novel gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nbinno.com [nbinno.com]
- 11. dovepress.com [dovepress.com]
- 12. Intranasal deferoxamine reverses iron-induced memory deficits and inhibits amyloidogenic APP processing in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enhanced brain delivery of deferasirox-lactoferrin conjugates for iron chelation therapy in neurodegenerative disorders: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deferasirox Might Be Effective for Microcytic Anemia and Neurological Symptoms Associated with Aceruloplasminemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Deferoxamine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deferoxamine (DFO), a potent iron chelator, has garnered significant attention for its neuroprotective properties in various in vivo models of neurological disorders. This guide provides a comprehensive comparison of DFO's efficacy with alternative iron chelators, supported by experimental data. We delve into the detailed methodologies of key experiments and visualize the intricate signaling pathways and experimental workflows.
Comparative Efficacy of Iron Chelators in Neuroprotection
The neuroprotective effects of Deferoxamine have been extensively studied across a range of animal models, demonstrating its potential to mitigate neuronal damage. Here, we present a summary of the quantitative outcomes of DFO treatment and compare it with other iron chelators, Deferiprone and Deferasirox.
Table 1: Quantitative In Vivo Efficacy of Deferoxamine in Neuroprotection
| Neurological Disorder Model | Animal Model | Deferoxamine (DFO) Dosage | Key Outcome Measures | Results | Reference |
| Traumatic Brain Injury (TBI) | Controlled Cortical Impact (CCI) in Mice | 100 mg/kg, i.p. | Neurological Severity Score (NSS) | Significant improvement in NSS compared to vehicle. | [1] |
| Cerebral Blood Flow | Increased cerebral blood flow post-injury. | [1] | |||
| Morris Water Maze (MWM) | Improved performance in the MWM test. | [1] | |||
| Lateral Fluid-Percussion in Rats | 100 mg/kg | Lateral Ventricle Volume | Reduced ipsilateral (5.6 ± 0.9 mm³) and contralateral (4.7 ± 0.8 mm³) ventricular volume compared to vehicle (12.8 ± 1.2 mm³ and 11.3 ± 1.9 mm³, respectively).[2][3] | [2][3] | |
| Alzheimer's Disease (AD) | APP/PS1 Transgenic Mice | 10mg/kg/day | Insoluble Fibrillar Amyloid | Decreased by 50%.[4] | [4] |
| Soluble Aβ Monomers (Aβ40 and -42) | 2-fold increase.[4] | [4] | |||
| 4-Hydroxynonenal (HNE) Levels | Reduced by 50%.[4] | [4] | |||
| Glutathione Peroxidase 4 (GPX4) & GSTA4 | Increased by 50%.[4] | [4] | |||
| Intracerebral Hemorrhage (ICH) | Aged Fischer 344 Rats | >10 mg/kg for >2 days | White Matter Loss | Attenuated white matter loss (e.g., 7 days treatment: 6.3 ± 4.8% vs. 33.6 ± 15.2% in vehicle).[5][6] | [5][6] |
Table 2: Comparative In Vivo Efficacy of Deferoxamine, Deferiprone, and Deferasirox in Neuroprotection
| Neurological Disorder Model | Animal Model | Compound | Dosage | Key Outcome Measures | Results | Reference |
| Germinal Matrix Hemorrhage | Neonatal Rat | Deferiprone | Not Specified | Upregulation of Mitochondrial Ferritin (FTMT) | Deferiprone significantly increased FTMT expression. | [7] |
| Deferoxamine | Not Specified | Upregulation of Mitochondrial Ferritin (FTMT) | Deferoxamine markedly decreased FTMT expression. | [7] | ||
| Alzheimer's Disease & Tauopathy | Tau/APP Mice | Deferasirox | Not Specified | Phosphorylated Tau (p-tau) Levels (Western Blot) | 53% decrease in p-tau levels (p=0.03).[8] | [8] |
| Tau/Tau Mice | Deferasirox | Not Specified | Phosphorylated Tau (p-tau) Levels (Western Blot) | 24% decrease in p-tau levels (p=0.64).[8] | [8] | |
| Tau/APP Mice | Deferasirox | Not Specified | Neurofibrillary Tangles (NFTs) Area (Immunohistochemistry) | 15% decrease in NFT area (p=0.57).[8] | [8] | |
| Tau/Tau Mice | Deferasirox | Not Specified | Neurofibrillary Tangles (NFTs) Area (Immunohistochemistry) | 25% decrease in NFT area (p=0.22).[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury
The CCI model is a widely used method to induce a reproducible TBI in rodents.[9][10][11][12]
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. The head is shaved and sterilized before being fixed in a stereotaxic frame.
-
Craniotomy: A midline scalp incision is made to expose the skull. A craniotomy of a specific diameter (e.g., 5mm) is performed over the desired cortical region (e.g., the parietal cortex) using a high-speed drill, keeping the dura mater intact.
-
Impact Induction: A pneumatic or electromagnetic impactor with a specific tip diameter (e.g., 3mm) is positioned perpendicular to the exposed dura. The impact is delivered at a set velocity (e.g., 4 m/s) to a defined depth (e.g., 2mm) for a specific duration (e.g., 150ms).
-
Post-operative Care: After the impact, the scalp is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered as required. Sham-operated animals undergo the same surgical procedure without the impact.
Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory
The MWM is a behavioral test used to assess hippocampal-dependent spatial learning and memory in rodents.[13][14][15][16][17]
-
Apparatus: A circular pool (e.g., 1.2m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants of the pool. Various visual cues are placed around the pool for spatial orientation.
-
Acquisition Phase: Mice are trained over several days (e.g., 5 consecutive days) with multiple trials per day (e.g., 4 trials). In each trial, the mouse is released from a different starting position and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: On the day following the last training day, the platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Deferoxamine are mediated through complex signaling pathways. We provide Graphviz diagrams to visualize these mechanisms and the experimental workflow.
References
- 1. Deferoxamine reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferoxamine attenuates acute hydrocephalus after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferoxamine attenuates acute hydrocephalus after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferoxamine treatment decreases amyloid fibrils and lowers iron mediated oxidative damage in ApoEFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine reduces intracerebral hemorrhage-induced white matter damage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferoxamine reduces intracerebral hemorrhage-induced white matter damage in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled cortical impact model for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. UC Davis - Morris Water Maze [protocols.io]
A Comparative Analysis of Iron Chelators in Neurodegenerative Diseases: A Guide for Researchers
The accumulation of iron in the brain is a key pathological feature in several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and neurodegeneration with brain iron accumulation (NBIA). This excess iron can catalyze the formation of toxic reactive oxygen species, leading to oxidative stress and neuronal cell death. Iron chelators, which are molecules that can bind to and remove excess iron, have emerged as a promising therapeutic strategy to mitigate this iron-induced neurotoxicity. This guide provides a comparative analysis of three prominent iron chelators—Deferiprone, Deferoxamine, and Deferasirox—examining their efficacy, mechanisms of action, and safety profiles based on available experimental data.
Performance Comparison of Iron Chelators
The following tables summarize the key characteristics and clinical trial outcomes for Deferiprone, Deferoxamine, and Deferasirox in the context of neurodegenerative diseases.
| Characteristic | Deferiprone (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) |
| Administration | Oral | Intramuscular, Intravenous, Intranasal | Oral |
| Blood-Brain Barrier Permeability | High[1][2] | Low (systemic), Higher (intranasal)[3][4] | Can cross the blood-brain barrier |
| Mechanism of Action | Binds to labile iron pool, inhibits ferroptosis[5] | High-affinity iron chelation, activates HIF-1α pathway, reduces oxidative stress[3][6][7] | Binds to iron, may directly inhibit tau aggregation[8] |
| Primary Neurodegenerative Disease Studied | Parkinson's Disease, NBIA | Alzheimer's Disease | Alzheimer's Disease, Parkinson's Disease (preclinical) |
Table 1: General Characteristics of Iron Chelators
| Clinical Trial / Study | Iron Chelator | Disease | Key Findings (Quantitative) | Reference |
| FAIRPARK-II | Deferiprone | Parkinson's Disease | Worsening of MDS-UPDRS total score by 15.6 points vs. 6.3 in placebo (p<0.001)[9] | [9][10] |
| Pilot Study | Deferiprone | NBIA | Increase in globus pallidus T2* value from baseline (e.g., 24.6 to 33.6 at 12 months)[11][12] | [11][12] |
| Clinical Trial | Deferoxamine | Alzheimer's Disease | 2.2-point improvement on modified ADAS-Cog12 scale (p=0.0173) | [13] |
| Preclinical Study | Intranasal Deferoxamine | Alzheimer's Model (rats) | Rescued cognitive impairment in Morris Water Maze test | [14][15][16] |
| Preclinical Study | Deferasirox | Alzheimer's/Tauopathy Models (mice) | Trend of decreased hyperphosphorylated tau | [8] |
Table 2: Summary of Key Experimental Data for Iron Chelators
Signaling Pathways and Mechanisms of Action
Iron chelators exert their neuroprotective effects through various signaling pathways. A primary mechanism is the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.
Deferoxamine, particularly when administered intranasally, has been shown to activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which upregulates neuroprotective genes.[3][6][7][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of iron chelators.
Measurement of Brain Iron Levels using MRI (R2/T2 Relaxometry)
This non-invasive technique is used to quantify iron deposition in specific brain regions.
Protocol:
-
MRI Acquisition: Acquire susceptibility-weighted MR images using a three-dimensional gradient-echo sequence. Typical parameters include a repetition time (TR) of 58 ms, an echo time (TE) of 20 ms, and a flip angle of 20°.[18][19]
-
Image Processing: Generate R2* (1/T2*) maps from the acquired multi-echo data.
-
Region of Interest (ROI) Analysis: Manually or automatically draw ROIs on specific brain structures (e.g., globus pallidus, substantia nigra) on the R2* maps.
-
Data Extraction: Calculate the mean R2* or T2* values within each ROI. An increase in T2* or a decrease in R2* generally indicates a reduction in iron content.[11][12][20]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Oxidative Stress
This assay measures lipid peroxidation, a key indicator of oxidative stress.
Protocol:
-
Sample Preparation: Homogenize brain tissue samples in RIPA buffer with protease inhibitors.[21] Centrifuge the homogenate and collect the supernatant.
-
Acid Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[22] Incubate on ice and then centrifuge.
-
Reaction with TBA: Mix the resulting supernatant with an equal volume of 0.67% Thiobarbituric Acid (TBA).[22]
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes to allow the formation of a pink-colored product.[22]
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.[22] The amount of TBARS is proportional to the absorbance.
MTT Assay for Neuronal Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Plate primary neurons in a 96-well plate and allow them to adhere and differentiate.
-
Treatment: Treat the cells with the iron chelator and/or a neurotoxic agent.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm (or 590 nm) using a microplate reader.[23] The absorbance is directly proportional to the number of viable cells.
Conclusion
Iron chelation therapy holds significant promise for the treatment of neurodegenerative diseases. Deferiprone, with its ability to cross the blood-brain barrier, has shown mixed results in clinical trials for Parkinson's disease but appears more promising for NBIA.[9][24] Deferoxamine, especially via intranasal delivery, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[14][15][16] Deferasirox is in earlier stages of investigation for neurodegenerative disorders. The choice of an appropriate iron chelator will depend on the specific disease, the desired mechanism of action, and the safety and tolerability profile. Further research, including large-scale, randomized controlled trials, is necessary to fully elucidate the therapeutic potential of these agents in neurodegeneration.
References
- 1. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot trial of deferiprone for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Deferoxamine Provides Increased Brain Exposure and Significant Protection in Rat Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Ferroptosis and Emerging Links to the Pathology of Neurodegenerative Diseases [frontiersin.org]
- 6. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal deferoxamine can improve memory in healthy C57 mice, suggesting a partially non‐disease‐specific pathway of functional neurologic improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. haematologica.org [haematologica.org]
- 12. A pilot trial of deferiprone for neurodegeneration with brain iron accumulation | Haematologica [haematologica.org]
- 13. neurologylive.com [neurologylive.com]
- 14. Intranasal deferoxamine affects memory loss, oxidation, and the insulin pathway in the streptozotocin rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Brain Iron Content Based on Magnetic Resonance Imaging (MRI): Comparison among Phase Value, R2* and Magnitude Signal Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Brain Iron Content Based on Magnetic Resonance Imaging (MRI): Comparison among Phase Value, R2* and Magnitude Signal Intensity | PLOS One [journals.plos.org]
- 20. elibrary.tsri.or.th [elibrary.tsri.or.th]
- 21. interchim.fr [interchim.fr]
- 22. mmpc.org [mmpc.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Deferiprone - NBIA Disorders Association [nbiadisorders.org]
Navigating the Landscape of Iron Chelation: A Comparative Guide to Mal-Deferoxamine and Novel Oral Chelators
For researchers, scientists, and drug development professionals, the quest for more effective and patient-friendly iron chelation therapies is a continuous endeavor. Deferoxamine (DFO), the historical standard of care, has been joined by a new generation of oral iron chelators. This guide provides a comprehensive comparison of the preclinical efficacy of Mal-Deferoxamine, a chemically modified derivative of DFO, with the established clinical performance of the novel oral iron chelators, Deferiprone (DFP) and Deferasirox (DFX).
Iron overload, a consequence of chronic blood transfusions in conditions like β-thalassemia and sickle cell disease, can lead to severe organ damage and mortality if left untreated.[1] Chelation therapy is the cornerstone of managing this iron burden.[2] While Deferoxamine has been effective for decades, its parenteral administration route poses significant challenges to patient compliance.[3] This has spurred the development of orally bioavailable agents like Deferiprone and Deferasirox, which have revolutionized the management of transfusional iron overload.[2][4]
In parallel to the development of new chelating molecules, researchers have explored chemical modifications of Deferoxamine to enhance its therapeutic profile. This compound, a conjugate of Deferoxamine and a maleimide linker, represents one such strategy. This modification allows for the attachment of Deferoxamine to larger molecules, such as polymers or proteins, to improve its pharmacokinetic properties, including a longer plasma half-life.[3][5]
Comparative Efficacy of Iron Chelators
The efficacy of iron chelators is primarily assessed by their ability to reduce iron levels in the body, most commonly measured by serum ferritin levels and liver iron concentration (LIC).[1] Below is a summary of the performance of Deferoxamine, Deferiprone, Deferasirox, and preclinical data on Deferoxamine conjugates.
| Chelator | Administration Route | Key Efficacy Findings | Reference |
| Deferoxamine (DFO) | Subcutaneous or Intravenous | Effective in reducing serum ferritin and LIC.[6] A study on thalassemia patients showed a gradual drop in mean serum ferritin from 3480+/-417 to 2819+/-292 µg/L over 24 months.[7] | [6][7] |
| Deferiprone (DFP) | Oral | Shown to be as effective as Deferoxamine in some studies.[7] In a comparative study, patients on Deferiprone (75 mg/kg/d) saw their mean serum ferritin drop from 3663+/-566 to 2599+/-314 µg/L in 6 months.[7] | [7] |
| Deferasirox (DFX) | Oral | Demonstrated non-inferiority to Deferoxamine in reducing LIC.[1] A meta-analysis showed DFX was as effective as DFO in managing iron overload in patients with Sickle Cell Anemia.[1] | [1] |
| This compound (as a conjugate) | Preclinical (various) | Preclinical studies on DFO conjugates aim to improve efficacy. For instance, a polyrotaxane-DFO conjugate substantially reduced serum ferritin in an iron-overload mouse model, an effect not seen with free DFO.[3] Silica particles functionalized with maleimide-DFO showed high iron adsorption capacity (up to 140.65 mg/g).[5] | [3][5] |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for critical evaluation. Below are outlines of key experimental protocols used to assess iron chelator performance.
Measurement of Serum Ferritin
Serum ferritin is a common biomarker for assessing total body iron stores.
-
Principle: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are typically used to quantify serum ferritin levels.
-
Procedure:
-
Collect a blood sample from the patient.
-
Separate the serum by centrifugation.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves the binding of serum ferritin to a specific antibody coated on a microplate, followed by the addition of a secondary antibody conjugated to an enzyme.
-
A substrate is added, and the resulting color change is measured spectrophotometrically.
-
The concentration of ferritin is determined by comparing the absorbance to a standard curve.
-
Determination of Liver Iron Concentration (LIC)
LIC is a more direct and accurate measure of hepatic iron stores.
-
Biopsy with Atomic Absorption Spectrometry (AAS):
-
Principle: This is the gold standard for LIC measurement. A liver biopsy sample is chemically processed to measure the total iron content.
-
Procedure:
-
Obtain a liver biopsy sample.
-
The tissue is dried to a constant weight.
-
The dried tissue is then digested using strong acids.
-
The iron concentration in the resulting solution is measured using AAS, which quantifies the amount of light absorbed by iron atoms.
-
-
-
Magnetic Resonance Imaging (MRI) R2 or T2*:
-
Principle: MRI-based methods are non-invasive and rely on the principle that iron deposition in tissues alters the local magnetic field, leading to a faster relaxation of protons. The relaxation rates (R2 or R2*) are proportional to the tissue iron concentration.
-
Procedure:
-
The patient undergoes an MRI scan of the liver.
-
Specific pulse sequences are used to acquire images at different echo times.
-
The signal intensity decay over the echo times is used to calculate the R2 or T2* relaxation time.
-
The LIC is then estimated using a calibrated equation that relates the relaxation rate to the iron concentration.
-
-
Synthesis of this compound Conjugates
This protocol outlines the general steps for conjugating Deferoxamine to a maleimide-functionalized molecule.
-
Principle: The primary amine group of Deferoxamine reacts with the maleimide group via a Michael addition reaction to form a stable thioether bond.
-
Procedure:
-
Preparation of Maleimide-Functionalized Molecule: A molecule of interest (e.g., a polymer, protein) is first functionalized with a maleimide group using appropriate chemical linkers.
-
Conjugation Reaction: Deferoxamine is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The maleimide-functionalized molecule is then added to the Deferoxamine solution.
-
Reaction Conditions: The reaction is typically carried out at room temperature for a specific duration (e.g., 2-4 hours).
-
Purification: The resulting this compound conjugate is purified from unreacted components using techniques like dialysis or size-exclusion chromatography.
-
Characterization: The successful conjugation is confirmed using analytical techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.[5]
-
Signaling Pathways and Experimental Workflows
Iron chelation therapy impacts cellular processes beyond simple iron removal. One of the key pathways affected is ferroptosis , an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
Caption: Iron chelators inhibit ferroptosis by reducing the labile iron pool.
The workflow for evaluating a novel iron chelator typically involves a multi-step process, from initial chemical synthesis to preclinical and clinical evaluation.
Caption: Workflow for the development and evaluation of a novel iron chelator.
Conclusion
The development of oral iron chelators like Deferiprone and Deferasirox has significantly improved the quality of life and treatment adherence for patients with chronic iron overload. These agents have demonstrated comparable efficacy to the parenteral standard, Deferoxamine. This compound represents a promising preclinical strategy to enhance the therapeutic properties of Deferoxamine through conjugation, potentially leading to improved pharmacokinetics and targeted delivery. While direct clinical comparisons are not yet available, the initial preclinical data for Deferoxamine conjugates suggest that modifying existing chelators is a viable approach to further advance iron chelation therapy. Future research should focus on translating these promising preclinical findings into clinically evaluated therapies.
References
- 1. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combating iron overload: a case for deferoxamine-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy of deferoxamine iron chelation therapy in adults with acquired transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating HIF-1α Induction by Deferoxamine: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, accurate validation of Hypoxia-Inducible Factor-1α (HIF-1α) induction is critical. Deferoxamine (DFO), an iron chelator, is a widely used chemical agent to mimic hypoxic conditions and stabilize HIF-1α. This guide provides a comprehensive comparison of DFO with other chemical inducers, supported by experimental data, and offers detailed protocols for validating HIF-1α induction using Western blot analysis.
HIF-1α is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, it is rapidly degraded. However, under hypoxic conditions or in the presence of hypoxia-mimetic agents like DFO, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Western blot is the gold-standard technique for detecting and quantifying the stabilization of HIF-1α protein.
Mechanism of DFO-Induced HIF-1α Stabilization
Under normal oxygen levels, prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, targeting it for ubiquitin-mediated proteasomal degradation. DFO, by chelating intracellular iron, a crucial cofactor for PHD activity, inhibits these enzymes. This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and accumulation within the cell.
Comparison of Chemical Inducers for HIF-1α
While DFO is a potent inducer of HIF-1α, other chemical agents are also commonly used. The choice of inducer can depend on the specific cell type and experimental goals.
| Inducer | Mechanism of Action | Typical Concentration | Typical Incubation Time | Fold Induction of HIF-1α (Relative to Control) | Cell Type/Model | Reference |
| Deferoxamine (DFO) | Iron Chelator, inhibits PHDs | 100 - 200 µM | 4 - 24 hours | ~4.03-fold at 4h | Neonatal Rat Brain | [1] |
| 100 µM | 24 hours | Significant Increase | SCC-15 cells | [2] | ||
| 50 - 200 µM | 48 hours | Dose-dependent increase | HT29, HCT116 cells | [3] | ||
| Cobalt Chloride (CoCl₂) | Competes with iron for binding to PHDs | 100 - 150 µM | 4 - 16 hours | No significant increase in nuclear HIF-1α | Lung Explants | [4] |
| 150 µM | up to 48 hours | Sustained increase | Huh7 cells | [5] | ||
| Dimethyloxalylglycine (DMOG) | Pan-hydroxylase inhibitor (competes with 2-oxoglutarate) | 0.1 - 1 mM | 4 - 24 hours | Increased nuclear HIF-1α | Lung Explants | [4] |
Experimental Protocol: Validating HIF-1α Induction by Western Blot
This protocol outlines the key steps for performing a Western blot to detect DFO-induced HIF-1α.
Key Considerations and Troubleshooting
-
Rapid Degradation: HIF-1α has a very short half-life under normoxic conditions. All sample preparation steps should be performed quickly and on ice.[4]
-
Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a cleaner and more robust signal.[6]
-
Positive and Negative Controls: Always include an untreated (normoxic) sample as a negative control and a known inducer like CoCl₂ or a hypoxic chamber-treated sample as a positive control.[4]
-
Loading Controls: Use appropriate loading controls. For whole-cell lysates, β-actin or GAPDH are common. For nuclear extracts, Lamin B1 or PCNA are more suitable.
-
Antibody Selection: Use a well-validated primary antibody specific for HIF-1α. The expected molecular weight of HIF-1α is approximately 120 kDa.[2]
Logical Troubleshooting Flowchart
Conclusion
Validating HIF-1α induction by Deferoxamine using Western blot is a robust method when performed with careful attention to protocol details. By understanding the mechanism of DFO action, comparing it to other inducers, and following a meticulous experimental workflow, researchers can confidently and accurately quantify HIF-1α stabilization. This guide provides the necessary framework for achieving reliable and reproducible results in the study of hypoxia-related cellular processes.
References
- 1. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cobalt stimulates HIF-1-dependent but inhibits HIF-2-dependent gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral versus Injectable Deferoxamine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deferoxamine Administration Routes with Supporting Experimental Data
Deferoxamine (DFO), a potent iron chelator, has been a cornerstone in the management of iron overload for decades. Traditionally administered via injection, recent research has explored the potential of oral formulations to improve convenience and patient compliance. This guide provides a comparative overview of oral and injectable Deferoxamine in research models, focusing on their pharmacokinetic profiles, efficacy, and underlying mechanisms of action. While direct comparative studies are limited, this document synthesizes available preclinical data to inform researchers on the characteristics of each administration route.
Performance Comparison: Oral vs. Injectable Deferoxamine
The primary distinction between oral and injectable Deferoxamine lies in their bioavailability and subsequent systemic exposure. Injectable formulations, particularly subcutaneous and intravenous routes, ensure direct entry into the systemic circulation, leading to predictable pharmacokinetic profiles. In contrast, oral Deferoxamine exhibits very poor absorption from the gastrointestinal tract.
| Parameter | Injectable Deferoxamine (Nanoparticle Formulation in Rats)[1][2][3] | Oral Deferoxamine (in Mice) |
| Bioavailability | Favorable (47-107% for subcutaneous DFO-nanoparticles)[1][2][3] | Very low; primarily local effects in the GI tract[4] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Not typically measured due to poor systemic absorption |
| Time to Peak Concentration (Tmax) | Rapid absorption observed within 2 hours for subcutaneous DFO-nanoparticles[2] | Not applicable for systemic levels |
| Elimination Half-life (t½) | Biphasic: 2.0-3.2 hours (intravenous DFO-nanoparticles); Prolonged: 5.7-10.1 hours (subcutaneous DFO-nanoparticles)[1][2][3] | Not determined systemically |
| Clearance | Dose-dependent (0.111–0.179 L/h/kg for intravenous DFO-nanoparticles)[1][2] | Not applicable for systemic clearance |
| Primary Route of Excretion | Renal[1][2] | Fecal (unabsorbed drug) |
| Reported Efficacy | Effective in reducing systemic iron levels and tissue iron deposition[1] | Can reduce dietary iron absorption in the gut; shown to decrease brain iron when administered in chow over time, suggesting some level of absorption and systemic effect with chronic dosing.[5][6] |
Experimental Protocols
Induction of Iron Overload in Rodent Models
A common method to induce iron overload in mice or rats for chelation studies involves the parenteral administration of iron dextran.
Protocol:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Iron Dextran Administration: Administer iron dextran intraperitoneally (i.p.) at a dose of 100 mg/kg body weight.[7][8]
-
Dosing Schedule: Injections can be given multiple times a week (e.g., four times a week) for several weeks (e.g., four weeks) to establish a significant iron overload.[8]
-
Equilibration Period: Allow for an equilibration period of at least one month after the final iron dextran injection before initiating chelation therapy to ensure the distribution of iron into tissues.[7]
-
Verification of Iron Overload: Iron overload can be confirmed by measuring serum ferritin levels, transferrin saturation, and quantifying iron content in tissues such as the liver and spleen using techniques like atomic absorption spectrometry or histological staining (e.g., Perls' Prussian Blue).
Administration of Injectable Deferoxamine (Subcutaneous)
Protocol:
-
Preparation of Deferoxamine Solution: Dissolve Deferoxamine mesylate powder in sterile water for injection to the desired concentration.
-
Animal Restraint: Gently restrain the mouse or rat.
-
Injection Site: Lift the skin on the back of the neck or flank to create a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the Deferoxamine solution subcutaneously.
-
Dosage: A typical dosage for iron chelation studies in rodents can range from 20 to 100 mg/kg/day.[9]
Administration of Oral Deferoxamine (Oral Gavage)
Protocol:
-
Preparation of Deferoxamine Suspension: Suspend Deferoxamine mesylate powder in a suitable vehicle, such as sterile water or a 0.5% carboxymethylcellulose solution.
-
Animal Restraint: Restrain the mouse or rat firmly but gently to prevent movement and injury.
-
Gavage Needle Insertion: Use a ball-tipped gavage needle appropriate for the size of the animal. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administration: Slowly administer the Deferoxamine suspension.
-
Dosage: Dosages for oral administration in research models can vary significantly depending on the study's objective.
Mechanism of Action: The HIF-1α Signaling Pathway
Deferoxamine's therapeutic effects extend beyond simple iron chelation. It is a well-established stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[10]
Mechanism: Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, an iron-dependent process. This hydroxylation targets HIF-1α for ubiquitination and subsequent proteasomal degradation. By chelating intracellular iron, Deferoxamine inhibits PHD activity. This prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes involved in angiogenesis, erythropoiesis, and cell survival.[11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking action of parenteral desferrioxamine on iron absorption in rodents and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Naringin Chelates Excessive Iron and Prevents the Formation of Amyloid-Beta Plaques in the Hippocampus of Iron-Overloaded Mice [frontiersin.org]
- 9. A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of Mal-Deferoxamine for iron chelation
For researchers, scientists, and drug development professionals, understanding the specificity of iron chelators is paramount for therapeutic efficacy and safety. This guide provides a detailed comparison of prominent iron chelators, with a focus on Deferoxamine and its alternatives, supported by experimental data and methodologies.
Mechanism of Action and Comparative Efficacy
Iron chelators are essential for managing iron overload, a condition that can arise from chronic blood transfusions in diseases like beta-thalassemia and sickle cell disease. The primary goal of chelation therapy is to bind with excess iron, forming a complex that can be safely excreted from the body, thereby preventing organ damage.[1][2] The most commonly used iron chelators are Deferoxamine (DFO), Deferiprone (L1), and Deferasirox (DFX).[2][3][4]
Deferoxamine (DFO) is a hexadentate chelator, meaning it uses six points of attachment to bind to iron in a 1:1 ratio.[5] Produced by the bacterium Streptomyces pilosus, DFO has a strong affinity for ferric iron (Fe3+).[4][6] It primarily chelates non-transferrin bound iron (NTBI) in the plasma and iron from ferritin stores.[7][8] The resulting ferrioxamine complex is water-soluble and excreted through urine and bile.[7][9] While highly effective, DFO has poor oral bioavailability and typically requires subcutaneous infusions over several hours, which can impact patient compliance.[2][5]
Deferiprone (L1) is a bidentate chelator, requiring three molecules to bind to one iron atom. It is an orally active drug that has shown comparable efficacy to DFO in reducing serum ferritin levels.[10] Some studies suggest Deferiprone may be more effective at removing cardiac iron than DFO.[1]
Deferasirox (DFX) is a tridentate oral chelator that binds iron in a 2:1 ratio.[2] It has a long plasma half-life, allowing for once-daily dosing.[4] Clinical trials have demonstrated that DFX is as effective as DFO in reducing liver iron concentrations and serum ferritin levels.[1][4]
The following diagram illustrates the general mechanism of iron chelation therapy.
References
- 1. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model-Based Optimisation of Deferoxamine Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Deferoxamine's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deferoxamine's (DFO) therapeutic effects across various preclinical and clinical studies. It aims to offer an objective analysis of its performance against alternative iron chelators, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
I. Comparative Efficacy of Deferoxamine in Neurological Disorders
Deferoxamine, a potent iron chelator, has been extensively investigated for its neuroprotective properties in various models of neurological injury, particularly intracerebral hemorrhage (ICH) and traumatic brain injury (TBI). Its primary mechanism is the chelation of excess iron, which mitigates iron-mediated oxidative stress and subsequent neuronal damage.
A systematic review and meta-analysis of 20 animal studies on ICH revealed that DFO significantly reduced brain water content and improved neurobehavioral scores.[1][2] The most effective therapeutic window was identified as 2-4 hours post-ICH, with optimal dosages ranging from 10-50 mg/kg depending on the animal species.[1][2] In aged rats, a model that more closely resembles the clinical population for ICH, DFO was shown to reduce white matter damage, caudate atrophy, and neurological deficits.[3] Furthermore, studies in aged rats demonstrated that DFO reduces acute ICH-induced neuronal death and suppresses the upregulation of ferritin in the ipsilateral basal ganglia.[4]
In the context of TBI, DFO has been shown to ameliorate secondary injury by inhibiting ferroptosis and neuroinflammation.[5] It achieves this by reducing the accumulation of iron, lipid peroxides, and reactive oxygen species (ROS).[5] Animal studies have also indicated that DFO can accelerate the absorption of intracranial hemorrhage and reduce acute hemorrhage-induced edema.[6] A prospective randomized controlled trial in TBI patients with intracerebral hematoma found that DFO treatment led to faster hemorrhage absorption and better 6-month outcomes compared to the control group.[6]
However, the therapeutic efficacy of DFO is not universally reported. Some studies have found that while DFO diminished parenchymal iron levels, it failed to attenuate functional impairment or lesion volume after ICH.[7][8] These discrepancies may be attributable to differences in the animal models, timing of intervention, and dosage used.
Quantitative Comparison of Deferoxamine Efficacy in Preclinical Models
| Study Focus | Animal Model | Deferoxamine Dosage & Administration | Key Findings | Reference |
| Intracerebral Hemorrhage | Rat | 10, 50, 100 mg/kg, intramuscularly, 2h post-ICH and every 12h for up to 7 days | Reduced white matter loss, brain edema, neurological deficits, and brain atrophy. | [3][4] |
| Intracerebral Hemorrhage | Rat | 50 mg/kg, intraperitoneally, 2h post-ICH and every 12h for up to 3 days | In combination with minocycline, significantly reduced neuronal death, suppressed microglia/macrophage activation, and decreased iron accumulation. | [9] |
| Traumatic Brain Injury | Mouse | Not specified | Reduced iron accumulation, lipid peroxides, ROS, and modulated ferroptosis-related indicators. Ameliorated neuroinflammation. | [5] |
| Traumatic Brain Injury | Rat | Not specified | Attenuated acute hydrocephalus. | [10] |
| Hypoxic-Ischemic Brain Injury | Mouse | 100 mg/kg, subcutaneously, 10 min and 24h post-injury | Significantly decreased injury in non-transgenic mice. | [11][12][13] |
II. Deferoxamine vs. Alternative Iron Chelators
While Deferoxamine has been a standard of care for iron overload conditions like thalassemia, newer oral iron chelators such as Deferiprone and Deferasirox have been developed. Comparisons between these agents have been primarily conducted in the context of thalassemia.
In patients with thalassemia major, Deferiprone was found to be as effective as Deferoxamine in reducing serum ferritin levels over a two-year period, with the advantage of oral administration and better compliance.[14] Another study comparing Deferoxamine, Deferasirox, and a combination of Deferoxamine and Deferiprone in thalassemia major patients found significant improvements in myocardial and liver T2* MRI (an indicator of iron load) in the Deferasirox and combination therapy groups, while the improvement in the Deferoxamine group was not statistically significant.[15] However, a different study found no significant difference between Deferoxamine, Deferiprone, and Deferasirox in reducing serum ferritin levels in thalassemia major patients.[16]
Combination therapy is also an important consideration. A randomized controlled trial in thalassemia major patients showed that the addition of Deferiprone to Deferoxamine therapy resulted in a significant relative reduction in myocardial siderosis and a greater improvement in serum ferritin compared to Deferoxamine monotherapy.[17] Similarly, a study in an aplastic anemia mouse model with iron overload suggested that while Deferoxamine monotherapy was better for improving hematopoiesis, combination therapy with Deferasirox was more effective for urgent reduction of the iron burden.[18]
Comparative Performance of Iron Chelators
| Iron Chelator | Administration | Efficacy Highlights | Key Advantages | Key Disadvantages |
| Deferoxamine | Subcutaneous, Intravenous, Intramuscular | Effective in reducing iron overload and providing neuroprotection in various neurological injury models.[1][2][5] | Long history of clinical use, well-established efficacy. | Poor oral bioavailability, requires parenteral administration leading to lower compliance.[14][19] |
| Deferiprone | Oral | Comparable efficacy to Deferoxamine in reducing serum ferritin in thalassemia patients.[14] Effective in combination with Deferoxamine for myocardial iron removal.[17] | Oral administration, leading to better patient compliance.[14] | Side effects can include arthralgia and nausea.[14] |
| Deferasirox | Oral | Effective in improving myocardial and liver T2* in thalassemia patients.[15] | Oral administration. | Can cause gastrointestinal issues, rash, and increases in creatinine and liver enzymes.[20] |
III. Signaling Pathways Modulated by Deferoxamine
Deferoxamine exerts its therapeutic effects through the modulation of several key signaling pathways beyond simple iron chelation.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: By chelating iron, a cofactor for prolyl hydroxylases that degrade HIF-1α, Deferoxamine stabilizes and activates HIF-1α.[21][22] This transcription factor then upregulates a battery of neuroprotective genes, including those for transferrin receptor, divalent metal transporter 1, and brain-derived neurotrophic factor (BDNF).[22]
-
Ferroptosis Pathway: Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation. Deferoxamine directly inhibits ferroptosis by chelating iron and also by upregulating the expression of glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter system light chain (xCT), key regulators of this pathway.[23]
-
c-Jun N-terminal Kinase (JNK) Pathway: Iron overload can activate the JNK signaling pathway, a key mediator of inflammation and cell death.[3] Deferoxamine has been shown to suppress JNK activation, thereby reducing inflammation and neuronal death, particularly in the context of intracerebral hemorrhage.[3]
-
mTOR Signaling Pathway: In traumatic brain injury models, Deferoxamine has been found to modulate the mTOR signaling pathway, which in turn facilitates the activity of the triggering receptor expressed on myeloid cells 2 (TREM2).[24] This modulation of TREM2-mediated autophagy in microglia contributes to the neuroprotective effects of Deferoxamine by reducing neuroinflammation and cell apoptosis.[24]
Caption: Deferoxamine's multifaceted neuroprotective mechanisms.
IV. Experimental Protocols
Animal Model of Intracerebral Hemorrhage (Collagenase-Induced)
This protocol describes the induction of ICH in adult rats, a common model to study the efficacy of neuroprotective agents like Deferoxamine.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Collagenase type VII (e.g., from Clostridium histolyticum)
-
Hamilton syringe
-
Surgical instruments
Procedure:
-
Anesthetize the rat and mount it on the stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum) at specific stereotaxic coordinates.
-
Slowly infuse a specific amount of collagenase (e.g., 0.5 U in 2 µL of saline) into the striatum using a Hamilton syringe over several minutes.
-
After infusion, leave the needle in place for a few minutes to prevent reflux, then slowly retract it.
-
Suture the scalp incision and allow the animal to recover from anesthesia.
-
Administer Deferoxamine or vehicle control at predetermined time points post-ICH induction as per the study design.[9]
Western Blotting for HIF-1α and Downstream Targets
This protocol outlines the steps for detecting the protein levels of HIF-1α and its target genes to assess the activation of this pathway by Deferoxamine.
Materials:
-
Brain tissue samples from experimental animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-BDNF, anti-transferrin receptor)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Caption: A typical experimental workflow for evaluating Deferoxamine.
V. Conclusion
The collective evidence from a multitude of studies strongly supports the therapeutic potential of Deferoxamine in conditions associated with iron overload and neurotoxicity. Its neuroprotective effects are well-documented in preclinical models of intracerebral hemorrhage and traumatic brain injury, with some promising clinical data emerging. While newer, orally available iron chelators offer advantages in terms of patient compliance for chronic conditions like thalassemia, Deferoxamine's multifaceted mechanism of action, involving the modulation of key signaling pathways such as HIF-1α and ferroptosis, makes it a continued subject of interest for acute neurological injuries. Future research should focus on optimizing dosing and delivery methods, such as intranasal administration, to enhance its efficacy and minimize systemic side effects, and on conducting larger-scale clinical trials to definitively establish its role in the treatment of neurological disorders.
References
- 1. Efficacy of Deferoxamine in Animal Models of Intracerebral Hemorrhage: A Systematic Review and Stratified Meta-Analysis | PLOS One [journals.plos.org]
- 2. Efficacy of deferoxamine in animal models of intracerebral hemorrhage: a systematic review and stratified meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferoxamine reduces intracerebral hemorrhage-induced white matter damage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine reduces neuronal death and hematoma lysis after intracerebral hemorrhage in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine ameliorates neurological dysfunction by inhibiting ferroptosis and neuroinflammation after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cns.org [cns.org]
- 7. Frontiers | Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage [frontiersin.org]
- 8. Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Deferoxamine attenuates acute hydrocephalus after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuroprotective effect of deferoxamine in the hypoxic-ischemic immature mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 17. ahajournals.org [ahajournals.org]
- 18. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
- 23. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deferoxamine Induces Autophagy Following Traumatic Brain Injury via TREM2 on Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mal-Deferoxamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Mal-Deferoxamine, a compound utilized in scientific research, requires a structured disposal protocol to mitigate potential hazards. While specific disposal guidelines for this compound are not extensively detailed, a comprehensive approach based on general laboratory chemical waste management principles is essential.
Immediate Safety and Disposal Procedures
This compound should be handled in accordance with its Safety Data Sheet (SDS), which may classify it as a non-hazardous substance.[1][2] However, it is prudent to treat all laboratory chemicals with a degree of caution. Some sources indicate that the related compound, Deferoxamine mesylate, can cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling and disposal.[4]
The primary route for disposal of solid this compound is to collect it as chemical waste for professional disposal services. It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Containment: Carefully sweep up solid this compound, avoiding dust formation.[4] Place the material into a suitable, clearly labeled, and sealable container for chemical waste.[4]
-
Labeling: The waste container must be labeled as "Hazardous Waste" (or as required by your institution's specific guidelines) and clearly identify the contents as "this compound."[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be at or near the point of generation and away from incompatible materials.[4][6]
-
Professional Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7] All waste must be disposed of in accordance with local, state, and federal regulations.[2]
In the event of a spill, collect the material as described above, clean the affected area, and dispose of all contaminated materials (e.g., wipes, PPE) as chemical waste.[2]
Summary of Disposal Information
| Parameter | Guideline | Source |
| Waste Category | Chemical Waste / Hazardous Waste (by precaution) | [5][7] |
| Disposal Route | Licensed Hazardous Waste Disposal Contractor | [5][7] |
| In-Lab Handling | Avoid dust formation, sweep up solid material. | [4] |
| Containment | Suitable, closed, and labeled containers. | [4][6] |
| Prohibited Disposal | Do not let product enter drains or dispose of in regular trash. | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Mal-Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Mal-Deferoxamine (Deferoxamine Mesylate). The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment (PPE), operational plans, and disposal procedures.
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation, as well as sensitization.[1][2] To ensure the highest safety standards, this guide adopts a precautionary approach, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves (double gloving recommended) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Body Protection | Laboratory coat or disposable gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powders outside of a ventilated enclosure to prevent inhalation of dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
-
Unpacking: Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking shipments of this compound.
-
Inspection: Visually inspect the container for any damage or leaks. If compromised, follow spill procedures.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] Some sources recommend storage at -20°C.[4]
Preparation of Solutions
-
Engineering Controls: All weighing and solution preparation activities involving powdered this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Dissolving: this compound is soluble in water. When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and any relevant hazard warnings.
-
Stability: Reconstituted solutions are stable for a limited time. One source suggests stability for 7 days at room temperature, while another recommends immediate use after reconstitution.[5][6] It is best practice to prepare fresh solutions for each experiment.
Handling and Experimental Use
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small powder spills, carefully cover with a damp paper towel to avoid generating dust and then clean the area with soap and water. For larger spills, follow your institution's hazardous material spill response protocol.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7][9]
Waste Segregation
This compound waste should be segregated into two categories: trace waste and bulk waste.[10]
| Waste Type | Description | Disposal Container |
| Trace Waste | Items with minimal residual amounts of the drug (e.g., empty vials, used gloves, pipette tips, bench paper). This is generally defined as less than 3% of the original volume.[8] | Yellow chemotherapy waste container for incineration. |
| Bulk Waste | Unused or expired this compound powder, concentrated solutions, and materials heavily contaminated from a spill. | Black RCRA hazardous waste container.[8] |
Disposal Procedures
-
Unused Compound: Unused or expired this compound powder should be disposed of as bulk hazardous chemical waste.[11]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as trace chemotherapy waste.[8]
-
Liquid Waste: Aqueous solutions of this compound should be collected and disposed of as hazardous chemical waste. Do not pour down the drain.[11]
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[7]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. content.civicplus.com [content.civicplus.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Deferoxamine mesylate | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. danielshealth.com [danielshealth.com]
- 9. abmole.com [abmole.com]
- 10. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 11. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
